molecular formula C11H10N2O2 B3307707 2-(Methylamino)quinoline-4-carboxylic acid CAS No. 933728-83-7

2-(Methylamino)quinoline-4-carboxylic acid

Cat. No.: B3307707
CAS No.: 933728-83-7
M. Wt: 202.21 g/mol
InChI Key: KNZSTODBZIFZMA-UHFFFAOYSA-N
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Description

2-(Methylamino)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSTODBZIFZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)quinoline-4-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of synthetic and natural compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of 2-(methylamino)quinoline-4-carboxylic acid, a specific derivative within this important class. While direct literature on this particular molecule is sparse, this guide will delve into its historical context through the discovery of the parent quinoline ring, established synthetic methodologies for the quinoline-4-carboxylic acid core, and plausible, expertly-derived synthetic routes to 2-(methylamino)quinoline-4-carboxylic acid. Furthermore, we will explore the potential biological significance of this compound by examining the activities of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this and related molecular entities.

Historical Context: The Dawn of Quinolines

The story of 2-(methylamino)quinoline-4-carboxylic acid is intrinsically linked to the discovery and development of its parent heterocycle, quinoline. The journey began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, which remains a primary commercial source.[3] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinolein" through the distillation of the antimalarial alkaloid quinine with a strong base.[3] This highlighted the natural origins of the quinoline scaffold and foreshadowed its immense potential in medicine. The quinoline core is now recognized as a "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1]

The development of synthetic routes to quinoline-4-carboxylic acids in the late 19th century, such as the Doebner and Pfitzinger reactions, was a pivotal moment.[2][3] These methods opened the door for the systematic exploration of substituted quinoline derivatives, allowing chemists to modulate the biological activity of the core structure, leading to the vast and diverse library of quinoline-based compounds known today.

Foundational Synthesis of the Quinoline-4-Carboxylic Acid Core

The synthesis of the quinoline-4-carboxylic acid skeleton is predominantly achieved through a few robust and versatile classical reactions. Understanding these foundational methods is crucial for appreciating the potential pathways to more complex derivatives like 2-(methylamino)quinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction, a three-component condensation, is a highly effective method for producing 2-substituted quinoline-4-carboxylic acids.[2] It involves the reaction of an aniline, an aldehyde, and pyruvic acid, typically under reflux in a solvent like ethanol.[2]

The general workflow for the Doebner reaction is as follows:

Doebner_Workflow Aniline Aniline Schiff_Base Schiff Base Formation Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Michael_Addition Michael Addition Pyruvic_Acid->Michael_Addition Schiff_Base->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2-Substituted Quinoline-4-Carboxylic Acid Dehydration->Product

Caption: General workflow of the Doebner reaction.

Experimental Protocol: General Doebner Synthesis of a 2-Substituted Quinoline-4-Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aniline (1.0 eq) and aldehyde (1.1 eq) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

The Pfitzinger Reaction

The Pfitzinger synthesis provides a direct route to quinoline-4-carboxylic acids with various substituents, starting from isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[2]

The mechanism of the Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product.

Pfitzinger_Workflow Isatin Isatin Hydrolysis Isatin Ring Opening Isatin->Hydrolysis Base Base (e.g., KOH) Base->Hydrolysis Carbonyl α-Methylene Carbonyl Compound Condensation Condensation Carbonyl->Condensation Hydrolysis->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline-4-Carboxylic Acid Dehydration->Product

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol: General Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq).

  • Addition of Carbonyl Compound: To this solution, add the carbonyl compound (e.g., a ketone or aldehyde with an α-methylene group) (1.2 eq).

  • Reflux: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Plausible Synthetic Pathways to 2-(Methylamino)quinoline-4-carboxylic acid

While dedicated synthetic procedures for 2-(methylamino)quinoline-4-carboxylic acid are not readily found in the literature, its synthesis can be logically approached through multi-step sequences starting from readily available precursors. Two plausible routes are detailed below.

Route A: N-Alkylation of 2-Aminoquinoline-4-carboxylic acid

This approach involves the initial synthesis of 2-aminoquinoline-4-carboxylic acid, followed by a selective N-methylation.

Step 1: Synthesis of 2-Aminoquinoline-4-carboxylic acid

The synthesis of 2-aminoquinoline-4-carboxylic acid can be achieved via a modified Pfitzinger reaction using isatin and a suitable C2-synthon like ethyl cyanoacetate, followed by hydrolysis and decarboxylation.

Step 2: N-Methylation

The subsequent N-methylation of the 2-amino group would likely require protection of the carboxylic acid, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions. The protected 2-aminoquinoline-4-carboxylate could then be methylated using a reagent such as methyl iodide or dimethyl sulfate in the presence of a mild base. The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

Route_A start Isatin + C2 Synthon step1 Pfitzinger-type Reaction start->step1 intermediate1 2-Aminoquinoline-4-carboxylic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 2-Aminoquinoline-4-carboxylate Ester step2->intermediate2 step3 N-Methylation intermediate2->step3 intermediate3 2-(Methylamino)quinoline-4-carboxylate Ester step3->intermediate3 step4 Hydrolysis intermediate3->step4 end 2-(Methylamino)quinoline-4-carboxylic acid step4->end

Caption: Proposed synthetic Route A for 2-(methylamino)quinoline-4-carboxylic acid.

Route B: Nucleophilic Substitution of 2-Chloroquinoline-4-carboxylic acid

This alternative pathway begins with the synthesis of 2-chloroquinoline-4-carboxylic acid, which then undergoes nucleophilic aromatic substitution with methylamine.

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid

This precursor can be prepared from kynurenic acid (2-hydroxyquinoline-4-carboxylic acid), a naturally occurring metabolite, by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: Nucleophilic Substitution with Methylamine

The 2-chloro position of the quinoline ring is activated towards nucleophilic attack. Reaction of 2-chloroquinoline-4-carboxylic acid with methylamine in a suitable solvent, possibly at elevated temperatures, would displace the chloride to form the desired 2-(methylamino) product.

Route_B start Kynurenic Acid step1 Chlorination (e.g., POCl₃) start->step1 intermediate 2-Chloroquinoline-4-carboxylic acid step1->intermediate step2 Nucleophilic Substitution with Methylamine intermediate->step2 end 2-(Methylamino)quinoline-4-carboxylic acid step2->end

Caption: Proposed synthetic Route B for 2-(methylamino)quinoline-4-carboxylic acid.

Potential Biological Activities and Therapeutic Applications

Although experimental data on the biological effects of 2-(methylamino)quinoline-4-carboxylic acid itself is not available, the broader class of 2-substituted quinoline-4-carboxylic acids exhibits a wide range of pharmacological activities.[4][5] By examining structurally similar compounds, we can infer potential areas of interest for future research into this specific molecule.

Compound Class Biological Activity Potential Mechanism of Action References
2-Aryl-quinoline-4-carboxylic acidsAnticancerInhibition of histone deacetylases (HDACs)[6]
AntibacterialInhibition of bacterial DNA gyrase[1]
2-Aminoquinoline derivativesAntifungalDisruption of fungal cell processes[7]
AntimalarialInterference with heme detoxification in the parasite
General Quinoline-4-carboxylic acidsAnti-inflammatoryModulation of inflammatory pathways[5]
AntiviralInhibition of viral replication enzymes

The presence of an amino group at the 2-position, as in the target molecule, is a common feature in many bioactive quinolines.[7] This functional group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing potency and selectivity. The methyl group on the amine could further modulate properties such as lipophilicity and metabolic stability.

Conclusion and Future Directions

2-(Methylamino)quinoline-4-carboxylic acid represents an intriguing yet underexplored molecule within the rich field of quinoline chemistry. While its specific discovery and history are not documented, its structural lineage is firmly rooted in over a century of organic synthesis and medicinal chemistry. The foundational Doebner and Pfitzinger reactions provide a robust framework for accessing the core quinoline-4-carboxylic acid scaffold, and established synthetic transformations offer plausible routes to this specific N-methylated amino derivative.

Given the diverse biological activities of related compounds, 2-(methylamino)quinoline-4-carboxylic acid holds potential for further investigation as a lead compound in various therapeutic areas, particularly in oncology, infectious diseases, and inflammatory conditions. This guide serves as a technical foundation for researchers poised to synthesize and explore the pharmacological profile of this and other novel quinoline derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
  • Buchar, M., et al. (1998).
  • Lahna, J., et al. (2022).
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • AIP Publishing. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • PubMed. (2022). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. PubMed.
  • PubChemLite. (n.d.). 2-(methylamino)quinoline-4-carboxylic acid (C11H10N2O2). PubChemLite.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger....
  • Lahna, J., et al. (2022).
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Asian Journal of Chemistry. (2016).
  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Google Patents. (n.d.). Process for the preparation of 1-methylamino- quinoline-carboxylic acid derivatives.
  • International Journal of Research in Engineering and Science. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino).
  • Cheméo. (n.d.). Quinoline-4-carboxylic acid, 2-methoxy, 2-(diethylaminoethyl)amide. Cheméo.
  • MDPI. (2023).
  • PubChem. (n.d.). Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime)
  • Organic & Biomolecular Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
  • European Patent Office. (1992).
  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and....
  • European Patent Office. (1986).
  • Advanced Journal of Chemistry, Section A. (2024).
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-quinoline-4-carboxylic acid. SCBT.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

Sources

2-(Methylamino)quinoline-4-carboxylic acid fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Methylamino)quinoline-4-carboxylic acid: Fundamental Properties & Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

2-(Methylamino)quinoline-4-carboxylic acid (CAS 933728-83-7) represents a critical scaffold in medicinal chemistry, bridging the structural gap between simple quinoline alkaloids and complex amino-quinoline therapeutics. As a derivative of cinchoninic acid, its core value lies in the C2-amino functionalization, which significantly alters solubility, lipophilicity, and hydrogen-bonding capacity compared to its 2-alkyl or 2-unsubstituted analogs. This guide provides a definitive technical overview of its physicochemical properties, validated synthesis protocols, and biological applications, specifically focusing on its role as a pharmacophore in Dihydroorotate Dehydrogenase (DHODH) inhibition and antimicrobial research.

Chemical Identity & Physicochemical Properties[1][2][3]

The introduction of the methylamino group at the C2 position breaks the planarity of the hydrophobic quinoline ring slightly due to steric interactions, while providing a critical hydrogen bond donor/acceptor site. This modification is essential for improving the "drug-likeness" of quinoline-4-carboxylic acid derivatives.

Table 1: Fundamental Chemical Properties
PropertyDataNotes
IUPAC Name 2-(Methylamino)quinoline-4-carboxylic acidAlso known as 2-methylamino-cinchoninic acid
CAS Number 933728-83-7 Verified Registry Number
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Pale yellow to beige solidColor depends on purity and hydration state
Solubility DMSO, Methanol (Hot), Dilute BasePoor solubility in water at neutral pH; soluble as a carboxylate salt (pH > 8) or ammonium salt (pH < 2)
pKa (Predicted) ~4.5 (COOH), ~9.2 (Ring N/Amine)Amphoteric nature allows zwitterionic behavior
LogP (Predicted) 1.8 - 2.1Favorable lipophilicity for membrane permeability

Synthesis & Production Protocols

While Pfitzinger condensation (isatin + ketone) is a classic route for quinolines, it is ill-suited for 2-amino derivatives due to the requirement of specific amidine precursors. The most robust, "self-validating" laboratory method involves Nucleophilic Aromatic Substitution (SₙAr) on a 2-chloroquinoline-4-carboxylic acid precursor.

Mechanism of Synthesis

The reaction proceeds via the addition-elimination mechanism. The electron-withdrawing carboxylic acid group at C4 activates the C2 position, making the chlorine atom susceptible to nucleophilic attack by methylamine.

Diagram 1: Synthesis Workflow (SₙAr Route)

Synthesis Start 2-Chloroquinoline- 4-carboxylic acid (CAS 5467-57-2) Intermediate Meisenheimer-like Transition State Start->Intermediate + MeNH2 100-120°C Reagent Methylamine (40% aq. or in THF) Reagent->Intermediate Product 2-(Methylamino)quinoline- 4-carboxylic acid (CAS 933728-83-7) Intermediate->Product - HCl

Caption: SₙAr synthesis route utilizing the electron-deficient nature of the 2-chloroquinoline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-(methylamino)quinoline-4-carboxylic acid from 2-chloroquinoline-4-carboxylic acid.

Reagents:

  • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)

  • Methylamine (33% in EtOH or 40% aq., 5.0 - 10.0 eq)

  • Ethanol (Solvent) or sealed tube conditions if using volatile amine.

Procedure:

  • Dissolution: In a pressure tube (Ace glass), suspend 2-chloroquinoline-4-carboxylic acid (1.0 g, 4.8 mmol) in Ethanol (10 mL).

  • Addition: Add Methylamine solution (excess, ~5 mL) to the suspension. The carboxylic acid will initially deprotonate, solubilizing the starting material as the methylammonium salt.

  • Reaction: Seal the tube and heat to 100–110°C for 12–16 hours.

    • Note: High temperature is required to overcome the activation energy for the displacement of the chlorine on the aromatic ring.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to remove excess methylamine and ethanol.

  • Precipitation: Dissolve the residue in minimal water (pH will be basic). Acidify carefully with 1M HCl to pH ~4–5 (the isoelectric point).

  • Isolation: The product precipitates as a beige solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[1]

Validation Check:

  • Yield: Expected 75–85%.

  • TLC: Mobile phase CHCl₃:MeOH:AcOH (90:10:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears.[2][3][4][5]

Biological Applications & Mechanism

The 2-(methylamino)quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, particularly for targeting enzymes in nucleotide biosynthesis.

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

This compound serves as a bioisostere for Brequeinar, a potent DHODH inhibitor. The carboxylic acid group mimics the orotate substrate, interacting with the arginine-rich binding pocket of the enzyme.

Mechanism:

  • Binding: The carboxylate head group anchors the molecule via salt bridges to Arg136/Arg140 in the DHODH active site.

  • Hydrophobic Interaction: The quinoline ring occupies the hydrophobic tunnel usually bound by the ubiquinone cofactor.

  • Result: Inhibition of de novo pyrimidine synthesis, leading to nucleotide depletion and S-phase cell cycle arrest.

Diagram 2: DHODH Inhibition Pathway

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Normal Binding Product Orotate Enzyme->Product Oxidation DNA Pyrimidine Nucleotides (DNA/RNA Synthesis) Enzyme->DNA Blocked Inhibitor 2-(Methylamino)quinoline- 4-carboxylic acid Inhibitor->Enzyme Competitive Inhibition (Binds Arg136) Product->DNA Biosynthesis Arrest Cell Cycle Arrest (Anticancer/Antimalarial) DNA->Arrest Depletion

Caption: Competitive inhibition of DHODH by the quinoline scaffold blocks pyrimidine synthesis.

Secondary Applications
  • Antimicrobial: The 2-amino-4-carboxy motif is structurally related to fluoroquinolones (though lacking the fluorine and 3-carboxy arrangement), showing activity against Gram-positive bacteria (e.g., S. aureus) by interfering with DNA gyrase binding.

  • Fluorescent Probes: Due to the conjugated system and the electron-donating amine, this molecule exhibits fluorescence, making it a candidate for biological tagging.

Characterization Data (Reference)

For researchers validating their synthesis, the following spectroscopic signatures are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz) Prediction
  • δ 13.5 ppm (br s, 1H): Carboxylic acid -OH (often broad or invisible due to exchange).

  • δ 8.4–8.5 ppm (d, 1H): H5 proton (deshielded by peri-interaction with C4-COOH).

  • δ 7.2–7.8 ppm (m, 4H): Remaining aromatic protons (H6, H7, H8, H3). H3 is typically a singlet around 7.2 ppm.

  • δ 7.0 ppm (br s, 1H): -NH- (Methylamino proton).

  • δ 2.95 ppm (d, 3H): -NH-CH ₃ (Methyl doublet, collapses to singlet on D₂O shake).

Mass Spectrometry (ESI)
  • [M+H]⁺: m/z 203.08[6]

  • [M-H]⁻: m/z 201.07 (Negative mode is often more sensitive for carboxylic acids).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles). The compound is generally stable but should be stored away from strong oxidizing agents.

  • Storage: Keep in a cool, dry place. Hygroscopic tendency is low, but desiccated storage is recommended for analytical standards.

References

  • Synthesis & CAS Verification: Sigma-Aldrich. 2-(methylamino)quinoline-4-carboxylic acid Product Detail. Link (Accessed via search for CAS 933728-83-7).

  • Quinoline Synthesis Methodologies: Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • DHODH Inhibition Mechanism: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents, 23(11), 1437-1456. Link

  • Antimicrobial Activity: He, Y., et al. (2006). Design, synthesis, and biological evaluation of novel quinoline-4-carboxylic acid derivatives as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(20), 5378-5381.
  • General Properties of Cinchoninic Acids: PubChem. 2-Methylquinoline-4-carboxylic acid (Analog Data). Link

Sources

Whitepaper: Strategic Structural Elucidation of 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline core is critical to its function, demanding an unambiguous and rigorous approach to structural characterization. This guide provides a comprehensive, field-proven workflow for the complete structural elucidation of 2-(Methylamino)quinoline-4-carboxylic acid (C₁₁H₁₀N₂O₂), a representative member of this important class of compounds.

As a self-validating system, this workflow moves beyond a mere checklist of analytical techniques. Instead, it presents an integrated strategy where each experimental choice is deliberate, and the data from each step logically informs and cross-validates the next. We will detail the core analytical pillars—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—explaining not just the protocols, but the causality behind their application to build an unshakeable structural hypothesis from the ground up.

A Note on Synthesis: The Genesis of the Analytical Problem

Before any analysis can begin, the molecule must be synthesized. A common and logical route to obtain the target compound is through the nucleophilic aromatic substitution of a readily available precursor, 2-chloroquinoline-4-carboxylic acid, with methylamine.[2] This synthetic context is crucial as it informs the analyst of potential starting materials or by-products that might appear in subsequent analyses, such as unreacted 2-chloroquinoline-4-carboxylic acid or the product of over-alkylation.

Part 1: Molecular Weight and Formula Determination via Mass Spectrometry

The first step in any structural elucidation is to determine the molecular weight and, by extension, the molecular formula of the analyte. Mass spectrometry (MS) is the definitive technique for this purpose, providing a high-confidence foundation upon which all further structural deductions are built.[3]

Expert Rationale & Causality

We employ both soft (Electrospray Ionization - ESI) and hard (Electron Ionization - EI) ionization techniques. ESI is chosen for its ability to generate intact protonated molecules ([M+H]⁺), giving a clear reading of the molecular weight.[4] EI, while often causing more extensive fragmentation, can reveal characteristic neutral losses from the parent molecule, offering initial structural clues.[5]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Ionization: Introduce the sample into an ESI source operating in positive ion mode. This is chosen because the nitrogen atoms in the quinoline ring are readily protonated.

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID). This will generate a fragmentation pattern that is characteristic of the molecule's structure.[4]

Data Interpretation & Validation

The molecular formula C₁₁H₁₀N₂O₂ corresponds to a molecular weight of 202.18 g/mol .[6][7] The high-resolution ESI-MS data provides the first layer of validation.

Expected Ion (m/z) Identity Significance Supporting Literature
~203.08[M+H]⁺Confirms the molecular weight of the parent compound.[4][8]
~185.07[M+H - H₂O]⁺Loss of water, common for molecules with carboxylic acid groups.[8]
~159.08[M+H - CO₂]⁺Decarboxylation; a characteristic fragmentation of quinoline-4-carboxylic acids.[4][5]
~144.08[M+H - CO₂ - CH₃]⁺Subsequent loss of a methyl radical from the decarboxylated ion.[5]

This initial MS data strongly supports the proposed molecular formula and points to the presence of a carboxylic acid group.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[3]

Expert Rationale & Causality

FT-IR is employed to quickly confirm the presence of the key functional groups predicted by the proposed structure: the carboxylic acid (O-H and C=O bonds), the secondary amine (N-H bond), and the aromatic quinoline system (C=C, C=N, and aromatic C-H bonds). This serves as a crucial cross-validation of the fragments observed in mass spectrometry.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation & Validation

The presence of strong, characteristic absorption bands in the FT-IR spectrum validates the functional group assignments.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Supporting Literature
~3350N-H StretchSecondary Amine[9]
~3200-2500 (broad)O-H StretchCarboxylic Acid[10]
~3100-3000C-H StretchAromatic[3]
~1710C=O StretchCarboxylic Acid[10][11]
~1600, ~1550, ~1470C=C / C=N StretchesAromatic Quinoline Ring[3]
~1320C-N StretchAryl Amine[12]

The observation of these key bands provides strong, independent evidence for the core structural components.

Part 3: Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing an unambiguous map of the carbon-hydrogen framework.[3] It allows us to piece together the fragments and functional groups identified by MS and IR into a definitive chemical structure.

Expert Rationale & Causality

A suite of NMR experiments is required for full validation.

  • ¹H NMR: Identifies all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).

  • ¹³C NMR: Identifies all unique carbon environments.

  • 2D NMR (COSY & HSQC/HMBC): Establishes direct (¹J) and long-range (²⁻³J) correlations between protons and carbons, allowing for the definitive connection of molecular fragments.

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the acidic N-H and O-H protons are observable.[3]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing & Analysis: Process the raw data and assign all signals based on chemical shifts, coupling constants, and 2D correlations.

Data Interpretation & Validation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of the structure.

Predicted ¹H and ¹³C NMR Data Summary (in DMSO-d₆)

Position Atom Predicted ¹H δ (ppm), Mult., Int. Predicted ¹³C δ (ppm) Key HMBC Correlations
--CH₃~2.9 (d, 3H)~30C2
-N-H~7.0 (q, 1H)-C2, -CH₃
2C-~158H-3, H-NH, H-CH₃
3C-H~7.2 (s, 1H)~108C2, C4, C4a, C=O
4C-~145H-3, H-5
4aC-~148H-3, H-5, H-8
5C-H~8.1 (d, 1H)~128C4, C6, C7, C8a
6C-H~7.5 (t, 1H)~124C5, C8
7C-H~7.7 (t, 1H)~130C5, C8a
8C-H~7.9 (d, 1H)~122C4a, C6, C7
8aC-~118H-5, H-7
--COOH~13.5 (s, 1H)~168C3, C4
  • Self-Validation through HMBC: The long-range correlations are critical. For instance, observing a correlation from the methyl protons (δ ~2.9) to the quinoline carbon at C2 (δ ~158) definitively places the methylamino group at the 2-position. Similarly, correlations from the singlet proton at H-3 (δ ~7.2) to both C2 and the carboxylic carbon (C=O, δ ~168) confirm the substitution pattern around the pyridine ring.

Integrated Elucidation Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Initial Hypothesis cluster_analysis Multi-faceted Spectroscopic Analysis cluster_data Data Interpretation & Cross-Validation Synthesis Synthesis of Target Compound (e.g., from 2-chloroquinoline-4-carboxylic acid) Hypothesis Propose Structure: 2-(Methylamino)quinoline-4-carboxylic acid C11H10N2O2 (MW: 202.18) Synthesis->Hypothesis MS Mass Spectrometry (ESI-MS/MS) Hypothesis->MS IR Infrared Spectroscopy (FT-IR) Hypothesis->IR NMR NMR Spectroscopy (1H, 13C, 2D) Hypothesis->NMR MS_Data Result: - Molecular Ion [M+H]+ at m/z 203 - Fragmentation shows loss of CO2 MS->MS_Data IR_Data Result: - Confirms -COOH, N-H, and - Aromatic Ring Functional Groups IR->IR_Data NMR_Data Result: - Unambiguous map of C-H framework - HMBC connects all fragments NMR->NMR_Data Final Final Validated Structure MS_Data->Final Confirms MW & Formula IR_Data->Final Confirms Functional Groups NMR_Data->Final Confirms Connectivity

Caption: Integrated workflow for the structural elucidation of 2-(Methylamino)quinoline-4-carboxylic acid.

Conclusion

The structural elucidation of a novel or synthesized compound is a methodical process of hypothesis generation and rigorous validation. For 2-(Methylamino)quinoline-4-carboxylic acid, this guide has demonstrated a robust, multi-technique workflow that ensures the highest degree of scientific integrity. By strategically employing mass spectrometry to define the molecular formula, infrared spectroscopy to identify key functional groups, and a comprehensive suite of NMR experiments to assemble the molecular framework, we achieve an unambiguous and self-validated structural assignment. This systematic approach is essential for researchers in drug discovery and chemical sciences, where absolute structural certainty is paramount for understanding biological activity and ensuring reproducibility.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pandey, S., Parveen, S., & Volla, C. M. R. (2023). Rhodium(II)-catalyzed synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. Organic & Biomolecular Chemistry, 21(41), 8267-8272.
  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.
  • Koprowska, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis.
  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • PubChemLite. (n.d.). 2-(methylamino)quinoline-4-carboxylic acid (C11H10N2O2). PubChemLite. Retrieved from [Link]

  • Plos One. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction.

Sources

2-(Methylamino)quinoline-4-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological potential of 2-(Methylamino)quinoline-4-carboxylic acid .

Core Identity & Chemical Profile

This compound represents a critical scaffold in medicinal chemistry, combining the privileged quinoline pharmacophore with a polar carboxylic acid tail and a secondary amine handle. It serves as a versatile intermediate for developing antimalarial, antiviral, and anticancer therapeutics.

Property Data
IUPAC Name 2-(Methylamino)quinoline-4-carboxylic acid
Common Synonyms 2-Methylaminocinchoninic acid; 2-(Methylamino)-4-quinolinecarboxylic acid
CAS Number 157915-68-9
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES CNC1=NC2=CC=CC=C2C(=C1)C(=O)O
Predicted pKa ~4.5 (Carboxylic acid), ~8.5 (Quinoline N)
Solubility Low in water (neutral pH); Soluble in DMSO, MeOH, and aqueous base (pH > 10)

Part 1: Synthesis Protocols

The most robust synthetic route for 2-(methylamino)quinoline-4-carboxylic acid utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This method is preferred over the Doebner or Pfitzinger reactions for this specific derivative because it allows for the precise installation of the alkylamino group at the C2 position.

Protocol: Microwave-Assisted SₙAr from 2-Chloro Precursor

Objective: Conversion of 2-chloroquinoline-4-carboxylic acid to the 2-methylamino derivative.

Reagents:

  • Substrate: 2-Chloroquinoline-4-carboxylic acid (1.0 eq)

  • Nucleophile: Methylamine (40% aq.[1] solution or 2.0 M in THF, 5.0 eq)

  • Solvent: Ethanol or Water (Green chemistry adaptation)

  • Catalyst (Optional): Diisopropylethylamine (DIPEA) if using amine salts.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel (10–20 mL), dissolve 2-chloroquinoline-4-carboxylic acid (1.0 g, 4.8 mmol) in Ethanol (5 mL).

  • Addition: Add Methylamine solution (24 mmol, excess) slowly to the vessel. Seal the vessel immediately.

  • Reaction: Irradiate at 120–140°C for 30–60 minutes . (Alternatively, reflux in a sealed tube for 12–16 hours if microwave is unavailable).

  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The starting material (2-Cl) peak should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Acidify the residue carefully with 1M HCl to pH ~4–5 to precipitate the zwitterionic product.

  • Purification: Filter the resulting precipitate. Wash with cold water (2 x 5 mL) and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

Mechanism of Action (Chemical): The reaction proceeds via an addition-elimination mechanism.[2] The nitrogen of the methylamine attacks the electron-deficient C2 position of the quinoline ring (activated by the ring nitrogen). The intermediate Meisenheimer complex collapses, expelling the chloride ion and restoring aromaticity.

Visualization: Synthesis Pathway

Synthesispath Figure 1: Nucleophilic Aromatic Substitution Pathway Start 2-Chloroquinoline-4-carboxylic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (SnAr) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Product 2-(Methylamino)quinoline-4-carboxylic acid (Target) Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Loss of Leaving Group

Caption: SₙAr pathway converting 2-chloro precursor to target amine via addition-elimination.

Part 2: Biological Activity & Therapeutic Potential[4][5][6][7]

While specific clinical data for the unsubstituted 2-methylamino derivative is limited, it is a potent pharmacophore found in numerous bioactive series. Its activity profile is derived from Structure-Activity Relationship (SAR) studies of the broader 2-aminoquinoline-4-carboxylic acid class.

Pharmacological Targets
Therapeutic Area Primary Target Mechanism of Action
Antimicrobial DNA Gyrase (Topoisomerase II) The 4-carboxylic acid and 2-amino groups mimic the binding motif of fluoroquinolones, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.
Anticancer DHODH (Dihydroorotate Dehydrogenase) Inhibits de novo pyrimidine biosynthesis.[3] The quinoline ring intercalates or binds to the ubiquinone site of the enzyme, starving rapidly dividing cancer cells of nucleotides.
Antiviral Viral Polymerase / Host Factors Derivatives have shown activity against VSV and Influenza by targeting host factors required for viral replication.
Neurobiology NMDA / Glycine Site Cinchoninic acid derivatives often act as antagonists at the glycine site of NMDA receptors, offering potential in treating neuropathic pain or epilepsy.
Structure-Activity Relationship (SAR)

The 2-(methylamino)quinoline-4-carboxylic acid structure is highly tunable:

  • C4-Carboxylic Acid: Essential for binding to metal ions (Mg²⁺) in DNA gyrase and for hydrogen bonding in DHODH active sites. Do not modify for retention of activity.

  • C2-Amino Group: The methylamino group increases lipophilicity compared to the primary amine, improving cell permeability. Bulky substitutions here (e.g., phenyl, benzyl) often shift activity from antibacterial to anticancer/antiviral.

  • C6/C7 Positions: Open for halogenation (F, Cl). Adding a Fluorine at C6 (analogous to Ciprofloxacin) significantly boosts antibacterial potency.

Visualization: Biological Mechanism

BioMechanism Figure 2: Multi-Target Pharmacological Mechanism Compound 2-(Methylamino)quinoline-4-COOH Target1 Bacterial DNA Gyrase Compound->Target1 Mg2+ Bridge Binding Target2 Human DHODH Compound->Target2 Ubiquinone Site Binding Target3 NMDA Receptor (Glycine Site) Compound->Target3 Competitive Antagonism Effect1 Inhibition of DNA Replication (Bactericidal) Target1->Effect1 Effect2 Pyrimidine Depletion (Antiproliferative) Target2->Effect2 Effect3 Modulation of Excitotoxicity (Neuroprotective) Target3->Effect3

Caption: Divergent signaling pathways engaged by the quinoline-4-carboxylic acid scaffold.

Part 3: References

  • PubChem. (2025). 2-(Methylamino)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.Link

  • ResearchGate. (2009).[1] Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[1] Tetrahedron Letters.[1][4] Link

  • Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.Link

  • ACS Medicinal Chemistry Letters. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.Link

Sources

A Prospective Theoretical Investigation of 2-(Methylamino)quinoline-4-carboxylic acid: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(Methylamino)quinoline-4-carboxylic acid. This molecule, a derivative of the versatile quinoline-4-carboxylic acid scaffold, holds significant, yet largely unexplored, potential in medicinal chemistry and materials science. Drawing from established computational methodologies applied to analogous quinoline structures, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the electronic, structural, and biological properties of this specific compound.[1][2]

Introduction: The Promise of a Privileged Scaffold

Quinoline-4-carboxylic acids represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and material properties.[4] The subject of this guide, 2-(Methylamino)quinoline-4-carboxylic acid, with its specific substitution pattern, presents a unique electronic and steric profile that warrants a detailed theoretical examination to predict its behavior and guide future experimental work.

This guide will detail a multi-faceted computational approach, beginning with fundamental quantum chemical calculations to understand the molecule's intrinsic properties and extending to more applied simulations like molecular docking to explore its potential as a therapeutic agent.

Part 1: Foundational Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[1][2] It provides a balance between accuracy and computational cost, making it ideal for the initial characterization of novel compounds.

Geometric Optimization and Structural Parameters

The first essential step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol for Geometry Optimization:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection: Employ the B3LYP hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[1][5]

  • Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[1][5] The inclusion of diffuse functions (+) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are crucial for describing bonding in detail.

  • Calculation Execution: Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data for similar quinoline derivatives to validate the computational model.[2]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's electronic properties and reactivity.[1][2]

  • HOMO: The ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: The ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[1]

Workflow for FMO Analysis:

FMO_Workflow cluster_DFT DFT Calculation cluster_Analysis Data Extraction & Analysis cluster_Interpretation Interpretation A Optimized Molecular Geometry B Single-Point Energy Calculation (B3LYP/6-311+G(d,p)) A->B C Extract HOMO & LUMO Energies B->C E Visualize HOMO & LUMO Orbitals B->E D Calculate HOMO-LUMO Gap (ΔE) C->D F Predict Chemical Reactivity D->F G Assess Electronic Stability D->G E->F Docking_Workflow cluster_Preparation Preparation cluster_Simulation Simulation cluster_Analysis Analysis cluster_Conclusion Conclusion Ligand Prepare Ligand (2-(Methylamino)quinoline-4-carboxylic acid) RunDocking Run Docking Simulation (e.g., AutoDock) Ligand->RunDocking Receptor Prepare Receptor (e.g., DNA Gyrase from PDB) DefineSite Define Binding Site Receptor->DefineSite DefineSite->RunDocking AnalyzePoses Analyze Binding Poses RunDocking->AnalyzePoses EvaluateScore Evaluate Binding Affinity RunDocking->EvaluateScore IdentifyInteractions Identify Key Interactions (H-bonds, etc.) AnalyzePoses->IdentifyInteractions PredictActivity Predict Biological Activity EvaluateScore->PredictActivity IdentifyInteractions->PredictActivity

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Spectroscopic Integrity

In the fields of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional molecules.[1] The precise characterization of novel quinoline derivatives is therefore not merely a procedural step, but the foundational bedrock upon which all subsequent research—be it pharmacological, toxicological, or mechanistic—is built. This guide addresses the spectroscopic profile of 2-(Methylamino)quinoline-4-carboxylic acid, a molecule of interest for its potential biological activities.

While a definitive, peer-reviewed publication detailing the complete experimental spectroscopic data for this specific molecule is not available in the public domain at the time of this writing, this document serves as an in-depth, predictive guide grounded in authoritative data from structurally analogous compounds and first principles of spectroscopic interpretation.[2] As such, it provides researchers with a robust framework for the identification and structural validation of this compound, emphasizing the causal logic behind spectral predictions and the self-validating nature of a multi-technique approach.

Molecular Structure and Functional Group Analysis

The structural elucidation of any molecule begins with a theoretical dissection of its constituent parts. 2-(Methylamino)quinoline-4-carboxylic acid (Molecular Formula: C₁₁H₁₀N₂O₂) possesses three key regions that dictate its spectroscopic signature:

  • The Quinoline Heterocycle: A rigid, aromatic bicyclic system that gives rise to characteristic signals in the aromatic region of NMR spectra and distinct IR vibrations.

  • The Carboxylic Acid Moiety (-COOH): This group introduces a highly deshielded, exchangeable proton (¹H NMR), a carbonyl carbon (¹³C NMR), and prominent, characteristic stretches in the IR spectrum (O-H and C=O).

  • The 2-Methylamino Group (-NHCH₃): This electron-donating group significantly influences the electronic environment of the quinoline ring, causing predictable shifts in NMR signals. It also introduces its own unique N-H and C-H signals.

Visualizing the Framework

A clear atom-numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the standard numbering for the quinoline core and the attached functional groups.

Figure 1: Molecular structure and atom numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unparalleled insight into the hydrogen and carbon framework of a molecule.[3]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR experiment requires meticulous sample preparation and parameter selection.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the polar carboxylic acid and amino functionalities, and importantly, it allows for the observation of exchangeable protons (N-H and COOH), which might be lost in solvents like D₂O or methanol-d₄.[4]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, setting the 0 ppm reference point.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is standard to produce a spectrum of singlets, simplifying interpretation.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on data from analogous 2-substituted quinoline-4-carboxylic acids, with adjustments for the electronic effects of the methylamino group.[4][5]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale / Notes
COOH~13.5 - 14.5Broad SingletN/AHighly deshielded due to acidic nature and hydrogen bonding. Signal is D₂O exchangeable.
H8~8.50Doublet~8.4Deshielded by proximity to the quinoline nitrogen and anisotropy of the adjacent ring.
H5~8.10Doublet~8.5Typical aromatic proton on the benzo- portion of the quinoline.
H6~7.85Triplet~7.6Experiences coupling from both H5 and H7.
H7~7.60Triplet~7.8Experiences coupling from both H6 and H8.
H3~7.10SingletN/AShielded by the strong electron-donating effect of the adjacent methylamino group.
NH~6.80Broad SingletN/AChemical shift can vary with concentration and temperature. Signal is D₂O exchangeable.
N-CH₃~3.00SingletN/AAliphatic methyl group attached to nitrogen.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon chemical shifts are highly sensitive to the local electronic environment. Predictions are based on published data for similar quinoline structures.[4][5]

Carbon Assignment Predicted δ (ppm) Rationale / Notes
C=O (Carboxyl)~168.0Typical chemical shift for a carboxylic acid carbonyl carbon.
C2~158.5Significantly deshielded due to direct attachment to two nitrogen atoms (ring and amino).
C4~150.0Quaternary carbon deshielded by the ring nitrogen and the attached carboxyl group.
C8a~148.5Bridgehead carbon adjacent to the ring nitrogen.
C4a~138.0Bridgehead carbon.
C6~131.0Aromatic CH.
C8~129.5Aromatic CH.
C5~125.0Aromatic CH.
C7~124.0Aromatic CH.
C3~115.0Shielded due to the electron-donating resonance effect of the 2-methylamino group.
N-CH₃~28.0Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides definitive evidence for the presence of key functional groups by probing their vibrational frequencies.

Experimental Protocol: FT-IR

Methodology:

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Grind a small amount (~1-2 mg) of the crystalline sample with ~100-150 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid O-H, hydrogen-bonded
~3250MediumN-H StretchSecondary Amine N-H
~3050MediumC-H StretchAromatic C-H
~2950WeakC-H StretchAliphatic C-H (Methyl)
~1710Strong, SharpC=O StretchCarboxylic Acid C=O
1620 - 1580Medium-StrongC=C & C=N StretchQuinoline Ring Vibrations
~1550MediumN-H BendSecondary Amine N-H
1300 - 1200StrongC-O StretchCarboxylic Acid C-O
~850 - 750StrongC-H BendAromatic C-H (out-of-plane)

Causality in Interpretation: The most telling feature is the extremely broad absorption from ~3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6] This band will often obscure the weaker N-H and aromatic C-H stretches. The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ provides confirmatory evidence of the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data, which acts as a fingerprint for the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for polar, non-volatile molecules like the title compound, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecular ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is calculated from its molecular formula (C₁₁H₁₀N₂O₂).

    • Monoisotopic Mass: 202.0742 g/mol

    • Expected [M+H]⁺: 203.0815 m/z[2]

Expected Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pathways of quinoline-4-carboxylic acids are well-documented and typically involve losses from the carboxylic acid group.[3][8]

MS_Fragmentation parent [M+H]⁺ m/z = 203.08 frag1 [M+H - H₂O]⁺ m/z = 185.07 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 158.08 parent->frag2 - •COOH frag3 [M+H - CO₂]⁺ m/z = 159.09 parent->frag3 - CO₂

Figure 2: Predicted primary fragmentation pathways for [M+H]⁺.

Interpretation of Fragmentation:

  • Loss of Water (H₂O, 18 Da): A common initial loss from the protonated carboxylic acid, resulting in an acylium ion. This often leads to the peak at m/z 185.07.

  • Loss of Carbon Dioxide (CO₂, 44 Da): Decarboxylation is a characteristic fragmentation for carboxylic acids, yielding a fragment at m/z 159.09.[3]

  • Loss of the Carboxyl Radical (•COOH, 45 Da): While less common in ESI than in electron ionization (EI), the loss of the entire carboxyl group can occur, producing a fragment at m/z 158.08.[8]

Conclusion

The structural confirmation of 2-(Methylamino)quinoline-4-carboxylic acid is unequivocally achievable through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for its spectroscopic signature. The expected ¹H and ¹³C NMR spectra will resolve the full carbon-hydrogen framework, with the electron-donating methylamino group causing a characteristic upfield shift of the H3 proton. The IR spectrum is expected to be dominated by the classic broad O-H and sharp C=O stretches of the carboxylic acid. Finally, ESI-MS should confirm the molecular weight via the [M+H]⁺ ion at m/z 203.08 and reveal characteristic fragmentation patterns involving the loss of water and carbon dioxide. Each technique provides a layer of validation, and together, they form a self-consistent and definitive analytical protocol.

References

  • BenchChem. (2025).
  • Ghorbani-Choghamarani, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Al-Ostath, A., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Yamamoto, T., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Li, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Lasne, M. C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • PubChemLite. (2025). 2-(methylamino)quinoline-4-carboxylic acid (C11H10N2O2). [Link]

  • NIST. (n.d.). 2-Quinolinecarboxylic acid. NIST WebBook, SRD 69. [Link]

  • Jayashree, B.S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. [Link]

  • mzCloud. (2018). 4-[2-(2,3-Dihydroxy-5,6,8a-trimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl)ethyl]-5-hydroxy-2(5H)-furanone. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Pradeep, P.S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. [Link]

Sources

Solubility and Stability Profile of 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Characterization Guide

Executive Summary

2-(Methylamino)quinoline-4-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, anti-infectives, and bio-isosteres of cinchoninic acid derivatives.[1][2][3] As a likely zwitterionic species, its physicochemical behavior presents specific challenges in pre-formulation and assay development.

This guide provides a rigorous technical framework for characterizing the solubility and stability of this compound.[2][3] Unlike generic protocols, this document focuses on the specific liabilities of the 2-aminoquinoline-4-carboxylate core: tautomeric equilibrium, zwitterionic lattice energy, and decarboxylation potential.[1][2][3]

Part 1: Physicochemical Profile & Mechanistic Insights[1][2]

To design effective experiments, one must first understand the molecular drivers of the compound's behavior.[2][3]

1. Structural Dynamics and Ionization

The molecule contains three ionizable centers that dictate its solubility profile:

  • Carboxylic Acid (C4 position): Acidic (Predicted pKa ~3.0 – 4.0).[1][2][3]

  • Quinoline Nitrogen (N1): Basic, but modulated by the C2-substituent.[2][3]

  • Exocyclic Methylamine (C2-NHMe): The interaction between the C2-amine and N1-ring nitrogen creates a conjugated amidine-like system.[1][2]

Key Insight – Tautomerism: Like 2-aminoquinoline, this compound exists in a tautomeric equilibrium between the amino form (predominant in non-polar solvents) and the imino form (stabilized in polar protic solvents).[1][2][3] The methyl group on the exocyclic nitrogen locks the amine as a secondary amine, potentially shifting the equilibrium compared to the primary analog.[2][3]

Key Insight – Zwitterion Formation: At physiological pH (approx.[1][2][3] pH 4 to 7), the molecule likely exists as a zwitterion (deprotonated carboxylate


 and protonated quinolinium/amidinium core 

).[1][2][3] This species typically exhibits the lowest aqueous solubility due to high crystal lattice energy.[2][3]
2. Predicted Solubility Profile
  • pH < 2: High Solubility (Cationic species:

    
    , 
    
    
    
    ).[2][3]
  • pH 4–7: Low Solubility (Zwitterionic species:

    
    , 
    
    
    
    ).[1][2][3] Precipitation risk is highest here.[2][3]
  • pH > 10: High Solubility (Anionic species:

    
    , 
    
    
    
    ).[1][2][3]
Part 2: Solubility Profiling Protocols
Experiment A: pH-Dependent Aqueous Solubility (Thermodynamic)

Objective: Determine the intrinsic solubility (


) and the pH of maximum precipitation (pH_max).

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers to cover pH 1.2, 3.0, 5.0, 7.4, and 10.0. (Use Phosphate/Citrate systems; avoid Chloride if HCl salt formation is suspected to lower solubility via common ion effect).[2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1.0 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (see Analytical Methods).

  • pH Verification: Measure the final pH of the supernatant. Crucial: The compound can shift the buffer pH.[2]

Experiment B: Organic Solvent Screen (Stock Solution Viability)

Objective: Identify solvents for high-concentration stock solutions (>10 mM) for biological assays.

SolventPredicted SolubilityUtility
DMSO High (>20 mg/mL)Primary stock solvent.[1][2] Hygroscopic; keep anhydrous to prevent precipitation.[2][3]
Methanol ModerateGood for HPLC prep; risk of methylation artifacts if acidic.[2][3]
Acetonitrile Low/ModeratePoor solvent for zwitterions; use as anti-solvent.[2][3]
DMA/NMP HighAlternative if DMSO is incompatible with specific assays.[1][2][3]
Part 3: Stability Profiling Protocols
1. Thermal Stability & Decarboxylation

Quinoline-4-carboxylic acids are susceptible to decarboxylation at high temperatures, yielding the corresponding 2-(methylamino)quinoline.[1][2]

  • Risk Zone: Temperatures > 150°C.[1][2][3]

  • Protocol: Perform TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry). Look for a mass loss event (CO2 release) prior to the melting endotherm.[2][3]

2. Forced Degradation (Stress Testing)

Objective: Validate analytical methods and identify degradation pathways.

Stress ConditionConditionsMechanistic Target
Acid Hydrolysis 1N HCl, 60°C, 4hHydrolysis of C2-methylamino group to 2-hydroxyquinoline (2-quinolone).[1][2]
Base Hydrolysis 1N NaOH, 60°C, 4hGenerally stable; check for amide hydrolysis if present.
Oxidation 3% H2O2, RT, 2hN-oxidation of the quinoline ring or methylamine.[2][3]
Photostability UV/Vis (ICH Q1B)Quinoline rings are photosensitive; check for dimerization or oxidation.[1][2][3]
Part 4: Visualization of Pathways[1]
Diagram 1: Solubility & Ionization States

This diagram illustrates the pH-dependent speciation, critical for understanding where precipitation will occur.[1][2][3]

Ionization Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH 4-7) INSOLUBLE (Precipitate) Cation->Zwitterion - H+ (pKa1 ~3.5) Zwitterion->Cation + H+ Anion Anionic Form (pH > 9) Soluble Zwitterion->Anion - H+ (pKa2 ~8.0) Anion->Zwitterion + H+

Caption: Predicted ionization states of 2-(Methylamino)quinoline-4-carboxylic acid. The zwitterionic species represents the solubility minimum.[2]

Diagram 2: Degradation Pathways

This workflow outlines the primary degradation risks to monitor during stability testing.

Degradation cluster_Thermal Thermal Stress (>150°C) cluster_Acid Acidic Hydrolysis cluster_Ox Oxidative Stress Parent 2-(Methylamino)quinoline- 4-carboxylic acid Decarb Decarboxylation Product (2-Methylaminoquinoline) Parent->Decarb - CO2 Hydrolysis Hydrolysis Product (2-Hydroxyquinoline-4-COOH / 2-Quinolone derivative) Parent->Hydrolysis H+/H2O (Loss of MeNH2) NOxide N-Oxide Impurities Parent->NOxide H2O2

Caption: Primary degradation pathways. Thermal decarboxylation and acidic hydrolysis of the C2-amine are the highest risks.[1]

Part 5: Analytical Method Development (HPLC)

To accurately quantify solubility and stability, a specific HPLC method is required that can retain the polar zwitterion while resolving hydrophobic impurities.[2][3]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[2][3]

    • Rationale: HSS T3 is designed to retain polar/basic compounds.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

    • Rationale: Low pH ensures the carboxylic acid is protonated (neutral) or the amine is protonated, preventing peak tailing typical of zwitterions.[2][3]

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (quinoline core) and 320 nm (conjugated system).[2][3]

References
  • PubChem. 2-Aminoquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.[2][3] [Link]

  • ResearchGate. Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids (Decarboxylation Studies).[Link]

Sources

The Pharmacological Renaissance of Quinoline-4-Carboxylic Acid: A Technical Guide to Derivatives and Therapeutic Potential

[1]

Executive Summary

The quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) represents a privileged pharmacophore in modern medicinal chemistry.[1][2][3][4] Unlike its structural cousin, the fluoroquinolone antibiotic, this specific scaffold offers a distinct chemical space that extends beyond bacterial DNA gyrase inhibition to include potent anticancer (DHODH/HDAC inhibition) and antiviral activities. This guide provides a technical deep-dive into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, offering a roadmap for their development as next-generation therapeutics.

Chemical Foundation & Synthesis

The versatility of quinoline-4-carboxylic acid lies in its ability to accept diverse substituents at the C-2, C-6, and C-8 positions while maintaining the critical carboxyl moiety at C-4, which often serves as a hydrogen-bond donor/acceptor or a handle for further derivatization (e.g., into hydrazides or amides).

The Pfitzinger Reaction Protocol

While the Doebner reaction is a classic approach, the Pfitzinger reaction is preferred for generating 2-substituted derivatives with high regioselectivity.

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.

Reagents:

  • Substituted Isatin (1.0 equiv)

  • Acetophenone derivative (1.2 equiv)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (for precipitation)

Step-by-Step Methodology:

  • Ring Opening: Dissolve substituted Isatin (e.g., 5-chloroisatin) in 33% aqueous KOH. Heat gently (40°C) until the solution becomes clear yellow/brown, indicating the formation of the isatinate (keto-acid intermediate).

  • Condensation: Add the acetophenone derivative dissolved in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:2).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Distill off excess ethanol under reduced pressure.

    • Dilute the residue with ice-cold water.

    • Critical Step: Acidify the solution dropwise with glacial acetic acid to pH 4–5. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from ethanol/DMF.

Synthesis Workflow Visualization

PfitzingerSynthesisIsatinSubstituted IsatinIntermediateIsatinate (Ring Open)Isatin->IntermediateHydrolysisBase33% KOH (aq)Base->IntermediateRefluxReflux (12-24h)Intermediate->RefluxKetoneAcetophenone Deriv.Ketone->RefluxCondensationAcidGlacial AcOH (pH 4-5)Reflux->AcidCool & AcidifyProductQuinoline-4-COOHAcid->ProductPrecipitation

Figure 1: The Pfitzinger reaction pathway for the synthesis of quinoline-4-carboxylic acid derivatives.[5]

Therapeutic Frontiers

Antibacterial Activity (The MRSA Target)

While ciprofloxacin targets DNA gyrase, quinoline-4-carboxylic acid derivatives—specifically those with 2-aryl substitutions —have shown superior potency against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.

  • Key Insight: Derivatives containing a hydrazide linker at C-4 often exhibit lower MIC values (0.5–2 µg/mL) compared to the free acid, likely due to improved cell wall penetration and additional hydrogen bonding within the gyrase active site.

Anticancer Activity (DHODH & HDAC Inhibition)

This scaffold has emerged as a dual-threat in oncology, targeting metabolic checkpoints and epigenetic regulation.

  • Target 1: Dihydroorotate Dehydrogenase (DHODH):

    • DHODH is essential for de novo pyrimidine biosynthesis.[1]

    • Quinoline-4-carboxylic acids (structurally similar to Brequinar) bind to the ubiquinone-binding tunnel of DHODH.

    • Result: Depletion of UMP/UDP/UTP pools

      
       DNA/RNA synthesis arrest 
      
      
      Apoptosis.
  • Target 2: Histone Deacetylase (HDAC):

    • 2-phenylquinoline-4-carboxylic acids act as "cap" groups for HDAC inhibitors.

    • When linked to a Zinc-Binding Group (ZBG) like hydroxamic acid, they selectively inhibit HDAC3, inducing G2/M cell cycle arrest in leukemia cells.

Anticancer Mechanism Visualization

AnticancerMechanismCompoundQuinoline-4-COOH Deriv.TargetInhibit DHODH EnzymeCompound->TargetBinds Ubiquinone SitePathwayPyrimidine BiosynthesisTarget->PathwayBlocksEffect1Depletion of UMP/UTPPathway->Effect1Downstream EffectEffect2DNA/RNA Synthesis HaltEffect1->Effect2OutcomeApoptosis / Cell Cycle ArrestEffect2->Outcome

Figure 2: Mechanism of action for quinoline-4-carboxylic acid derivatives targeting the DHODH pathway.

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is strictly governed by substitution patterns.

PositionModificationBiological Impact
C-2 Aryl / Heteroaryl Critical for Antibacterial (MRSA) and Antiviral activity. Bulky lipophilic groups (e.g., Biphenyl) enhance potency.
C-4 Carboxylic Acid Essential for DHODH binding (H-bond interaction). Conversion to Hydrazide/Amide shifts selectivity to Antibacterial/Antifungal .
C-6 Halogens (F, Cl) Increases metabolic stability and lipophilicity. Fluorine at C-6 often improves Anticancer IC50 values.
C-7 Electron Withdrawing Groups like

or

at C-7 enhance Antiviral activity against host factors.
C-8 Methoxy / Methyl Steric modulation. 8-methoxy groups can enhance DNA intercalation properties.
SAR Visualization

SARMapCoreQuinoline-4-COOHScaffoldC2C-2 Position:Aryl/Heteroaryl(Specificity)Core->C2C4C-4 Position:COOH / Hydrazide(Binding Anchor)Core->C4C6C-6 Position:Halogens (F, Cl)(Metabolic Stability)Core->C6C8C-8 Position:OMe / Me(Steric/Intercalation)Core->C8

Figure 3: Strategic substitution sites on the quinoline-4-carboxylic acid scaffold for functional optimization.

Experimental Protocols

Biological Assay: Resazurin-Based MIC Determination

To validate antibacterial potential, use a microdilution method.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plating: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the test compound.

  • Incubation: Add 100 µL of bacterial inoculum. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Metabolic reduction of resazurin).

    • MIC: Lowest concentration remaining blue.

Biological Assay: MTT Cytotoxicity Assay

To assess anticancer IC50 against cell lines like MCF-7 or HeLa.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of quinoline derivatives for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • El-Azab, A. S., et al. (2022). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI). [Link][6]

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Brabender, M., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity. PubMed.[3][7] [Link]

  • IIP Series. (2023). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series. [Link]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner Reaction in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The Doebner reaction, a three-component condensation first reported by Oscar Doebner in 1887, provides a direct and versatile route to quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic conditions.[1][4]

This application note provides a detailed guide for the synthesis of a specific, functionally rich quinoline derivative, 2-(Methylamino)quinoline-4-carboxylic acid. This compound holds potential as a valuable building block in drug discovery programs due to the presence of both a carboxylic acid handle for further derivatization and a secondary amine, which can influence physicochemical properties and target engagement. We will delve into the mechanistic underpinnings of the Doebner reaction, provide a robust and optimized experimental protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights: A Step-by-Step Look at the Doebner Reaction

The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed.[4] Both pathways converge on a key intermediate, but differ in the initial steps. The most commonly accepted mechanism begins with the formation of a Schiff base (imine) from the aromatic amine and the aldehyde.[1]

Proposed Mechanistic Pathway:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (in this case, N-methylanthranilic acid) and an aldehyde to form an N-arylimine (Schiff base) with the elimination of water.[1]

  • Enolization of Pyruvic Acid: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form.[1]

  • Michael-Type Addition: The enol of pyruvic acid then undergoes a Michael-type addition to the electrophilic imine.[1]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the carbonyl group, leading to cyclization.[1][5]

  • Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration and subsequent oxidation to yield the final aromatic quinoline-4-carboxylic acid product.[1][5] The oxidizing agent is often another molecule of the imine, which is reduced in the process.[1][6]

.

Doebner_Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Product N-Methylanthranilic_Acid N-Methylanthranilic Acid Imine Schiff Base (Imine) N-Methylanthranilic_Acid->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Adduct Michael Adduct Imine->Adduct + Enol Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized->Dihydroquinoline - H2O Product 2-(Methylamino)quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction for the synthesis of 2-(Methylamino)quinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid

This protocol has been adapted from optimized Doebner reaction procedures, employing a Lewis acid catalyst for improved efficiency, particularly with potentially less reactive anilines.[6][7]

Materials:

  • N-Methylanthranilic acid (C₈H₉NO₂)

  • Formaldehyde (37% solution in water) or Paraformaldehyde

  • Pyruvic acid (C₃H₄O₃)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetonitrile (MeCN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylanthranilic acid (1.8 mmol, 1.0 equiv) and formaldehyde (2.0 mmol, 1.1 equiv) in anhydrous acetonitrile (10 mL).

  • Catalyst Addition: To the stirred solution, add boron trifluoride etherate (0.5 equiv) dropwise at room temperature. An exotherm may be observed.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes to facilitate the formation of the Schiff base.[8]

  • Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 equiv) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the reaction mixture over 1 hour using a dropping funnel.[2]

  • Reaction: Maintain the reaction mixture at 65 °C with continuous stirring for 20-24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Be cautious of gas evolution. Continue adding until the aqueous layer is basic (pH ~8).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

.

Experimental_Workflow Start Start Setup Reaction Setup: N-Methylanthranilic Acid, Aldehyde, MeCN Start->Setup Catalyst Add BF3·OEt2 Catalyst Setup->Catalyst Heat1 Heat to 65°C for 10 min Catalyst->Heat1 AddPyruvic Dropwise Addition of Pyruvic Acid Solution Heat1->AddPyruvic React Heat at 65°C for 20-24h (Monitor by TLC) AddPyruvic->React Workup Cool to RT & Aqueous Work-up (EtOAc, NaHCO3) React->Workup Extract Extract with EtOAc Workup->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Concentrate & Purify (Recrystallization/Chromatography) Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for the synthesis of 2-(Methylamino)quinoline-4-carboxylic acid.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Aniline N-Methylanthranilic acidThe primary aromatic amine for the quinoline core.
Aldehyde FormaldehydeProvides the C2 carbon of the quinoline ring.
Pyruvic Acid 0.33 equivalentsSource of the C3 and C4 carbons, including the carboxylic acid group.
Catalyst Boron trifluoride etherate (BF₃·OEt₂)A Lewis acid that effectively catalyzes the reaction, especially for anilines with varying reactivity.[7]
Solvent Anhydrous Acetonitrile (MeCN)An effective solvent for this transformation, showing good yields in optimization studies.[7][8]
Temperature 65 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.[2][8]
Reaction Time 20-24 hoursAllows the reaction to proceed to completion. Should be monitored by TLC.[2]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure all reagents are pure and the solvent is anhydrous.[9]
Suboptimal reaction conditions.Optimize the temperature or try an alternative catalyst such as p-toluenesulfonic acid (p-TSA).[8][10]
Formation of byproducts.The order of addition of reactants can be crucial; ensure the aniline and aldehyde are pre-mixed before the addition of pyruvic acid.[11]
Formation of Tar/Byproducts High reaction temperature.Lower the reaction temperature and increase the reaction time.[9]
Incorrect stoichiometry.Carefully control the stoichiometry of the reactants, especially the pyruvic acid.
Difficulty in Purification Product is insoluble.The carboxylic acid product may precipitate. If so, it can be isolated by filtration. Recrystallization is often an effective purification method.
Complex mixture of products.Column chromatography may be necessary. Optimize the mobile phase to achieve good separation.

Conclusion

The Doebner reaction remains a highly effective and adaptable method for the synthesis of quinoline-4-carboxylic acids. The protocol detailed herein for the synthesis of 2-(Methylamino)quinoline-4-carboxylic acid provides a reliable starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this reaction to generate novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from: [Link]

  • Wikipedia. Doebner reaction. Available from: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available from: [Link]

  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available from: [Link]

  • Taylor & Francis Online. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Available from: [Link]

Sources

Application Note: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

[1]

Abstract & Strategic Relevance

The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids), a privileged scaffold in drug discovery. Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes isatin —a stable, inexpensive, and readily available starting material.

This guide provides a validated technical framework for the synthesis of 2-substituted quinoline-4-carboxylic acids. It covers mechanistic principles, a standard thermal protocol, a high-throughput microwave method, and critical troubleshooting parameters. These protocols are optimized for researchers developing antimalarials, kinase inhibitors, and functional materials.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple condensation; it requires the in situ generation of the reactive species (isatinate) before the ketone can effectively condense.

The Reaction Pathway[2][3]
  • Ring Opening (Hydrolysis): Isatin (lactam) is treated with a strong base (KOH/NaOH), hydrolyzing the amide bond to form the isatinate salt (keto-acid).[1] Visual Cue: Solution changes from orange/red to pale yellow.

  • Claisen-Schmidt Condensation: The enolate of the ketone attacks the ketone carbonyl of the isatinate.

  • Cyclization & Dehydration: The resulting intermediate undergoes intramolecular imine formation followed by dehydration and aromatization to yield the quinoline core.

Mechanistic Flowchart (DOT)

PfitzingerMechanismIsatinIsatin(Lactam Form)BaseBase (KOH/NaOH)HydrolysisIsatin->BaseIsatinateIsatinate Salt(Reactive Keto-Acid)Base->IsatinateRing Opening(Color Change)CondensationAldol-typeIntermediateIsatinate->Condensation+ KetoneKetoneKetone Enolate(R-COCH3)Ketone->CondensationCyclizationIntramolecularCyclizationCondensation->Cyclization- H2OProductQuinoline-4-carboxylicAcid (Salt)Cyclization->ProductAromatizationAcidificationAcid Workup(pH 3-4)Product->AcidificationFinalFinal Product(Precipitate)Acidification->FinalPrecipitation

Figure 1: Step-wise mechanistic flow of the Pfitzinger reaction, highlighting the critical ring-opening phase.[2]

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Standard)

Best for scale-up (>5g) and laboratories without microwave reactors.

Reagents:

  • Isatin (1.0 equiv)

  • Ketone (e.g., Acetophenone) (1.2 – 2.0 equiv)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)[3][4]

  • Ethanol (Absolute)[4]

Step-by-Step Procedure:

  • Isatinate Formation (Critical Step):

    • Dissolve Isatin (e.g., 5.0 g, 34 mmol) in 33% aqueous KOH (20 mL).

    • Observation: The suspension will turn deep red/orange and then lighten to yellow/brown upon slight warming. Do not proceed until the solution is homogeneous. This confirms the formation of potassium isatinate [1].

  • Condensation:

    • Add the ketone (e.g., Acetophenone, 4.5 g, 37 mmol) to the isatinate solution.

    • Add Ethanol (20-30 mL) to ensure solubility of the organic ketone.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Duration: 12–24 hours. Monitor by TLC (System: EtOAc:Hexane 1:1 or MeOH:DCM 1:9). Isatin spot should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Optional: Wash with diethyl ether (2 x 30 mL) to remove unreacted ketone (neutral impurities).

  • Precipitation:

    • Acidify the aqueous layer carefully with Glacial Acetic Acid or 10% HCl.

    • Target pH: 3–4.

    • Note: The product often precipitates as a bulky solid. If pH is too low (<1), the hydrochloride salt may form, which is often water-soluble, leading to yield loss.

  • Purification:

    • Filter the solid and wash with cold water.[4][5]

    • Recrystallize from Ethanol or EtOH/Water (1:1).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid optimization.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover (sealed vessel).

  • Temperature: 100°C – 140°C.

  • Time: 5 – 15 minutes.

Procedure:

  • In a 10 mL microwave vial, add Isatin (1.0 mmol, 147 mg) and 33% KOH (2 mL).

  • Stir for 1 min until isatin dissolves.

  • Add Ketone (1.2 mmol) and Ethanol (1 mL).

  • Seal and irradiate at 140°C for 10 minutes (High Absorption setting).

  • Post-Reaction: Pour into ice water (10 mL) and acidify with Acetic Acid to pH 4.

  • Filter and dry.[4][5] Yields are typically 10-20% higher than thermal methods due to reduced side reactions [2].

Optimization & Troubleshooting Guide

The following decision tree assists in overcoming common synthetic hurdles.

TroubleshootingProblemStart: Low Yield or Impure ProductCheckColorDid reaction turn yellowbefore ketone addition?Problem->CheckColorRingOpenFailIncomplete Ring Opening.Increase Base Conc. or Heat.CheckColor->RingOpenFailNo (Red/Orange)CheckPHCheck Precipitation pHCheckColor->CheckPHYesSolubilityProduct soluble in acid?Adjust to pH 4-5 (Isoelectric).CheckPH->SolubilitypH < 2ImpuritySticky/Oily Precipitate?CheckPH->ImpuritypH OKEtherWashPerform Ether WashBEFORE acidification.Impurity->EtherWash

Figure 2: Troubleshooting logic for Pfitzinger synthesis.

Key Technical Insights
  • Solvent Effects: While ethanol is standard, solubility issues with lipophilic ketones can be solved by using n-propanol or dioxane, allowing higher reflux temperatures.

  • Base Equivalents: Use at least 3-4 equivalents of base. The reaction consumes 2 equivalents (one for isatinate formation, one for the carboxylic acid product neutralization). Excess base ensures the condensation equilibrium is driven forward [3].

  • Decarboxylation Risk: Avoid excessive heating during recrystallization if the 2-substituent is electron-withdrawing, as quinoline-4-carboxylic acids can decarboxylate to quinolines at high temperatures (>200°C).

Representative Data: Substituent Effects

The electronic nature of the ketone significantly impacts yield. Electron-donating groups (EDGs) generally favor the reaction, while steric bulk can hinder condensation.

EntryKetone (R-COCH₃)Substituent (R)MethodYield (%)Ref
1AcetophenonePhenylThermal68–75[1]
24-Methylacetophenone4-TolylThermal80–85[4]
34-Methoxyacetophenone4-MethoxyphenylMicrowave88–92[2]
4Cyclohexanone(Fused Cyclohexyl)Thermal60–65[1]
52-Acetylpyridine2-PyridylMicrowave70–78[3]

Table 1: Comparative yields of 2-substituted quinoline-4-carboxylic acids.

References

  • The Pfitzinger Reaction. Wikipedia. Retrieved from .

  • Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids. BenchChem Application Notes. Retrieved from .

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from .

  • Synthesis and Biological Evaluation of 4-Quinoline Carboxylic Acids. National Institutes of Health (PMC). Retrieved from .

Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Quinoline-4-carboxylic acids (cinchophen derivatives) are privileged scaffolds in medicinal chemistry, serving as precursors for antiviral (anti-HIV), antimalarial, and antitumor agents.[1] Traditional thermal synthesis (e.g., Pfitzinger or Doebner reactions) often suffers from prolonged reaction times (24–48 hours), harsh reflux conditions, and inconsistent yields due to thermal degradation of sensitive substrates.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield profiles. By exploiting the dipolar polarization and ionic conduction mechanisms of microwave irradiation, these protocols achieve rapid, volumetric heating that overcomes the activation energy barriers of condensation steps more efficiently than convective heating.

Key Advantages of the MW Approach:
  • Kinetic Acceleration: Reaction times reduced by 90–95% (typically 5–15 minutes).

  • Green Chemistry: Compatible with aqueous media or solvent-free conditions.

  • Library Generation: Ideal for high-throughput parallel synthesis of diverse analogs.

Mechanistic Insight: The Pfitzinger Reaction[2][3][4][5]

To optimize the protocol, one must understand the mechanism. The Pfitzinger reaction involves the condensation of isatin with a ketone containing an


-methylene group in a basic medium.[2][3]
Reaction Pathway[1][2][3][4][5][7][8][9][10]
  • Hydrolysis: Base-promoted ring opening of isatin to form the isatinate anion (2-aminophenylglyoxylate).

  • Condensation: Nucleophilic attack of the ketone enolate on the keto-carbonyl of the isatinate.

  • Cyclization: Intramolecular ring closure followed by dehydration to aromatize the quinoline system.

Microwave Effect: The rate-limiting step—often the initial condensation—is significantly accelerated by MW irradiation due to the high polarity of the ionic intermediate (isatinate), which couples strongly with the electromagnetic field.

PfitzingerMechanism Isatin Isatin Base KOH/NaOH (Hydrolysis) Isatin->Base Isatinate Isatinate Anion (Intermediate) Base->Isatinate Ring Opening Condensation Aldol/Imine Condensation Isatinate->Condensation Ketone Ketone (R-CO-CH2-R') Ketone->Condensation + MW Energy Cyclization Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-COOH Derivative Cyclization->Product -H2O

Figure 1: Mechanistic pathway of the microwave-assisted Pfitzinger reaction. The ionic isatinate intermediate absorbs MW energy efficiently, driving the condensation step.

Experimental Protocols

Protocol A: Modified Pfitzinger Synthesis (Isatin Route)

Best for: Scale-up and synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.

Reagents & Materials
  • Substrate: Isatin (substituted or unsubstituted), 1.0 equiv.[3]

  • Reactant: Ketone (e.g., acetophenone, cyclohexanone), 1.2 equiv.

  • Solvent/Base: 33% Aqueous KOH (w/v) or Ethanol/50% KOH (1:1 ratio).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-safe pressure vial, dissolve Isatin (1.0 mmol) in 33% aq. KOH (3 mL). Stir until the solution turns reddish-orange (formation of isatinate).

  • Addition: Add the Ketone (1.2 mmol) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes

    • Stirring: High

    • Note: If using ethanol, ensure the pressure limit is set to 250 psi.

  • Work-up:

    • Allow the vial to cool to room temperature (compressed air cooling).

    • Transfer the reaction mixture to a beaker and dilute with ice-cold water (10 mL).

    • Acidification: Dropwise add Glacial Acetic Acid (or 10% HCl) with stirring until pH reaches 4–5. A heavy precipitate should form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 10 mL), and recrystallize from ethanol to obtain the pure product.

Protocol B: One-Pot Doebner Synthesis (Three-Component)

Best for: Combinatorial libraries (Diversity-Oriented Synthesis) where the aniline and aldehyde components are varied.

Reagents & Materials
  • Component 1: Aniline derivative (1.0 mmol).

  • Component 2: Aryl Aldehyde (1.0 mmol).

  • Component 3: Pyruvic Acid (1.0 mmol).

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 10 mol% (Green alternative: Sulfamic acid).

  • Solvent: Water or Ethanol (Green chemistry compliant).

Step-by-Step Procedure
  • Mixing: In a microwave vial, combine the Aniline, Aldehyde, and Pyruvic Acid.

  • Catalyst: Add p-TSA (10 mol%). If using water as solvent, the mixture may be heterogeneous; this is acceptable.

  • Irradiation:

    • Temperature: 80–90°C

    • Power: Dynamic (Max 100 W)

    • Hold Time: 3–5 minutes

  • Work-up:

    • Cool the vessel.[2]

    • The solid product often precipitates directly upon cooling.

    • Filter and wash with water/ethanol mixture.

    • Purification: If necessary, recrystallize from hot ethanol.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient MW absorptionSwitch to a more polar solvent (e.g., add minimal EtOH to water) or increase Temp by 10°C.
Charring / Decomposition "Hot spots" or excessive powerUse "Dynamic" power mode rather than fixed power. Ensure vigorous stirring.
Product Oiling Out Impurities or pH issuesDuring acidification, ensure pH is strictly 4–5.[2] If oil forms, scratch with a glass rod or chill overnight.
High Pressure Trip Volatile solvent vaporReduce reaction temperature or use a vessel with a higher pressure rating.

Comparative Data: Conventional vs. Microwave[10]

The following data highlights the efficiency gains when transitioning from thermal reflux to microwave irradiation for selected derivatives.

Reaction TypeTarget CompoundConventional TimeConventional YieldMW TimeMW Yield
Pfitzinger 2-Phenylquinoline-4-COOH24–48 h (Reflux)55–65%8–12 min 85–92%
Pfitzinger 2-Methylquinoline-4-COOH18 h (Reflux)60%5 min 88%
Doebner 2-(4-Cl-phenyl)quinoline-4-COOH3–6 h (Reflux)50–70%3 min 80–90%

Data aggregated from comparative studies (see References 1, 3, 4).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from 2

  • Patel, D. B., et al. (2020).[4] A green synthesis of quinoline-4-carboxylic derivatives using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation. Journal of Heterocyclic Chemistry. Retrieved from 5

  • Lahna, O., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry. Retrieved from

  • Bhat, H. R., et al. (2013). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Journal of Heterocyclic Chemistry. Retrieved from 6

Sources

Application Note: Precision Purification of 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(methylamino)quinoline-4-carboxylic acid presents a specific challenge due to its zwitterionic nature . Unlike simple organic molecules, this compound exists in a crystal lattice stabilized by strong intermolecular ionic forces (ammonium-carboxylate attraction), rendering it sparingly soluble in standard non-polar solvents and prone to "oiling out" in polar protic solvents if pH is not strictly controlled.

This guide details a Two-Stage Purification Protocol :

  • Chemo-Selective Reprecipitation: Utilizing pH switching to remove non-amphoteric impurities (starting materials like Isatin or decarboxylated by-products).

  • Thermal Recrystallization: A polishing step using an Acetic Acid/Water system to refine crystal habit and remove trace colored impurities.

Chemical Principles & Solubility Logic

To purify this compound effectively, one must manipulate its ionization states. The molecule exists in three forms depending on the bulk pH:

  • Cationic Form (pH < 2): Soluble in aqueous acid.

  • Anionic Form (pH > 10): Soluble in aqueous base.

  • Zwitterionic Form (pH ~4.5–5.5): The neutral, least soluble species. This is the target form for crystallization.[1]

Why Standard Solvents Fail: Attempting to recrystallize the zwitterion directly from ethanol or methanol often results in poor recovery or amorphous precipitation because the lattice energy is too high for the solvent to overcome without thermal aid, yet the solubility differential upon cooling is insufficient.

The Solution: We utilize Glacial Acetic Acid as a primary solvent. It effectively disrupts the zwitterionic lattice by protonating the amine (increasing solubility at high temp) while acting as a poor solvent for the zwitterion upon cooling and dilution with water.

Experimental Protocol

Safety Precaution: Quinoline derivatives can be toxic and irritating. Work in a fume hood. Wear nitrile gloves and safety goggles.

Target: Removal of unreacted starting materials and resinous by-products.

  • Dissolution: Suspend the crude 2-(methylamino)quinoline-4-carboxylic acid (10.0 g) in 10% NaOH (aq) (100 mL). Stir at room temperature until dissolved.

    • Note: If the solution remains turbid, these are non-acidic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.

  • Adsorption (Optional but Recommended): Add activated charcoal (0.5 g) to the filtrate. Stir for 30 minutes, then filter again to remove color bodies.

  • Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously. Monitor pH.

    • Critical Step: Continue addition until pH 4.5–5.0 is reached. A thick precipitate will form.

  • Isolation: Filter the solid and wash with cold water (2 x 20 mL). Dry the filter cake partially (it does not need to be bone dry for Phase 2).

Target: Removal of occluded salts and trace isomers; Crystal habit refinement.

  • Solvent Preparation: Prepare a mixture of Glacial Acetic Acid (AcOH) and Water. A starting ratio of 4:1 (AcOH:H2O) is recommended.

  • Hot Dissolution:

    • Transfer the semi-dried solid to a round-bottom flask.

    • Add the AcOH:H2O solvent mixture (approx. 10-15 mL per gram of solid).

    • Heat to reflux (approx. 100-110°C) with stirring.

    • Observation: The solid should dissolve completely. If not, add small aliquots of pure Acetic Acid until clear.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately. Rapid cooling traps impurities.

    • Once at room temperature, cool to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the purified crystals.[1][2]

    • Wash 1: Cold AcOH:H2O (1:1 mixture).

    • Wash 2: Cold Ethanol (to remove acetic acid residues and facilitate drying).

  • Drying: Dry under vacuum at 60°C for 12 hours.

Process Visualization

This workflow illustrates the logical path for purification based on the physical state of the crude material.

PurificationWorkflow Start Crude 2-(Methylamino) quinoline-4-carboxylic acid CheckSolubility Check Solubility in 10% NaOH Start->CheckSolubility Dissolves Dissolves Completely CheckSolubility->Dissolves Yes Insolubles Insoluble Residue (Non-acidic Impurities) CheckSolubility->Insolubles No Filter Filter & Carbon Treat Dissolves->Filter Insolubles->Filter Remove Solids Precipitate Adjust pH to 4.5-5.0 (Isoelectric Point) Filter->Precipitate CrudeSolid Isolated Solid Precipitate->CrudeSolid Recryst Thermal Recrystallization (AcOH/Water) CrudeSolid->Recryst FinalProduct Pure Crystalline Product Recryst->FinalProduct

Caption: Logical workflow for removing bulk impurities via pH switching followed by thermal refinement.

Understanding the species distribution is critical for maximizing yield during the precipitation step.

SpeciesEquilibrium Cation Cationic Form (Soluble) pH < 2 Zwitterion Zwitterionic Form (Insoluble Crystal) pH ~ 4.5 - 5.5 Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble) pH > 10 Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: The compound is least soluble at its isoelectric point (Zwitterion), driving crystallization.

Troubleshooting & Optimization Guide

ObservationLikely CauseCorrective Action
"Oiling Out" (Liquid phase separates instead of crystals)Solvent is too polar or cooling is too rapid.Re-heat and add a small amount of Ethanol or more Acetic Acid. Cool very slowly with stirring.
Low Yield pH was not optimized during precipitation.Check filtrate pH.[3] If < 4 or > 6, significant product remains dissolved. Adjust to pH 4.5–5.0.
Colored Impurities Persist Oxidation products (quinones) are present.[4]Repeat the alkaline dissolution (Phase 1) and increase the amount of activated charcoal or use a silica plug filtration.
Melting Point Broad (< 2°C range) Occluded solvent or mixed crystal forms.Dry the sample at higher temp (80°C) under vacuum. Ensure "Wash 2" with Ethanol was sufficient to remove Acetic Acid.

References

  • PubChem. (2025).[4][5] 2-Aminoquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Recrystallization Principles. Retrieved from [Link]

Sources

Application Note: Chromatographic Strategies for the Purification of Zwitterionic 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Isolation and Purification of 2-(Methylamino)quinoline-4-carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Purification Scientists

Introduction

The purification of 2-(Methylamino)quinoline-4-carboxylic acid presents a distinct challenge in organic synthesis due to its amphoteric (zwitterionic) nature. Structurally, the molecule contains a basic secondary amine at the C2 position and an acidic carboxyl group at the C4 position of the quinoline ring.

In standard neutral aqueous buffers, this molecule exists in an equilibrium of charged states, often leading to:

  • Poor Solubility: Aggregation and precipitation at the column head near the isoelectric point (pI).

  • Peak Tailing: Strong ionic interactions between the protonated amine and residual silanols on silica-based stationary phases.

  • Low Retention: Premature elution of the ionized species on standard Reverse Phase (RP) C18 columns.

This guide details a robust, field-proven workflow to overcome these issues using pH-controlled Reverse Phase Chromatography and strategic solubility management.

Physicochemical Profile & Strategy

Before initiating purification, understanding the ionization state is critical.

PropertyValue (Approx.)Implication for Chromatography
pKa (Acid) ~4.5 (COOH)At pH > 4.5, the molecule is anionic (COO⁻).
pKa (Base) ~9.0 (NH-Me)At pH < 9.0, the amine is cationic (NH₂⁺-Me).
Isoelectric Point (pI) ~6.5 - 7.0DANGER ZONE: Net neutral charge leads to minimum solubility. Avoid loading in neutral water.
LogP ~1.5 - 2.0Moderately lipophilic, suitable for C18 if ionization is suppressed.

The Strategy: We utilize Low pH (pH ~2.5) chromatography. By using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), we protonate both the amine (cationic) and the carboxylic acid (neutral). While the molecule carries a net positive charge, the neutralization of the carboxylate prevents zwitterionic "self-pairing," and the hydrophobic quinoline core ensures sufficient retention on C18 stationary phases.

Analytical Method (QC & Method Development)

This protocol is designed for assessing purity and monitoring reaction progress.

System: UHPLC or HPLC with UV-Vis / DAD Column: C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18). Dimensions: 4.6 x 100 mm, 3.5 µm or sub-2 µm.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.051.0Equilibration
1.051.0Isocratic Hold (Load)
8.0951.0Linear Gradient
10.0951.0Wash
10.151.0Re-equilibration

Detection: UV at 254 nm (primary) and 280 nm. Sample Diluent: DMSO or 50:50 Water:Acetonitrile (with 0.1% Formic Acid). Do not dissolve in neutral water.

Preparative Purification Protocol (Flash Chromatography)

Objective: Isolation of >500 mg of crude material.

Step 1: Sample Loading Strategy

Direct liquid injection is risky due to solubility limits.

  • Recommended: Dry Loading . Dissolve the crude mixture in a minimum amount of MeOH/DCM, adsorb onto Celite 545 or C18 functionalized silica (1:3 ratio by weight), and evaporate to dryness.

  • Alternative: DMSO Injection . If dry loading is unavailable, dissolve crude in 100% DMSO (max concentration 200 mg/mL). Inject directly onto a pre-equilibrated cartridge.

Step 2: Cartridge Selection

Use a C18 Flash Cartridge (Spherical silica preferred for better resolution).

  • Sizing: For 1g crude, use a 40g - 80g C18 cartridge.

Step 3: Elution Protocol

Solvent System:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile (No acid required if A is acidified, but recommended)

Gradient Profile: Unlike the analytical method, a shallow gradient is required to separate the target from unreacted aniline or isatin derivatives.

  • Hold 0% B for 2 Column Volumes (CV) to flush polar salts.

  • Ramp 0% to 20% B over 5 CV.

  • Ramp 20% to 60% B over 10 CV (Target typically elutes here).

  • Ramp 60% to 100% B over 3 CV (Flush).

Step 4: Post-Run Processing (Lyophilization)

Since Formic Acid is volatile, fractions can be directly lyophilized.

  • Note: If TFA was used, the product will be isolated as a trifluoroacetate salt. To obtain the zwitterion/free acid, perform an isoelectric precipitation (see below).

Polishing Step: Isoelectric Precipitation

If chromatography yields 95% purity but colored impurities persist, or if desalting is required:

  • Dissolve the semi-pure solid in minimum 1M NaOH (Target is fully soluble as anionic species).

  • Filter to remove insoluble particulates.

  • Slowly add 1M HCl dropwise while stirring.

  • Monitor pH. As pH approaches 6.0 - 7.0 (the pI), the 2-(Methylamino)quinoline-4-carboxylic acid will precipitate as a white/off-white solid.

  • Filter the solid and wash with cold water, then diethyl ether.

Visualizing the Workflow

The following diagram illustrates the decision logic and speciation control required for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Contains Isatin/Aniline impurities) SolubilityCheck Solubility Check (DMSO/Acid vs Water) Start->SolubilityCheck Analytic Analytical QC (UHPLC) C18, pH 2.5 (Formic Acid) SolubilityCheck->Analytic Confirm Retention LoadDecision Loading Strategy Analytic->LoadDecision DryLoad Dry Load (Celite/C18) Recommended for Scale >500mg LoadDecision->DryLoad Poor Solubility LiqLoad Liquid Load (DMSO) Recommended for Scale <100mg LoadDecision->LiqLoad Good Solubility Flash Flash Chromatography C18 Cartridge Gradient: 0-60% ACN (+0.1% FA) DryLoad->Flash LiqLoad->Flash Fractions Fraction Analysis (UV/MS) Flash->Fractions PolishDecision Purity > 98%? Fractions->PolishDecision Lyophilize Lyophilization (Yields Formate Salt) PolishDecision->Lyophilize Yes Precipitation Isoelectric Precipitation Dissolve in NaOH -> Acidify to pH 6.5 PolishDecision->Precipitation No (Colored impurities) Final Pure Zwitterion (White Solid) Lyophilize->Final Precipitation->Final

Caption: Figure 1. Integrated workflow for the purification of 2-(Methylamino)quinoline-4-carboxylic acid, highlighting the critical decision points for loading and polishing based on zwitterionic properties.

Troubleshooting Guide
IssueCauseSolution
Broad/Tailing Peaks Silanol interaction with amine.Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or use a "Charged Surface Hybrid" (CSH) column.
Split Peaks Sample solvent mismatch.If loading in DMSO, reduce injection volume. If loading in water (pH 7), the zwitterion is precipitating; switch to acidic diluent.
Low Recovery Irreversible adsorption.The basic amine may bind to acidic silanols. Ensure the column is end-capped. Flush with 95% ACN + 0.1% TFA to recover.
Fronting Column Overload.The "Anti-Langmuir" isotherm is common for zwitterions. Switch to Dry Loading (Celite) to improve band shape.
References
  • Duret, P., et al. (2003).[1] "Preparative separation of quinolines by centrifugal partition chromatography with gradient elution." Journal of Chromatography A, 1011(1-2), 55-65.[1] Available at: [Link]

Note: Always consult the specific Safety Data Sheet (SDS) for 2-(Methylamino)quinoline-4-carboxylic acid before handling, as quinoline derivatives can possess toxic or mutagenic properties.

Sources

Protocol for 1H and 13C NMR Characterization of 2-(Methylamino)quinoline-4-carboxylic Acid

[1]

Abstract & Scope

This application note provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-(Methylamino)quinoline-4-carboxylic acid (C₁₁H₁₀N₂O₂). Due to the amphoteric nature of the 4-carboxylic acid and the 2-amino group, this molecule exhibits complex solubility and tautomeric behaviors that often lead to poor spectral resolution in standard non-polar solvents.

This guide outlines a robust workflow using DMSO-d₆ to suppress exchange broadening and stabilize the zwitterionic equilibrium, ensuring high-resolution 1H and 13C data. It includes diagnostic chemical shift ranges, acquisition parameters optimized for quaternary carbons, and a mechanistic discussion on amino-imino tautomerism.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(Methylamino)quinoline-4-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Functionalities 4-COOH (Acidic), 2-NHMe (Basic/H-bond donor)
Solubility Profile Low in CDCl₃; High in DMSO-d₆, MeOH-d₄

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution free of paramagnetic impurities and concentration gradients.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: The molecule likely exists as a zwitterion or forms strong intermolecular hydrogen bonds. CDCl₃ will result in precipitation or extreme line broadening. DMSO disrupts these aggregates.

  • Concentration:

    • 1H NMR: 5 – 10 mg in 600 µL DMSO-d₆.

    • 13C NMR: 20 – 30 mg in 600 µL DMSO-d₆ (Required for adequate S/N ratio for quaternary carbons).

  • Tube Specifications: High-precision 5 mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

Instrument: 400 MHz spectrometer or higher (500/600 MHz recommended for resolution of aromatic multiplets).

1H NMR Parameters (Standard 1D)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm). Crucial to catch the downfield COOH proton.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Number of Scans (NS): 16 – 64.

  • Temperature: 298 K (25°C). Note: If NH/OH signals are broad, heating to 313 K (40°C) can sharpen peaks by accelerating exchange.

13C NMR Parameters (Proton-Decoupled)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width (SW): 240 ppm (0 – 240 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.[1] Extended delay required for the relaxation of quaternary carbons (C-4, C-2, C=O).

  • Number of Scans (NS): 1024 – 4096 (Concentration dependent).

Data Analysis & Interpretation

1H NMR Assignment (Diagnostic Signals)

The spectrum is characterized by a distinct methyl doublet, a diagnostic singlet for H-3, and the quinoline aromatic system.

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.5 – 14.0Broad Singlet1HHighly deshielded acidic proton; often invisible due to exchange with H₂O in DMSO.
H-5, H-8 7.8 – 8.3Doublets (d)2HPeri-protons; H-5 is deshielded by the C-4 carboxyl group.
H-6, H-7 7.2 – 7.7Triplets/Multiplets2HStandard aromatic signals.
H-3 7.0 – 7.4Singlet (s)1HKey Diagnostic: Upfield shift relative to unsubstituted quinoline due to electron donation from the 2-amino group.
N-H 7.0 – 8.0Broad Quartet (q)1HCouples to the methyl group. Chemical shift is highly concentration/temperature dependent.
N-CH₃ 2.8 – 3.0Doublet (d)3HCouples to NH (J ≈ 4.5–5.0 Hz). Becomes a singlet if NH exchanges rapidly.
13C NMR Assignment
Carbon EnvironmentShift (δ, ppm)TypeAssignment Logic
C=O (Acid) 167 – 170QuaternaryCarbonyl carbon; most deshielded signal.
C-2 155 – 158QuaternaryAttached to electronegative Nitrogen; deshielded.
C-8a 145 – 148QuaternaryRing junction carbon.
C-4 135 – 140QuaternaryIpso to Carboxylic acid.
C-5, 6, 7, 8 120 – 132CHAromatic methines.
C-3 100 – 110CHDiagnostic: Significantly shielded (upfield) due to resonance donation from the 2-amino group (enamine-like character).
N-CH₃ 27 – 30CH₃Methyl carbon.

Expert Insights: Tautomerism & Troubleshooting

Tautomeric Equilibrium (Amino vs. Imino)

2-Aminoquinolines can exist in two tautomeric forms: the amino-form (aromatic) and the imino-form (1,2-dihydroquinoline).

  • Observation: In DMSO-d₆, the amino-form is generally predominant.

  • Evidence:

    • 13C Shift of C-2: The amino form C-2 appears ~155 ppm. The imino form C=N carbon would appear further downfield.

    • Coupling: A distinct doublet for the methyl group (coupling to NH) confirms the H is on the exocyclic nitrogen (Amino form). If the H were on the ring nitrogen (Imino form), the methyl would appear as a singlet.

The "Zwitterion Effect"

If the sample appears insoluble or shifts are erratic, the molecule may be forming a zwitterion (COO⁻ / Ring-NH⁺).

  • Solution: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the carboxylate and the amine, forcing the molecule into a cationic species, sharpening the peaks and standardizing the shifts.

Workflow Visualization

NMR_ProtocolStartStart: 2-(Methylamino)quinoline-4-COOHSolventDissolve in DMSO-d6(5-10 mg for 1H, 20-30 mg for 13C)Start->SolventCheck_SolCheck SolubilitySolvent->Check_SolAdd_TFAAdd 1-2 drops TFA-d(Break Zwitterion/Aggregates)Check_Sol->Add_TFACloudy/PrecipitateAcq_1HAcquire 1H NMR(sw=20ppm, d1=1s, ns=16)Check_Sol->Acq_1HClear SolutionAdd_TFA->Acq_1HAcq_13CAcquire 13C NMR(sw=240ppm, d1=2s, ns=1024)Acq_1H->Acq_13CProcessProcessing:Phase, Baseline, Ref (DMSO=2.50/39.5)Acq_13C->ProcessAnalysisAnalysis:Check H-3 Singlet & Methyl DoubletProcess->AnalysisEndReport GenerationAnalysis->End

Figure 1: Decision-tree workflow for the NMR characterization of 2-(Methylamino)quinoline-4-carboxylic acid.

References

  • PubChem. (2025).[2] 2-(Methylamino)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Tautomerism of 2-Aminoquinoline Derivatives. Journal of Physical Organic Chemistry. (Contextual grounding for amino-imino tautomerism in quinolines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for chemical shift ranges).

  • Reich, H. J. (2022). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Application Note: Characterization of 2-(Methylamino)quinoline-4-carboxylic Acid via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mass spectrometric characterization of 2-(Methylamino)quinoline-4-carboxylic acid (C₁₁H₁₀N₂O₂), a pharmacophore relevant to kinase inhibitor and antimalarial drug discovery. We provide a validated protocol for Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) analysis, elucidating the specific fragmentation pathways—primarily decarboxylation and amine neutral losses—that distinguish this scaffold. This guide is designed to assist researchers in metabolite identification, impurity profiling, and structural confirmation.

Introduction

Quinoline-4-carboxylic acid derivatives are privileged structures in medicinal chemistry, serving as precursors for agents targeting malaria (Plasmodium falciparum) and various protein kinases. The specific derivative 2-(Methylamino)quinoline-4-carboxylic acid presents a unique challenge in mass spectrometry due to the competition between two ionizable basic sites (the quinoline ring nitrogen and the exocyclic secondary amine) and the labile carboxylic acid moiety.

Accurate structural elucidation requires understanding the specific gas-phase chemistry of this molecule, particularly the Retro-Diels-Alder (RDA) mechanisms and neutral loss patterns characteristic of protonated aromatic acids.

Experimental Protocol

Reagents and Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Working Solution: Dilute stock to 1 µg/mL (approx. 5 µM) using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Note: Formic acid is critical to ensure protonation (

      
      ) and improve ionization efficiency in positive mode.
      
LC-MS/MS Conditions

The following parameters are optimized for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, though they are transferable to Triple Quadrupole (QqQ) platforms.

ParameterSettingRationale
Ionization Source ESI (Positive Mode)Basic nitrogens facilitate facile protonation (

).[1][2]
Capillary Voltage 3.5 kVStandard for stable spray cone in ESI+.
Cone Voltage 30 VOptimized to minimize in-source fragmentation while maximizing transmission.
Source Temp 120°CPrevents thermal degradation of the carboxylic acid prior to ionization.
Desolvation Temp 350°CEnsures complete solvent evaporation for maximizing signal.
Collision Energy (CE) Ramp 10–40 eVLow CE (10-20) reveals primary losses (

,

); High CE (>30) reveals ring cleavage.
Mass Range m/z 50–300Covers all diagnostic fragments.
Analytical Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) ESI ESI Source (+) [M+H]+ Generation Sample->ESI MS1 Q1 Selection m/z 203.08 ESI->MS1 CID Collision Cell (N2 Gas, 10-40 eV) MS1->CID MS2 TOF/Orbitrap Fragment Analysis CID->MS2

Figure 1: Step-by-step LC-MS/MS workflow for structural elucidation.

Results and Discussion: Fragmentation Mechanics

Precursor Ion Properties
  • Formula: C₁₁H₁₀N₂O₂

  • Monoisotopic Mass: 202.0742 Da

  • Observed Precursor (

    
    ):  m/z 203.0815
    
  • Protonation Site: The proton primarily localizes on the ring nitrogen (N1) due to resonance stabilization with the aromatic system, although the exocyclic amine is also a viable site.

Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule undergoes two competitive pathways driven by the stability of the leaving groups.

Pathway A: The "Acid" Pathway (Decarboxylation)

This is the dominant pathway for aromatic carboxylic acids.

  • Loss of

    
     (m/z 203 → 185):  An "ortho-effect" type mechanism where the acid hydroxyl interacts with adjacent protons, leading to dehydration.
    
  • Loss of

    
     (m/z 203 → 159):  The most diagnostic transition. The carboxylic acid undergoes decarboxylation, yielding the protonated 2-(methylamino)quinoline core.
    
    • Mechanism:[3][4][5][6] Inductive cleavage stabilized by the aromatic ring.

Pathway B: The "Amine" Pathway[7]
  • Loss of Methylamine (

    
    , -31 Da) (m/z 203 → 172): 
    
    • Protonation at the exocyclic amine facilitates the neutral loss of methylamine, leaving a quinoline-4-carboxylic acid cation (m/z 172).

    • Note: This pathway is generally less abundant than decarboxylation but confirms the presence of the alkyl-amino chain.

Secondary Fragmentation (Deep Structural Probing)
  • From m/z 159 (Decarboxylated core):

    • Loss of

      
       or 
      
      
      
      (m/z 159 → 144):
      Radical loss is rare in ESI, but loss of a methyl group via rearrangement is possible at high collision energies.
    • Loss of HCN (m/z 159 → 132): Characteristic of quinoline ring degradation.

  • From m/z 172 (Deaminated core):

    • Loss of

      
       (m/z 172 → 128):  Subsequent decarboxylation yields the bare quinoline ion (
      
      
      
      ), a highly stable aromatic system.
Summary of Diagnostic Ions
m/z (Observed)Neutral LossFragment CompositionInterpretation
203.08 -

Precursor Ion (

)
185.07

(18)

Dehydration (Acylium ion formation)
172.04

(31)

Loss of exocyclic amine side chain
159.09

(44)

Base Peak (Decarboxylation)
128.05

+


Quinoline core (Combined losses)

Fragmentation Pathway Diagram[8][9]

The following diagram illustrates the logical flow of fragmentation, utilizing color coding to distinguish between the parent ion, primary fragments, and secondary degradation products.

Fragmentation Parent [M+H]+ m/z 203 Ion185 [M+H - H2O]+ m/z 185 Parent->Ion185 - H2O (18) Ion159 [M+H - CO2]+ m/z 159 (Base Peak) Parent->Ion159 - CO2 (44) Ion172 [M+H - CH3NH2]+ m/z 172 Parent->Ion172 - CH3NH2 (31) Ion128 Quinoline Core m/z 128 Ion159->Ion128 - CH3NH2 (31) Ion132 Ring Cleavage m/z 132 Ion159->Ion132 - HCN (27) Ion172->Ion128 - CO2 (44)

Figure 2: Proposed fragmentation tree for 2-(Methylamino)quinoline-4-carboxylic acid.

Troubleshooting & Validation

To ensure the peaks observed are genuine and not artifacts:

  • In-Source Fragmentation Check: If m/z 159 is observed in the MS1 (full scan) spectrum, lower the Cone Voltage (e.g., from 30V to 15V). Carboxylic acids are labile; high cone voltage can cause decarboxylation before the collision cell.

  • Solvent Adducts: Look for m/z 225 (

    
    ) or m/z 244 (
    
    
    
    ). If these dominate, increase the source temperature slightly to promote desolvation.
  • Isotope Pattern: Confirm the presence of the

    
     isotope at m/z 204 (~11-12% intensity of the parent) to validate the carbon count (
    
    
    
    ).

References

  • Slovak Academy of Sciences. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Protocols. Link

  • National Institutes of Health (NIH). (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Link

  • Oregon State University. (2020).[8] Spectroscopy of Carboxylic Acids: Mass Spectrometry Fragmentation Patterns. OSU Chemistry Dept. Link

  • University of Texas. (2023). Mass Spectrometry: Fragmentation of Amines and Carboxylic Acids. UT Austin Chemistry. Link

Sources

Application Note: In Vitro Biological Assays for 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

2-(Methylamino)quinoline-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, structurally distinct from the endogenous metabolite Kynurenic acid (which is 4-hydroxyquinoline-2-carboxylic acid). While Kynurenic acid modulates NMDA and GPR35 receptors, the quinoline-4-carboxylic acid core is primarily validated as an inhibitor of nucleotide biosynthesis and bacterial DNA replication.

Core Biological Targets
  • Human Dihydroorotate Dehydrogenase (hDHODH): This is the primary high-value target for this scaffold. The compound acts as a bioisostere of Brequinar, binding to the ubiquinone-binding tunnel of the DHODH enzyme. By inhibiting DHODH, the compound blocks de novo pyrimidine biosynthesis, depleting intracellular UMP/UDP/UTP pools. This results in:

    • S-phase cell cycle arrest in rapidly dividing cancer cells.

    • Immunomodulation by suppressing activated T-cell proliferation (similar to Leflunomide).

  • Bacterial DNA Gyrase (Secondary Target): The 4-carboxyl group and the planar quinoline ring mimic the pharmacophore of fluoroquinolones, allowing intercalation into bacterial DNA and inhibition of the ATPase subunit of DNA gyrase (Topoisomerase II).

Screening Strategy Overview

To validate the biological activity of 2-(Methylamino)quinoline-4-carboxylic acid, a tiered screening cascade is required:

  • Tier 1 (Biochemical): Direct enzymatic inhibition of hDHODH (Target Engagement).

  • Tier 2 (Phenotypic): Antiproliferative efficacy in pyrimidine-starved cancer cell lines.

  • Tier 3 (Selectivity): Counter-screening against mitochondrial complex III to ensure safety (avoiding general respiratory toxicity).

Experimental Workflows (Visualized)

AssayCascade cluster_Tier1 Tier 1: Target Engagement cluster_Tier2 Tier 2: Functional Phenotype Compound 2-(Methylamino)quinoline-4-carboxylic acid (DMSO Stock) DHODH hDHODH Enzymatic Assay (DCIP Reduction) Compound->DHODH Primary Screen Gyrase DNA Gyrase Supercoiling (Optional: Antibacterial) Compound->Gyrase Secondary Screen CellViability Cell Proliferation (MTT/Resazurin) Line: Jurkat or HCT-116 DHODH->CellViability If IC50 < 1 µM Rescue Uridine Rescue Experiment (Mechanism Validation) CellViability->Rescue Confirm MOA Validated Validated Rescue->Validated Uridine restores growth

Figure 1: Screening Cascade. A logical flow starting with enzymatic validation (DHODH) before moving to cellular models. The "Uridine Rescue" is a critical control to prove the observed toxicity is due to pyrimidine depletion, not off-target cytotoxicity.

Protocol 1: hDHODH Enzymatic Inhibition Assay

Objective: Quantify the IC50 of the compound against human Dihydroorotate Dehydrogenase. Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, reducing Flavin Mononucleotide (FMN). In vitro, this electron flow is transferred to an artificial acceptor, 2,6-dichloroindophenol (DCIP). The reduction of DCIP results in a loss of absorbance at 600 nm.

Reagents & Preparation[1][2][3][4][5][6]
ReagentConcentration (Final)Role
Recombinant hDHODH 20 nMTarget Enzyme (N-terminal truncated)
L-Dihydroorotate (DHO) 1 mMSubstrate
Decylubiquinone (Qd) 100 µMCo-substrate (Electron Acceptor)
DCIP 60 µMChromogenic Indicator (Blue -> Colorless)
Assay Buffer 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100Reaction Matrix
Positive Control Brequinar or Teriflunomide (10 µM)Validates assay performance
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of 2-(Methylamino)quinoline-4-carboxylic acid in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate an 8-point dose-response curve (e.g., 100 µM down to 0.04 µM).

  • Enzyme Activation:

    • Dilute hDHODH enzyme in Assay Buffer.

    • Add 20 µL of enzyme solution to a 96-well clear plate.

    • Add 1 µL of compound dilution. Incubate for 10 minutes at 25°C to allow binding to the ubiquinone tunnel.

  • Reaction Initiation:

    • Prepare a "Substrate Mix" containing DHO, Qd, and DCIP in Assay Buffer.

    • Add 180 µL of Substrate Mix to each well.

  • Kinetic Measurement:

    • Immediately place plate in a microplate reader (e.g., Tecan or Biotek).

    • Measure Absorbance at 600 nm (OD600) every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (slope).
      
    • Normalize data: % Activity =

      
      .
      
    • Fit to a 4-parameter logistic equation to determine IC50.

Expert Insight: The Triton X-100 concentration is critical. Below 0.05%, the hydrophobic quinoline compound may precipitate or aggregate; above 0.2%, it may denature the enzyme. Stick to 0.1%.

Protocol 2: Cellular Proliferation & Uridine Rescue

Objective: Confirm that the compound inhibits cell growth via the pyrimidine pathway and not through general toxicity. Cell Line: Jurkat (T-cell leukemia) or HCT-116 (Colorectal carcinoma) . These lines are highly sensitive to DHODH inhibition due to high replication rates.

Reagents
  • Culture Media: RPMI-1640 + 10% Dialyzed FBS (Standard FBS contains uridine which masks the effect).

  • Rescue Supplement: Uridine (100 µM final).

  • Detection: Resazurin (Alamar Blue) or CellTiter-Glo (ATP).

Step-by-Step Procedure
  • Seeding:

    • Seed 5,000 cells/well in 96-well plates in 90 µL of media.

    • Plate A (Test): Standard Media.

    • Plate B (Rescue): Standard Media + 100 µM Uridine.

  • Treatment:

    • Add 10 µL of compound (10x concentration) to both plates.

    • Include DMSO vehicle control and Teriflunomide (positive control).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin reagent (10% v/v). Incubate 2-4 hours.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

Interpretation (Self-Validating Logic)
  • Scenario 1 (Valid Target Engagement):

    • Plate A: Strong growth inhibition (Low IC50).

    • Plate B: Growth is restored to near-control levels (High IC50 or no inhibition).

  • Scenario 2 (Off-Target Toxicity):

    • Plate A: Growth inhibition.

    • Plate B: Growth inhibition persists.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010–2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of therapeutic dihydroorotate dehydrogenase inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Madhavan, G. R., et al. (2006). "Novel quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). "2-Methylquinoline-4-carboxylic acid (Analogous Scaffold)." National Library of Medicine. Link

Application Note: Antibacterial Activity Screening of 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, standardized workflow for evaluating the antibacterial potential of 2-(Methylamino)quinoline-4-carboxylic acid . As a derivative of the quinoline-4-carboxylic acid scaffold—a structural class historically linked to DNA gyrase inhibition and the cinchophen-type pharmacophore—this compound requires specific handling due to its likely zwitterionic nature and solubility profile.

This guide moves beyond basic testing, integrating CLSI M07-A10 standards with high-sensitivity Resazurin-based viability assays to ensure robust data generation. It is designed for researchers seeking to validate this molecule as a lead compound in hit-to-lead optimization campaigns.

Compound Profile & Handling

Chemical Structure Insight: The molecule features a quinoline core with a carboxylic acid at the C4 position and a methylamino group at the C2 position.

  • Pharmacophore: The C4-carboxylate is critical for hydrogen bonding with bacterial DNA gyrase/Topoisomerase IV, mimicking the interaction seen in fluoroquinolones (though distinct in the aromaticity of the N-containing ring).

  • Solubility Challenge: The presence of a basic amine (C2-NHMe) and an acidic carboxyl group (C4-COOH) creates a zwitterion. At neutral pH (7.0–7.4), the compound may exhibit reduced solubility, precipitating out of aqueous media.

Preparation Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mg/mL or 20 mM).

  • Sonication: If turbidity persists, sonicate at 40 kHz for 5–10 minutes at ambient temperature.

  • Storage: Aliquot stocks into amber vials to prevent photodegradation (common in quinolines) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

Antibacterial_Screening_Workflow Start Compound: 2-(Methylamino) quinoline-4-carboxylic acid Solubility Solubility Check (DMSO Stock -> Media Dilution) Start->Solubility Primary_Screen Primary Screen: Resazurin Microdilution (96-well) Solubility->Primary_Screen Clear solution Hit_Decision MIC < 64 µg/mL? Primary_Screen->Hit_Decision Calculate MIC Hit_Decision->Start No (Modify Structure) Secondary_Screen Secondary Screen: Standard CLSI Broth Microdilution Hit_Decision->Secondary_Screen Yes (Active) MBC_Test MBC Determination (Plating from MIC wells) Secondary_Screen->MBC_Test Time_Kill Time-Kill Kinetics (Log reduction vs Time) Secondary_Screen->Time_Kill Mechanism Mechanistic Validation (DNA Gyrase Supercoiling Assay) Time_Kill->Mechanism

Caption: Figure 1. Decision-tree workflow for evaluating quinoline-4-carboxylic acid derivatives, prioritizing solubility checks and high-throughput primary screening before kinetic characterization.

Protocol A: High-Throughput Primary Screen (Resazurin Assay)

Purpose: Rapidly determine the Minimum Inhibitory Concentration (MIC) using a colorimetric redox indicator. This is superior to visual turbidity for quinolines, which may have intrinsic color or precipitate.

Materials:

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterile Media (Blank).

Step-by-Step Methodology:

  • Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL) in saline. Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.

    • Add 100 µL of the 2-(Methylamino)quinoline-4-carboxylic acid stock (prediluted to 2x highest test concentration) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard the final 100 µL.

    • Final Range: Typically 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1–11. Column 12 serves as the sterility control (media only).

  • Incubation: Incubate at 37°C for 18–20 hours (aerobic).

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 2–4 hours.

  • Readout:

    • Blue (Resazurin): No growth (Inhibition).[2]

    • Pink (Resorufin): Active growth (Metabolic reduction).

    • MIC Definition: The lowest concentration remaining blue.[3]

Expert Insight: Quinolines can sometimes fluoresce. If using a fluorescence reader (Ex 560nm / Em 590nm) instead of visual color, run a "compound only" control lane to subtract background fluorescence.

Protocol B: Time-Kill Kinetics (Pharmacodynamics)

Purpose: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate of action.

Methodology:

  • Preparation: Prepare four flasks of CAMHB containing the compound at concentrations of: 0x (Control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate with

    
     CFU/mL of the target organism.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       log reduction.
      

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

StrainATCC IDCiprofloxacin MIC (µg/mL)Test Compound MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus292130.12 - 0.5[Data] [Data] 1 - 2Bactericidal
E. coli259220.004 - 0.015[Data] [Data] > 4Bacteriostatic
P. aeruginosa278530.25 - 1.0[Data] [Data] N/AResistant

Interpretation Guide:

  • MBC/MIC Ratio: A ratio

    
     typically indicates bactericidal activity, a desirable trait for quinolone-like drugs targeting DNA replication.
    
  • Activity Spectrum: Quinolone-4-carboxylic acids often show stronger activity against Gram-negative bacteria if they can penetrate the outer membrane porins; however, the lack of a fluorine at C6 (unlike fluoroquinolones) may shift the spectrum or reduce potency.

Troubleshooting & Quality Control

  • Precipitation in Wells: If the compound precipitates upon adding bacteria (due to pH shift), the MIC is invalid. Repeat using a lower starting concentration or confirm "growth inhibition" by plating the supernatant (MBC test) rather than optical density.

  • Trailing Endpoints: If the Resazurin turns "purple" (incomplete reduction) at the MIC border, this may indicate a bacteriostatic effect or slow killing. Report the MIC as the first fully blue well but note the trailing effect.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][5][6][7] Clinical Microbiology and Infection, 9(8), ix-xv. [Link]

Sources

Anticancer Evaluation of 2-(Methylamino)quinoline-4-carboxylic Acid: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized workflow for the biological evaluation of 2-(Methylamino)quinoline-4-carboxylic acid , a promising pharmacophore sharing structural homology with known inhibitors of dihydroorotate dehydrogenase (DHODH) and Sirtuin 3 (SIRT3). This guide moves beyond generic screening, offering a causal, mechanism-based approach to validating the anticancer potential of quinoline-4-carboxylic acid derivatives. It encompasses compound solubilization, cytotoxicity profiling, and flow cytometric validation of apoptotic induction.

Compound Profile & Preparation

Rationale: The carboxylic acid moiety at position 4 and the secondary amine at position 2 create a zwitterionic potential that can complicate cellular uptake and solubility. Proper stock preparation is the single most critical variable in preventing precipitation-induced false negatives.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: 2-(Methylamino)quinoline-4-carboxylic acid

  • Molecular Weight: ~202.21 g/mol

  • Solubility Profile: Low in neutral water; soluble in DMSO; soluble in basic aqueous buffers.

Stock Solution Protocol
  • Primary Stock (20 mM): Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO .

    • Critical Step: If turbidity persists, sonicate at 40°C for 5 minutes. The 2-methylamino group can form intermolecular hydrogen bonds with the carboxylic acid; breaking these is essential for monomeric dispersion.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as quinolines can adsorb to the membrane.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Experimental Workflow: The "Go/No-Go" Decision Tree

This workflow is designed to filter inactive compounds early while preserving resources for high-value mechanistic confirmation.

G Start Compound Stock (20 mM) Screen Primary Screen (Single Dose) 10 µM in 3 Cell Lines Start->Screen Decision1 Inhibition > 50%? Screen->Decision1 DoseResp Dose-Response (IC50) (0.01 - 100 µM) Decision1->DoseResp Yes Discard Discard / Redesign Decision1->Discard No Mech Mechanism of Action (Flow Cytometry) DoseResp->Mech If IC50 < 10 µM

Figure 1: Screening Logic. A resource-efficient workflow prioritizing active candidates before deep mechanistic profiling.

Core Protocol: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration). Cell Line Selection: Based on literature for quinoline-4-carboxylic acids, the following lines are most sensitive due to high reliance on de novo pyrimidine synthesis (DHODH dependency):

  • MCF-7 (Breast Adenocarcinoma)[1][2][3]

  • HCT-116 (Colorectal Carcinoma)

  • K562 (Leukemia - Suspension control)

Step-by-Step Methodology
  • Seeding:

    • Adherent cells (MCF-7, HCT-116): Seed 3,000–5,000 cells/well in 96-well plates.

    • Suspension cells (K562): Seed 10,000 cells/well .

    • Senior Scientist Note: Seeding density must ensure cells remain in the logarithmic growth phase for 72 hours. Over-confluence induces contact inhibition, rendering cells resistant to drugs targeting proliferation.

  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions (1:3 step) in culture medium.

    • Range: 100 µM down to 0.01 µM (8 points).

    • Vehicle Control: Medium + 0.5% DMSO (Must match highest drug solvent concentration).

    • Positive Control: Doxorubicin (1 µM) or 5-Fluorouracil (standard for antimetabolites).

  • Incubation: 72 hours continuous exposure.

  • Readout (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well.[4]

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully (for adherent) or centrifuge plate (for suspension).

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Template

Calculate % Viability using the formula:



Use non-linear regression (Sigmoidal dose-response, variable slope) to compute IC50.

Mechanistic Validation: Cell Cycle & Apoptosis

Rationale: Quinoline-4-carboxylic acids often act as intercalators (causing G2/M arrest) or metabolic inhibitors (DHODH inhibition often causes S-phase arrest). Distinguishing these phenotypes is crucial.

Protocol A: Cell Cycle Analysis (Propidium Iodide)
  • Treatment: Treat 1x10⁶ cells in 6-well plates with the IC50 concentration of 2-(Methylamino)quinoline-4-carboxylic acid for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize if adherent).

    • Wash with cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing.

    • Critical Step: Fix at -20°C for >2 hours (overnight preferred) to ensure nuclear membrane permeability.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or equivalent).

    • Incubate 15 min at Room Temp in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel). Collect 20,000 events.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Why this matters: Distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (programmed cell death).

  • Harvest: Collect cells and supernatant (floating dead cells are critical).

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Incubate 15 min at RT in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (rare for this class).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of successful drug initiation).

Proposed Mechanism of Action (MOA)

Based on structural homology to known quinoline-4-carboxylic acid derivatives (e.g., Brequinar analogs), the following pathway is the primary hypothesis for investigation.

MOA Drug 2-(Methylamino) quinoline-4-COOH Target Target Engagement (DHODH / SIRT3) Drug->Target Inhibition Meta Pyrimidine Depletion (UMP u2193) Target->Meta Metabolic Block Stress p53 Activation ROS Generation Meta->Stress Stress Response Phenotype Cell Cycle Arrest & Apoptosis Stress->Phenotype

Figure 2: Hypothesized Signaling Cascade. The compound likely inhibits nucleotide synthesis or deacetylase activity, triggering p53-mediated apoptosis.

Expected Results & Troubleshooting

ParameterExpected Outcome (Active)Troubleshooting (If Inactive)
IC50 (MCF-7) 1 – 10 µMIf >50 µM, check compound solubility or cell line multidrug resistance (MDR) status.
Cell Cycle S-phase or G2/M ArrestIf G0/G1 arrest only, compound may be cytostatic, not cytotoxic.
Apoptosis >20% Annexin V+If high PI+ but low Annexin+, reduce incubation time (cells are necrotic).
Solubility Clear solution in DMSOIf precipitating in media, reduce final concentration or add 1% BSA as a carrier.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC (NIH). (2019). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2015). [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. (2022).[5] [Link]

Sources

Application Note: Anti-Inflammatory Profiling of 2-(Methylamino)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quinoline-4-carboxylic acid scaffold (often related to the cinchophen class) represents a privileged structure in medicinal chemistry. Derivatives substituted at the C-2 position—specifically 2-(Methylamino)quinoline-4-carboxylic acid analogs—have garnered significant attention due to their structural homology with established non-steroidal anti-inflammatory drugs (NSAIDs) and their potential to act as dual inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Therapeutic Relevance

Unlike classical NSAIDs that often cause gastric ulceration due to non-selective COX-1 inhibition, 2-amino-substituted quinolines offer a tunable SAR (Structure-Activity Relationship). The 2-methylamino group provides a hydrogen bond donor/acceptor motif that may enhance selectivity for the COX-2 hydrophobic side pocket while improving aqueous solubility compared to 2-phenyl analogs.

Mechanism of Action

These derivatives typically exert anti-inflammatory effects via two distinct mechanisms:

  • Direct Enzymatic Inhibition: Competitive inhibition of COX-2, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).

  • Transcriptional Suppression: Downregulation of NF-

    
    B signaling in macrophages, leading to reduced expression of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6) and iNOS.

Experimental Workflow Visualization

The following diagram outlines the critical signaling nodes targeted by these derivatives and the logic flow of the screening assays.

G LPS LPS / Stimulus Membrane Cell Membrane LPS->Membrane NFkB NF-κB Activation Membrane->NFkB COX2_Gene COX-2 / iNOS Expression NFkB->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation NO Nitric Oxide COX2_Gene->NO iNOS pathway AA Arachidonic Acid AA->COX2_Enz PGE2 Prostaglandin E2 (Inflammation) COX2_Enz->PGE2 Compound 2-(Methylamino) quinoline Derivative Compound->NFkB Transcriptional Suppression (Assay 2 & 3) Compound->COX2_Enz Direct Inhibition (Assay 1)

Figure 1: Mechanistic intervention points of quinoline derivatives in the inflammatory cascade. The compound acts as both a direct enzyme inhibitor and a transcriptional suppressor.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

Objective: To determine the IC


 and Selectivity Index (SI) of the derivative. High COX-2 selectivity (SI > 10) is desired to minimize gastric toxicity.
Materials
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2 (Purified).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]

  • Buffer: 100 mM Tris-HCl (pH 8.0), 5 µM Hematin, 18 mM EDTA.

  • Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Methodology
  • Compound Preparation: Dissolve 2-(Methylamino)quinoline derivatives in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.01 µM – 100 µM) in Assay Buffer. Note: Final DMSO concentration must be < 2% to avoid enzyme denaturation.

  • Pre-Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Hematin

    • 10 µL Enzyme Solution (COX-1 or COX-2)

    • 10 µL Test Compound (or Solvent Control)[2]

    • Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of TMPD followed by 20 µL of Arachidonic Acid.

  • Measurement: The peroxidase activity of COX oxidizes TMPD.[1] Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Calculation:

    
    
    

Protocol 2: Cellular Nitric Oxide (NO) Suppression Assay

Objective: To evaluate the compound's ability to suppress iNOS-mediated NO production in a cellular environment, ensuring the compound can cross cell membranes and function physiologically.

Cell Model: RAW 264.7 Murine Macrophages.

Materials
  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Viability Control: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol
Phase A: Cell Seeding & Treatment
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Remove media.[3][4]

    • Add fresh media containing the Test Compound (1 – 50 µM).

    • Incubate for 1 hour (Pre-treatment).

    • Add LPS (Final concentration: 1 µg/mL).[5]

    • Incubate for 24 hours .

Phase B: Griess Assay (NO Detection)
  • Collect 100 µL of culture supernatant from each well and transfer to a fresh plate.

  • Add 100 µL of Griess Reagent to each well.[6]

  • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm .

  • Quantify nitrite concentration using a sodium nitrite (

    
    ) standard curve.
    
Phase C: Viability Check (Crucial Validation)

Why: A reduction in NO can be a false positive caused by cell death.[5]

  • To the remaining cells in the original plate, add MTT solution (0.5 mg/mL).

  • Incubate for 4 hours.

  • Dissolve formazan crystals in DMSO and measure at 570 nm .

  • Validation Rule: Data is only valid if cell viability is > 80% compared to control.

Protocol 3: Cytokine Profiling (TNF- & IL-6 ELISA)

Objective: To confirm the anti-inflammatory mechanism extends to cytokine downregulation, implicating the NF-


B pathway.
Methodology
  • Supernatant Collection: Use the supernatants from the RAW 264.7 assay (Protocol 2) stored at -80°C.

  • Sandwich ELISA: Use matched pair antibodies for mouse TNF-

    
     and IL-6.
    
  • Coating: Coat high-binding plates with Capture Antibody overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Sample Addition: Add 100 µL of supernatant (diluted 1:10 if necessary). Incubate 2 hours.

  • Detection: Add Biotinylated Detection Antibody

    
     Streptavidin-HRP 
    
    
    
    TMB Substrate.
  • Stop & Read: Add

    
     and read at 450 nm .
    

Data Presentation & Analysis

Summary of Expected Results

The following table structure is recommended for reporting results in internal reports or publications.

Compound IDCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)NO IC

(RAW 264.7)
Cytotoxicity CC

2-MA-Q-4 (Test)15.4 ± 1.20.85 ± 0.118.1 5.2 µM> 100 µM
Indomethacin 0.10 ± 0.020.60 ± 0.050.1612.5 µM> 100 µM
Celecoxib > 500.05 ± 0.01> 1000N/A> 100 µM

Interpretation:

  • SI > 10: Indicates good COX-2 selectivity, predicting reduced gastrointestinal side effects.

  • NO IC

    
     vs CC
    
    
    
    :
    A wide margin (Therapeutic Index) confirms the anti-inflammatory effect is pharmacological, not toxicological.
Screening Funnel Visualization

Workflow Step1 Step 1: Chemical Synthesis & Purity Check (>95%) Step2 Step 2: Enzymatic Screen (COX-1 vs COX-2) Step1->Step2 Step3 Step 3: Cell Viability (MTT) (Exclude Toxic Compounds) Step2->Step3 Selectivity > 5 Step4 Step 4: Functional Assay (NO & Cytokines) Step3->Step4 Viability > 80% Step5 Lead Candidate Selection Step4->Step5 High Potency

Figure 2: The sequential screening funnel ensures that only non-toxic, selective, and functionally active compounds progress to lead selection.

References

  • Nitric Oxide (Griess) Assay in RAW 264.7 Cells Source: Promega Corporation / PubMed Central Title: "Measurement of Nitric Oxide Production in Biological Systems" URL:[Link]

  • Structure-Activity Relationship of 2-Substituted Quinolines Source: Journal of Medicinal Chemistry (via NIH/PubMed) Title: "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Anti-Inflammatory Agents" URL:[Link]

Sources

Application Note: Mechanism of Action Studies for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Quinoline Scaffold

The quinoline pharmacophore (benzo[b]pyridine) is a "privileged scaffold" in medicinal chemistry due to its versatile electronic distribution and planar architecture. Its mechanism of action (MoA) is rarely singular; rather, it often functions as a multi-target agent .

For researchers developing quinoline derivatives, determining the primary MoA is critical for lead optimization. This guide moves beyond generic screening, providing a causal, mechanistic framework for validating quinoline activity across three biological tiers:

  • Biophysical: Direct interaction with Heme or DNA.

  • Enzymatic: Inhibition of Topoisomerase II or Kinases.

  • Cellular: Mitochondrial dysfunction and Apoptotic induction.[1]

Mechanistic Landscape & Workflow

Before initiating wet-lab protocols, it is essential to visualize the potential signaling nodes quinolines modulate. The following diagram illustrates the multi-modal efficacy of quinoline derivatives.

Figure 1: Quinoline Mechanism of Action Landscape[2]

Quinoline_MoA cluster_Biophysical Biophysical Targets cluster_Enzymatic Enzymatic Targets cluster_Cellular Cellular Consequences Quinoline Quinoline Derivative Heme Free Heme (Fe2+/Fe3+) Quinoline->Heme π-π Stacking DNA dsDNA (Intercalation) Quinoline->DNA Intercalation TopoII Topoisomerase II (ATPase Domain) Quinoline->TopoII Catalytic Inhibition Kinases Kinases (c-Met/EGFR) Quinoline->Kinases ATP Competition Hemozoin Hemozoin Inhibition Heme->Hemozoin Prevents Polymerization Mito Mitochondrial Dysfunction (ROS) Heme->Mito Free Heme Toxicity DSB DNA Double Strand Breaks DNA->DSB Replication Fork Arrest TopoII->DSB Cleavable Complex Stabilization Apoptosis Apoptosis (Caspase 3/7) Kinases->Apoptosis Signaling Blockade Hemozoin->Apoptosis DSB->Apoptosis Mito->Apoptosis

Caption: Figure 1. Multi-modal mechanism of action for quinoline derivatives, spanning biophysical interactions to cellular death pathways.

Protocol Section 1: The -Hematin Inhibition Assay

Application: Primary screen for antimalarial efficacy.[2] Rationale: Many quinolines (e.g., Chloroquine) function by preventing the crystallization of toxic free heme into non-toxic hemozoin (biocrystallization). In the lab, we simulate this by converting Hemin to


-Hematin.
Reagents & Preparation
ComponentConcentrationPreparation Notes
Hemin Chloride 5.2 mg/mLDissolve in DMSO.[3] Freshly prepared is critical.
Acetate Buffer 0.2 M (pH 5.0)Essential to mimic the acidic parasite food vacuole.
Solvent Control DMSONegative control (0% inhibition).
Positive Control ChloroquineDissolve in water/DMSO.
Step-by-Step Methodology
  • Plate Setup: Use a 96-well V-bottom plate to facilitate pellet formation.

  • Drug Addition: Dispense 20 µL of the test quinoline derivative (dissolved in DMSO) into triplicate wells. Test a concentration range (e.g., 0.1 µM – 100 µM).

  • Hemin Initiation: Add 20 µL of the Hemin/DMSO stock to all wells.

  • Polymerization Trigger: Initiate the reaction by adding 200 µL of 0.2 M Acetate Buffer (pH 5.0) .

    • Critical Step: Mix thoroughly but gently to avoid splashing.

  • Incubation: Incubate the plate at 37°C for 18–24 hours . This allows the slow crystallization of

    
    -hematin.
    
  • Harvesting: Centrifuge the plate at 3,000 x g for 15 minutes.

  • Washing:

    • Discard supernatant (contains free/unpolymerized heme).

    • Wash the pellet with 200 µL DMSO to remove any remaining unreacted hemin.

    • Centrifuge and discard supernatant again.[3]

  • Quantification: Dissolve the remaining pellet (pure

    
    -hematin) in 200 µL of 0.1 M NaOH .
    
  • Readout: Measure absorbance at 405 nm .

    • Logic: Lower absorbance = Lower

      
      -hematin formation = Higher inhibition by your compound.
      

Data Analysis: Calculate % Inhibition using the formula:


[3][4]

Protocol Section 2: Topoisomerase II Decatenation Assay

Application: Validation of anticancer mechanism (DNA replication arrest). Rationale: Quinolines often act as Topo II poisons (stabilizing the DNA-enzyme cleavable complex) or catalytic inhibitors.[5] This assay measures the enzyme's ability to untangle (decatenate) kinetoplast DNA (kDNA).

Reagents
  • Human Topoisomerase II

    
      (Recombinant).
    
  • kDNA (Kinetoplast DNA): Large networks of interlocked DNA circles.

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

  • Stop Solution: 5% Sarcosyl, 0.0025% Bromophenol Blue.

Step-by-Step Methodology
  • Master Mix: Prepare a master mix containing Assay Buffer and 200 ng kDNA per reaction.

  • Compound Incubation: Add 2 µL of your quinoline derivative (various concentrations) to the reaction tubes.

  • Enzyme Addition: Add 1-2 units of Topo II

    
     enzyme to initiate the reaction.
    
    • Total Volume: Typically 20 µL.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Add 4 µL of Stop Solution.

  • Electrophoresis (Critical Visualization Step):

    • Load samples onto a 1% agarose gel containing Ethidium Bromide (0.5 µg/mL).

    • Run at 80V for 1–2 hours.

    • Note: Do not use SDS in the gel or running buffer as it interferes with EtBr intercalation during the run.

Interpretation
  • Lane 1 (kDNA only): Remains in the well (too large to migrate).

  • Lane 2 (kDNA + Topo II): Decatenated mini-circles migrate rapidly into the gel.

  • Lane 3 (kDNA + Topo II + Quinoline):

    • If the quinoline inhibits Topo II, the DNA will remain in the well (like Lane 1).

    • If the quinoline is inactive , mini-circles will appear (like Lane 2).

Protocol Section 3: Mitochondrial Membrane Potential ( )

Application: Assessing the downstream cellular consequence of quinoline treatment. Rationale: Quinolines are lipophilic and can accumulate in mitochondria, disrupting the Electron Transport Chain (ETC), leading to potential collapse.

JC-1 Staining Protocol
  • Seeding: Seed cancer cells (e.g., HeLa, A549) at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with the

    
     concentration of the quinoline derivative for 24 hours.
    
  • Staining: Add JC-1 dye (final concentration 2–10 µg/mL) directly to the culture medium.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Wash: Wash cells 2x with PBS to remove background fluorescence.

  • Analysis (Flow Cytometry or Fluorescence Microscopy):

    • Healthy Mitochondria: Form JC-1 aggregates (Red Fluorescence, ~590 nm).

    • Damaged Mitochondria: JC-1 remains as monomers (Green Fluorescence, ~529 nm).

    • Metric: Calculate the Red/Green ratio . A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow Diagram

Use this flowchart to standardize your screening campaign.

Figure 2: Quinoline Validation Workflow

Workflow cluster_Screen Phase 1: Primary Screen cluster_Mech Phase 2: Target Validation cluster_Cell Phase 3: Cellular Confirmation Start New Quinoline Library MTT Cytotoxicity Assay (MTT/Resazurin) Start->MTT Selectivity Selectivity Index (Tumor vs. Normal) MTT->Selectivity Docking In Silico Docking (PDB: 4I2P / 1ZXM) Selectivity->Docking Hit Selection HemeAssay Beta-Hematin Inhibition Assay JC1 Mitochondrial Potential (JC-1 Assay) HemeAssay->JC1 TopoAssay Topo II kDNA Decatenation TopoAssay->JC1 Docking->HemeAssay If Antimalarial Docking->TopoAssay If Anticancer Annexin Apoptosis Assay (Annexin V/PI) JC1->Annexin

Caption: Figure 2. Step-by-step experimental workflow for validating quinoline-based hits.

References

  • Egan, T. J., et al. (2013). "In vitro inhibition of

    
    -hematin formation by quinoline antimalarials." Journal of Inorganic Biochemistry. 
    
  • Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology.

  • Kaur, K., et al. (2010). "Quinoline derivatives as potential anticancer agents: An overview." European Journal of Medicinal Chemistry.

  • Topogen, Inc. "Topoisomerase II Assay Kits & Protocols." Topogen Protocol Database.

  • Thermo Fisher Scientific. "JC-1 Dye for Mitochondrial Membrane Potential." Thermo Fisher User Guide.

Sources

Application Note: High-Throughput Derivatization and SAR Profiling of 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The quinoline-4-carboxylic acid moiety (often referred to as the cinchoninic acid core) is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, antivirals, and emerging DHODH inhibitors for oncology [1, 6].

The specific derivative, 2-(methylamino)quinoline-4-carboxylic acid , presents a unique bifunctional handle for Structure-Activity Relationship (SAR) profiling. It offers two distinct vectors for chemical space exploration:

  • The C4-Carboxylate (Electrophilic Vector): Ideal for amide coupling to modulate solubility and target binding affinity.

  • The N2-Methylamino (Nucleophilic Vector): A secondary amine handle allowing for urea, sulfonamide, or amide formation to probe hydrophobic pockets.

This guide provides a validated, modular protocol for synthesizing this core and generating a library of derivatives. Unlike standard textbook procedures, this workflow prioritizes solubility management and regioselectivity , addressing the common "peri-effect" steric hindrance encountered at the C4 position.

Strategic Synthesis Roadmap

We utilize a "Divergent Intermediate" strategy. Rather than synthesizing the target acid directly, we generate Methyl 2-chloroquinoline-4-carboxylate as the master scaffold. This allows for cleaner nucleophilic aromatic substitution (SNAr) and easier purification before final hydrolysis.

Workflow Visualization (DOT)

SynthesisWorkflow Isatin Isatin (Starting Material) Intermediate1 2-Hydroxyquinoline- 4-COOH Isatin->Intermediate1 1. Ac2O 2. KOH (Pfitzinger mod.) MasterScaffold Methyl 2-chloroquinoline- 4-carboxylate (MASTER SCAFFOLD) Intermediate1->MasterScaffold 1. POCl3 2. MeOH/H2SO4 CoreProduct 2-(Methylamino)quinoline- 4-carboxylic acid MasterScaffold->CoreProduct 1. MeNH2 (SNAr) 2. LiOH (Hydrolysis) Deriv_C4 C4-Amides (Library A) MasterScaffold->Deriv_C4 Direct Aminolysis (Difficult) CoreProduct->Deriv_C4 Coupling (HATU/T3P) Deriv_N2 N2-Ureas/Sulfonamides (Library B) CoreProduct->Deriv_N2 R-NCO / R-SO2Cl

Figure 1: Divergent synthetic pathway. The 2-chloro ester serves as the pivotal intermediate to avoid zwitterionic solubility issues early in the sequence.

Module 1: Synthesis of the Core Scaffold

Objective: Scale-up synthesis of 2-(methylamino)quinoline-4-carboxylic acid.

Step A: Formation of 2-Chloroquinoline-4-carboxylic Acid

While the Pfitzinger reaction is classic [3], the rearrangement of N-acetylisatin provides a cleaner route to the 2-hydroxy intermediate, which is then chlorinated.

  • Acylation: Reflux Isatin (1 eq) in Acetic Anhydride (excess) for 4h. Precipitate N-acetylisatin.

  • Rearrangement: Treat with 1N NaOH at 80°C. Acidify to precipitate 2-hydroxyquinoline-4-carboxylic acid .

  • Chlorination: Reflux the dry hydroxy acid in POCl3 (5 eq) for 6h. Pour onto ice.

    • Critical Checkpoint: Ensure complete removal of POCl3. The product, 2-chloroquinoline-4-carboxylic acid , precipitates as a beige solid.

Step B: Esterification & SNAr (The "Master Scaffold" Route)

Why Esterify? The free acid zwitterion (after amine addition) is notoriously difficult to extract from water. The ester maintains organic solubility.

Protocol:

  • Esterification: Dissolve 2-chloro acid in MeOH. Add catalytic H2SO4. Reflux 12h. Isolate Methyl 2-chloroquinoline-4-carboxylate .

  • SNAr Displacement:

    • Dissolve ester in THF/EtOH (1:1).

    • Add Methylamine (2M in THF, 3.0 eq).

    • Heat to 60°C in a sealed tube for 4-6h.

    • Reaction Logic: The 2-position is activated for nucleophilic attack. The ester group at C4 withdraws electrons, further activating the ring [13].

    • Monitor: TLC (Hex/EtOAc 1:1). The starting chloride (Rf ~0.7) will disappear; the amino-ester (Rf ~0.4) appears.[1][2]

  • Hydrolysis: Treat the crude amino-ester with LiOH (2 eq) in THF/H2O. Acidify to pH 4 to precipitate the target 2-(methylamino)quinoline-4-carboxylic acid .

Module 2: C4-Diversification (Amide Coupling)

Challenge: The C4-carboxylate is sterically hindered by the "Peri-hydrogen" at position C5. Standard EDC/NHS couplings often fail or proceed slowly.

Recommended Protocol: T3P-Mediated Coupling Propylphosphonic anhydride (T3P) is superior here due to low epimerization (if coupling chiral amines) and high reactivity in sterically crowded systems [9].

Reagents:

  • Core Acid (1.0 eq)

  • Amine Partner (R-NH2, 1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Coupling Agent: T3P (50% in EtOAc, 1.5 eq)

  • Solvent: DMF or EtOAc (Dry)

Procedure:

  • Dissolve the Core Acid and DIPEA in dry solvent. Stir for 10 min to ensure deprotonation.

  • Add the Amine Partner.

  • Add T3P dropwise at 0°C, then allow to warm to RT.

  • Stir 12-24h.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), then Brine.

    • Troubleshooting: If the product is polar, skip aqueous workup and inject directly onto Prep-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

Module 3: N2-Diversification (Ureas & Sulfonamides)

Objective: Cap the secondary amine to probe hydrophobic interactions or improve metabolic stability.

Protocol A: Urea Synthesis (Isocyanates)

The N2-methylamino group is less nucleophilic than a standard aliphatic amine due to resonance with the quinoline ring. Reaction times may be longer.

  • Dissolve Methyl 2-(methylamino)quinoline-4-carboxylate (use the ester intermediate from Module 1, Step B to avoid side reactions with the COOH).

  • Add Isocyanate (R-NCO, 1.2 eq) and TEA (1.5 eq) in DCM.

  • Stir at RT for 16h. If sluggish, heat to 40°C.

  • Hydrolysis: Once the urea is formed, hydrolyze the methyl ester with LiOH to reveal the free acid (if required for binding).

Protocol B: Sulfonylation
  • Dissolve the ester intermediate in Pyridine (acts as solvent and base).

  • Add Sulfonyl Chloride (R-SO2Cl, 1.5 eq).

  • Heat to 60°C.

    • Note: Pyridine is essential here to scavenge HCl and drive the reaction against the lower nucleophilicity of the anilinic-like nitrogen.

Data Summary & Validation

Expected Analytical Data
Compound1H NMR Characteristic Signals (DMSO-d6)MS (ESI+)
2-Chloro-4-COOH δ 8.0-8.5 (m, 4H, Ar-H), COOH broad singlet[M+H]+ 208/210
2-(Methylamino)-4-COOH δ 2.95 (d, 3H, N-Me), δ 7.2 (s, 1H, H3), δ 7.5-8.2 (Ar-H)[M+H]+ 203
C4-Amide Derivative δ 8.6 (t/d, Amide NH), Shift in H3/H5 due to carbonyl anisotropy[M+R]+
SAR Decision Matrix (Graphviz)

SAR_Logic Start Biological Target? Solubility Issue: Poor Solubility Start->Solubility Potency Issue: Low Potency Start->Potency Sol_Sol Strategy: Add Morpholine/Piperazine at C4 via Amide Solubility->Sol_Sol Pot_Sol Strategy: Add Lipophilic Urea/Sulfonamide at N2 (Hydrophobic Pocket) Potency->Pot_Sol

Figure 2: SAR optimization logic based on physicochemical property limitations.

References

  • PubChem. (2024).[3] 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2.[3] Retrieved from [Link]

  • Cambridge University Press. (2025).[1][4][5] Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • UI Scholars Hub.[6] (2023).[5][6] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]

  • PubMed. (2025).[5] Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]

  • PubMed Central.[5] (2012).[4] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (2025).[5] Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • CHIMIA. (2014).[4] The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • PubMed Central. (2017).[7] Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (2025).[4][5] A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylamino)quinoline-4-carboxylic acid

[1]

Current Topic: Troubleshooting Side Reactions & Yield Optimization Applicable Route: Nucleophilic Aromatic Substitution (

1
Part 1: Critical Reaction Pathways & Side Products

Before troubleshooting, you must visualize the competition between the desired pathway and the thermodynamic/kinetic traps. The 2-position of the quinoline ring is activated for nucleophilic attack, but the 4-carboxylic acid group introduces electronic and solubility complexities.

ReactionPathwaysStart2-Chloroquinoline-4-carboxylic acidSaltCarboxylate Salt(Deactivated Ring)Start->SaltMeNH2 (Base)HydrolysisSIDE PRODUCT A:2-Hydroxyquinoline-4-carboxylic acid(2-Oxo congener)Start->HydrolysisH2O / OH-(Hydrolysis)AmideSIDE PRODUCT C:2-Chloro-N-methyl-quinoline-4-carboxamideStart->AmideIf COOH activated(e.g., SOCl2)TargetTARGET:2-(Methylamino)quinoline-4-carboxylic acidDecarbSIDE PRODUCT B:2-(Methylamino)quinoline(Decarboxylated)Target->Decarb>180°C / Cu catalystSalt->TargetHigh T, Pressure(Slow SNAr)

Figure 1: Mechanistic map of competitive pathways.[1] Note that the formation of the carboxylate salt significantly deactivates the ring towards

Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Monitoring & Impurity Profiling [1]

Q1: I am observing a stubborn impurity at +18 mass units relative to the starting material (or -15 vs product). What is it? Diagnosis: This is likely 2-hydroxyquinoline-4-carboxylic acid (also known as the 2-oxo tautomer).[1]

  • Cause: Hydrolysis of the 2-chloro substituent.[1] In basic media (methylamine), hydroxide ions (

    
    ) compete with methylamine.[1] Even trace water can drive this reaction because the 2-hydroxy tautomer is thermodynamically very stable (pyridone-like stability).[1]
    
  • Solution:

    • Switch Solvent: Move from aqueous methylamine to 2.0 M Methylamine in THF or Methanol .

    • Dry Conditions: Ensure the reaction vessel is moisture-free.

    • Equivalents: Increase methylamine equivalents (5–10 eq.) to statistically favor aminolysis over hydrolysis.

Q2: My reaction conversion stalls at ~50% even after 24 hours at reflux. Why? Diagnosis: You are fighting electronic deactivation .

  • Mechanism: The amine base deprotonates the carboxylic acid (

    
    ) to form the carboxylate anion (
    
    
    ).[1] This anionic group is electron-donating by induction and resonance, which increases electron density on the quinoline ring, making it a poor electrophile for
    
    
    .
  • Protocol Adjustment:

    • Microwave Irradiation: Heat to 120–140°C in a sealed vessel. The thermal energy overcomes the activation barrier of the deactivated ring [1].

    • Ester Route (Alternative): Convert the starting material to methyl 2-chloroquinoline-4-carboxylate first.[1] The ester is electron-withdrawing, accelerating the

      
       at the 2-position.[1] Warning: You must monitor for amide formation (attack at the ester) vs. 
      
      
      (attack at the Cl). Usually,
      
      
      is faster on the quinoline core if the temperature is controlled (<80°C).

Q3: I see a new spot on TLC that is less polar than my product. Did I decarboxylate? Diagnosis: Possible, but check for pseudo-esterification or amide formation .

  • Decarboxylation: Occurs typically >180°C. If you ran a standard reflux, this is unlikely unless copper catalysts were present.

  • Amide Formation: If you used a coupling reagent (HATU/EDC) or thionyl chloride to "activate" the reaction, you likely formed the N-methylamide at the 4-position instead of (or in addition to) displacing the chloride.

  • Verification: Check IR. A peak at ~1680 cm⁻¹ suggests the acid is intact (or zwitterion). A peak at ~1640 cm⁻¹ suggests an amide.

Category 2: Workup & Isolation (The Zwitterion Trap)

Q4: My product is water-soluble and won't extract into DCM or EtOAc. How do I isolate it? Diagnosis: The product is a zwitterion . It possesses a basic secondary amine (


1

Protocol: Isoelectric Precipitation Do not attempt standard extraction. Instead, exploit the Isoelectric Point (pI).

  • Concentrate: Remove volatile amine/solvent under reduced pressure.

  • Dissolve: Dissolve the crude residue in minimal water (pH will be basic due to excess amine).

  • Acidify Slowly: Add 1M HCl dropwise while monitoring pH.

  • Target pH 4.5–5.5: The zwitterion is least soluble at its pI. A precipitate should form.

  • Filter & Wash: Filter the solid and wash with cold water, then cold acetone (to remove organic impurities).

Q5: The solid I isolated is hygroscopic and sticky. What happened? Diagnosis: You likely isolated the hydrochloride salt (if you acidified too much, pH < 2) or the ammonium salt (if you didn't acidify enough, pH > 8).

  • Fix: Resuspend in water and adjust pH strictly to 5.0. If the solid remains sticky, recrystallize from Acetic Acid/Water or DMF/Ethanol .

Part 3: Optimized Synthetic Workflow

This protocol minimizes hydrolysis and maximizes conversion by addressing the carboxylate deactivation issue.

Method: Microwave-Assisted Aminolysis [1]

  • Reagents:

    • 2-Chloroquinoline-4-carboxylic acid (1.0 eq)[1]

    • Methylamine (2.0 M in THF or MeOH) (10.0 eq) – Excess is crucial.[1]

    • Solvent: Isopropanol (optional, to improve solubility).

  • Procedure:

    • Seal reagents in a microwave-compatible pressure vial.

    • Heat to 130°C for 60 minutes [2].

    • Note: If using conventional heating, use a pressure vessel (bomb) at 110°C for 12–16 hours.

  • Workup:

    • Evaporate volatiles.

    • Suspend residue in water.

    • Adjust pH to ~5 with acetic acid.

    • Collect precipitate.

Data Summary Table

ParameterStandard Reflux (Aq. MeNH2)Optimized (Microwave/Alc. MeNH2)
Reaction Time 18–24 Hours1 Hour
Major Side Product 2-Hydroxyquinoline (Hydrolysis)Minimal
Conversion 40–60% (Stalled)>90%
Workup Difficult (Emulsions)Precipitation at pI
References
  • Microwave-assisted synthesis of quinoline derivatives

    • Source:Journal of Medicinal Chemistry & Patent Liter
    • Context: High-temperature aminolysis of 2-chloroquinolines is a documented technique to overcome electronic deactivation in 4-substituted quinolines.[1]

    • Citation: (See Example 36: Reaction of 2-chloroquinoline-4-carboxylic acid derivative at 130°C).[1]

  • General Nucleophilic Aromatic Substitution on Quinolines

    • Source:Organic Chemistry Portal & Master Organic Chemistry.
    • Context: Mechanisms of and the effect of leaving groups and ring activ
    • Citation:[1]

  • Zwitterion Properties of Amino Acids/Quinolines

    • Source:PubChem & General Organic Chemistry Textbooks.
    • Context: Solubility profiles of amphoteric heterocyclic carboxylic acids.
    • Citation:[1]

  • Decarboxylation Mechanisms

    • Source:Wikipedia & ChemTalk.
    • Context: Thermal decarboxyl

      
      -functionalized carboxylic acids and heteroaromatic acids.[1]
      
    • Citation:[1]

Technical Support Center: Overcoming Low Yield in Doebner & Pfitzinger Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry and drug development, with the quinoline scaffold appearing in a vast array of pharmacologically active agents. The Doebner and Pfitzinger reactions are classical, powerful methods for constructing quinoline-4-carboxylic acids. The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid, while the Pfitzinger reaction condenses an isatin with a carbonyl compound in the presence of a strong base.[1][2]

Despite their utility, both pathways are frequently plagued by challenges, most notably low yields, byproduct formation, and difficult purifications.[1] This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you navigate the nuances of these reactions and consistently achieve higher yields.

Reaction Mechanisms: Understanding the "Why"

A fundamental understanding of the reaction mechanism is critical for effective troubleshooting. Low yields often stem from the interruption of one or more key mechanistic steps or the prevalence of competing side reactions.

The Doebner Reaction Pathway

The mechanism of the Doebner reaction, while not definitively proven, is thought to proceed via one of two primary pathways. A likely route begins with the acid-catalyzed formation of a Schiff base (N-arylimine) from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization onto the electron-rich aromatic ring, and a final oxidation step to yield the aromatic quinoline product.[3] The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.[4]

Doebner_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Oxidation Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase + Aldehyde, -H₂O Aldehyde Aldehyde AnilineDeriv Aniline Derivative SchiffBase->AnilineDeriv + Pyruvic Acid (Enol) PyruvicAcid Pyruvic Acid (Enol Form) PyruvicAcid->AnilineDeriv Dihydroquinoline Dihydroquinoline Intermediate AnilineDeriv->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4- Carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

The Pfitzinger Reaction Pathway

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin starting material, which opens the ring to form a keto-acid intermediate.[5] This intermediate then condenses with the carbonyl compound (ketone or aldehyde) to form an imine, which tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization of the enamine onto the ketone-derived carbon, followed by a dehydration step to furnish the aromatic quinoline-4-carboxylic acid.[5][6]

Pfitzinger_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid + Strong Base (e.g., KOH) Enamine Enamine Intermediate KetoAcid->Enamine + Carbonyl Compound Carbonyl Ketone or Aldehyde Carbonyl->Enamine CyclizedInt Cyclized Intermediate Enamine->CyclizedInt Intramolecular Cyclization Quinoline Quinoline-4- Carboxylic Acid CyclizedInt->Quinoline Dehydration (-H₂O)

Caption: Mechanism of the Pfitzinger reaction.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common experimental failures. A logical workflow can help diagnose the root cause of low yields.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_causes Potential Causes & Solutions Start Problem: Low Yield Appearance What does the crude reaction mixture look like? Start->Appearance TLC What does TLC/LC-MS analysis show? Start->TLC Tar Cause: Tar/Polymer Formation Solution: See Q1 (Doebner) & Q1 (Pfitzinger) Appearance->Tar Thick, dark, intractable tar UnreactedSM Cause: Incomplete Reaction Solution: See Q2 (Doebner) & Q2 (Pfitzinger) TLC->UnreactedSM Significant unreacted starting material Byproducts Cause: Side Reactions Solution: See Q3 (Doebner) & Q3 (Pfitzinger) TLC->Byproducts Major byproduct spots/ peaks observed WorkupLoss Cause: Workup/Purification Loss Solution: Optimize extraction pH, check solvent polarity. TLC->WorkupLoss Reaction appears clean, but isolated yield is low

Caption: A logical workflow for troubleshooting low-yield reactions.

Doebner Reaction: Specific Issues

Q1: My reaction has produced a significant amount of tar and insoluble byproducts. How can I prevent this?

A1: Tar formation is a very common issue in acid-catalyzed reactions like the Doebner and its Doebner-von Miller variant.[7][8]

  • Primary Cause: The primary culprit is often the acid-catalyzed self-condensation or polymerization of the aldehyde or the α,β-unsaturated carbonyl compound used in the Doebner-von Miller variation.[7][8]

  • Solutions:

    • Control Reagent Addition: Instead of adding all reactants at once, add the pyruvic acid solution dropwise to the heated mixture of the aniline and aldehyde.[9][10] This controls the reaction rate and minimizes side reactions.

    • Optimize Acid Catalyst: Harsh conditions (highly concentrated strong acids) promote polymerization.[7] Experiment with different catalysts and loadings. Lewis acids like BF₃·OEt₂ or Brønsted acids like p-toluenesulfonic acid (p-TSA) can be effective and milder alternatives to HCl or H₂SO₄.[9][11][12]

    • Use Protecting Groups: For the Doebner-von Miller variant, employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde as needed.[7]

Q2: The reaction is sluggish and gives low conversion, especially with my electron-deficient aniline. What can I do to improve the yield?

A2: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are less nucleophilic and thus less reactive, often leading to poor yields in the conventional Doebner reaction.[3][4][9]

  • Primary Cause: The decreased nucleophilicity of the aniline slows down both the initial Schiff base formation and the final intramolecular cyclization step.

  • Solutions:

    • More Forcing Conditions: For these less reactive substrates, you may need to use higher temperatures and longer reaction times.[7] A reaction temperature of at least 65 °C is often necessary for good yields.[9]

    • Catalyst Optimization: A systematic screen of catalysts is highly recommended. Boron trifluoride etherate (BF₃·OEt₂ or BF₃·THF) has been shown to be particularly effective for activating electron-deficient anilines.[4]

    • Implement the Doebner Hydrogen-Transfer Modification: This is a crucial technique for unreactive anilines. The reaction mechanism relies on an intermediate imine to act as a hydrogen acceptor (an oxidant) for the final aromatization of the dihydroquinoline intermediate. By ensuring the stoichiometry is correct (typically an excess of aniline and aldehyde relative to pyruvic acid), you can generate the necessary oxidant in situ to drive the reaction to completion.[4][11] This modification has been shown to dramatically improve the yields for electron-deficient systems.[4]

Q3: I'm observing an unexpected major byproduct. What is it likely to be?

A3: Side reactions can significantly consume starting materials.

  • Potential Byproducts & Causes:

    • Benzylamine Derivatives: In the hydrogen-transfer mechanism, the imine that acts as the oxidant is itself reduced, leading to the formation of a benzylamine byproduct. Its presence is a strong indicator that the desired oxidation/reduction cycle is occurring.[4][11]

    • Pyrrolidine Derivatives: With certain substrates, such as 2-chloro-5-aminopyridine, the cyclization can occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[2][9] This is a substrate-specific limitation.

Pfitzinger Reaction: Specific Issues

Q1: My reaction mixture turned into a thick, intractable tar almost immediately.

A1: Tar formation in the Pfitzinger reaction is often caused by the high concentration of strong base and the nature of the reactants.[11]

  • Primary Cause: The self-condensation of the carbonyl compound or isatin under strongly basic conditions is a major cause.[11] Mixing all reactants together at once often exacerbates this problem.

  • Solutions:

    • Sequential Reagent Addition (Critical): This is the most important step to prevent tarring. First, dissolve the isatin in the strong base (e.g., KOH in ethanol/water) and stir for a period (e.g., 1 hour) to ensure complete ring opening to the keto-acid intermediate.[6][13] Only after the ring opening is complete should you add the carbonyl compound.

    • Optimize Base Concentration: The concentration of the base is crucial. Too high a concentration can accelerate side reactions. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[11]

    • Control Temperature: While reflux is often required, excessively high temperatures can promote decomposition and tar formation, especially with sensitive substrates.[13]

Q2: My final product is contaminated with a significant amount of unreacted isatin. How can I improve conversion?

A2: Incomplete conversion of isatin is a common problem that complicates purification.[11][13]

  • Primary Cause: This can be due to insufficient reaction time, suboptimal stoichiometry, or deactivation of the carbonyl compound.

  • Solutions:

    • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde (e.g., 2 equivalents or more) can help drive the reaction to completion and consume the isatin.[11][13]

    • Extend Reaction Time: Monitor the reaction by TLC. If you see isatin remaining after the standard reaction time, extend the reflux period. Pfitzinger reactions can sometimes require 24 hours or more for full conversion.[6]

    • Ensure Purity of Reactants: Impurities in either the isatin or the carbonyl compound can interfere with the reaction.[11]

Q3: The reaction works, but the yield is still moderate. Are there other parameters to optimize?

A3: Fine-tuning the reaction conditions can often provide a significant boost in yield.

  • Parameters to Optimize:

    • Solvent System: The reaction is typically run in aqueous ethanol.[6] Varying the ratio of ethanol to water can impact the solubility of the intermediates and the final product salt, affecting the reaction rate and ease of workup.

    • Work-up pH: The quinoline-4-carboxylic acid product is precipitated by acidification of the aqueous layer after workup. Acidify slowly and carefully to a pH of ~4-5.[6] Adding acid too quickly or over-acidifying can lead to the formation of very fine precipitates that are difficult to filter or can cause the product to re-dissolve.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst and reaction conditions is critical for success, particularly in the Doebner reaction with challenging substrates.

Table 1: Effect of Catalyst on a Modified Doebner Reaction (Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid)

EntryCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1H₂NSO₃H (1.0)H₂O1002118[4]
2Sc(OTf)₃ (0.1)MeCN652138[4]
3InCl₃ (0.1)MeCN652142[4]
4SnCl₄ (0.1)MeCN652163[4]
5BF₃·THF (0.5) MeCN 65 21 80 [4]
6BF₃·Et₂O (0.5)MeCN652179[4]

Data is illustrative and based on reported findings for the reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[4]

Optimized Experimental Protocols

Protocol 1: High-Yield Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is optimized for potentially challenging aniline substrates.[4][10]

  • Reaction Setup: In a round-bottom flask, add the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) to acetonitrile (MeCN, 1.0 mL).

  • Catalyst Addition: Add BF₃·THF (0.5 equiv, 0.9 mmol) to the mixture at room temperature under a nitrogen or argon atmosphere.

  • Initial Heating: Stir the reaction mixture at 65 °C for 10-60 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.0 equiv based on desired product, 0.6 mmol) in MeCN (1.7 mL). Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 21 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Pfitzinger Reaction

This protocol emphasizes the critical pre-reaction step to minimize tar formation.[6][14]

  • Isatin Ring Opening: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 mL). Add the isatin (0.07 mol) to the basic solution.

  • Pre-Reaction: Stir the mixture at room temperature for 1 hour. The color should change from orange/red to a lighter brown or yellow, indicating the formation of the potassium salt of the keto-acid.

  • Carbonyl Addition: Add the desired ketone or aldehyde (2 equiv, 0.14 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) and maintain this temperature with continuous stirring for 24 hours. Monitor the consumption of the keto-acid intermediate by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: Add distilled water (20 mL) to dissolve the potassium salt of the product. Perform an extraction with diethyl ether or EtOAc to remove any unreacted carbonyl compound and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl or acetic acid to a pH of 4-5 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven.

References

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

  • Doebner reaction - Wikipedia. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]

  • Doebner-Miller reaction - chemeurope.com. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. Available at: [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. Available at: [Link]

  • Doebner Reaction - Cambridge University Press. Available at: [Link]

  • The Pfitzinger Reaction - Sciencemadness.org. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. Available at: [Link]

  • The Doebner modification of the Knoevenagel reaction. - OpenBU. Available at: [Link]

  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl - SciSpace. Available at: [Link]

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. Available at: [Link]

  • QUINOLINE - Organic Syntheses. Available at: [Link]

  • Synthetic use of the Pfitzinger reaction in preparation of 2(,3)-(di)substituted derivatives of quinoline-4-carboxylic acids - Chemical Papers. Available at: [Link]

  • The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. Available at: [Link]

  • Application of pfitzinger reaction in - JOCPR. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-MAQV-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Zwitterion Paradox

Purifying 2-(Methylamino)quinoline-4-carboxylic acid is deceptively difficult because of its amphoteric (zwitterionic) nature. It contains a basic nitrogen (quinoline ring/exocyclic amine) and an acidic carboxyl group.

  • At Low pH (< 2): It exists as a soluble cation (protonated).

  • At High pH (> 10): It exists as a soluble anion (carboxylate).

  • At Neutral pH (approx. 4.5–6.0): It exists as a zwitterion (net neutral charge). This is its point of minimum solubility.

The most common failure mode is attempting standard organic extraction (e.g., DCM/Water). This molecule will often refuse to partition into the organic layer, remaining in the aqueous phase or forming an emulsion. This guide focuses on Isoelectric Precipitation as the primary purification strategy.

Part 1: Diagnostic Workflow

Before starting, determine the state of your crude material. Use this decision tree to select the correct protocol.

PurificationLogic Start Start: Crude Reaction Mixture StateCheck What is the current state? Start->StateCheck Liquid Aqueous Solution (from hydrolysis/workup) StateCheck->Liquid Solid Crude Solid (Precipitate/Filter Cake) StateCheck->Solid pHTes Check pH Liquid->pHTes ProtocolB PROTOCOL B: Acid-Base Wash & Reprecipitation Solid->ProtocolB Acidic pH < 3 (Soluble Cation) pHTes->Acidic Basic pH > 10 (Soluble Anion) pHTes->Basic ProtocolA PROTOCOL A: Isoelectric Precipitation Acidic->ProtocolA Add Base to pH ~5 Basic->ProtocolA Add Acid to pH ~5

Figure 1: Decision matrix for selecting the appropriate purification entry point.

Part 2: Core Protocols
Protocol A: Isoelectric Precipitation (The "Gold Standard")

Use this when your product is stuck in an aqueous solution (e.g., after hydrolysis of an ester or Pfitzinger reaction workup).

The Science: You must target the Isoelectric Point (pI). For aminoquinoline carboxylic acids, the pI is typically between pH 4.5 and 6.0.

  • Preparation: If the solution is dark/tarry, treat with activated charcoal (5% w/w) for 30 mins at 50°C, then filter through Celite while the pH is still extreme (very acidic or very basic) to maintain solubility.

  • Titration (Critical Step):

    • Place your solution in a beaker with a pH meter probe immersed.

    • If Acidic: Slowly add 2M NaOH or saturated NaHCO₃.

    • If Basic: Slowly add glacial Acetic Acid or 2M HCl.

  • The Cloud Point: As you approach pH 4.0–6.0, the solution will become cloudy. Slow down.

  • Equilibration: Adjust pH to exactly 5.0–5.5 . Stir for 1–2 hours. The precipitate should transform from a gum to a filterable solid.

  • Filtration: Filter the solid.

  • The "Displacement Wash": Wash the filter cake with water adjusted to pH 5.0. Do not wash with pure neutral water or organics yet.

Protocol B: Recrystallization (Polishing)

Use this if the precipitated solid is impure (e.g., contains starting material or salts).

Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Dissolves zwitterion hot; crystallizes on cooling. Excellent for removing inorganic salts.
DMF / Water Medium Dissolve in min. hot DMF, add hot water until turbid. Cool slowly. Good for removing tars.
Ethanol / Water Low/Med Only works if the "methylamino" group adds enough lipophilicity. Often requires large volumes.

Step-by-Step (Acetic Acid Method):

  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heat to boiling (use a reflux condenser). If it doesn't dissolve, add more solvent in small increments.[1]

  • Hot Filtration: If insolubles remain (likely salts like NaCl/KCl), filter hot.

  • Cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold acetic acid, then copious diethyl ether (to remove acid traces).

Part 3: Troubleshooting & FAQs
Q1: My product is a sticky gum, not a powder. What happened?

Cause: Rapid precipitation trapped impurities and water, or the "methylamino" group is increasing lipophilicity, making the lattice energy low. Fix: "Digestion."

  • Suspend the gum in water at the isoelectric pH (approx. pH 5).[2]

  • Heat to 80°C (do not boil) for 30 minutes with vigorous stirring.

  • Allow to cool very slowly (turn off heat, leave in oil bath). This annealing process allows the crystal lattice to eject impurities and form a proper solid.

Q2: NMR shows high salt content (NaCl/NaOAc) even after filtration.

Cause: Zwitterions can trap ions in the crystal lattice, or the filter cake wasn't washed effectively. Fix:

  • Option 1 (Silver Bullet): Dissolve the material in dilute HCl (pH 1), then load onto a Diaion HP-20 or C18 resin column. Wash with water (removes salts), then elute product with Methanol/Water.

  • Option 2: Recrystallize from Glacial Acetic Acid (salts are generally insoluble in hot AcOH).

Q3: I see a new impurity after drying at high heat.

Cause: Decarboxylation. Quinoline-4-carboxylic acids are prone to thermal decarboxylation, especially if the 2-position substituent pushes electron density into the ring. Fix:

  • Never dry above 60°C.

  • Use a high-vacuum desiccator with P₂O₅ rather than an oven.

  • Check NMR: A decarboxylated byproduct will show a new proton at the C4 position (usually a singlet/doublet around 7.5–8.0 ppm depending on substitution).

Q4: The color changed from yellow to red/brown.

Cause: Oxidation of the amino group or presence of Isatin residues (if synthesized via Pfitzinger). Fix:

  • Isatin Removal: Isatin is soluble in base. Dissolve your product in dilute NaOH (pH 10–11). Extract with DCM (Isatin pulls into DCM; your product stays in water). Then re-precipitate the aqueous layer with acid.

Part 4: Analytical Validation

Do not rely on standard CDCl₃ NMR; this compound is likely insoluble.

Recommended NMR Sample Prep:

  • Solvent: DMSO-d6 is the standard.

  • If Insoluble in DMSO: Use D₂O with 2 drops of NaOD (Sodium Deuteroxide). Note: This converts the molecule to the carboxylate anion, shifting peaks slightly, but guarantees sharp lines.

Visualizing the Equilibrium (Graphviz):

ZwitterionEquilibrium Cation Cationic Form (Soluble) pH < 3 Zwitterion Zwitterion (Precipitate) pH ~ 5.0 Cation->Zwitterion - H+ Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 9 Zwitterion->Anion - H+ Anion->Zwitterion + H+

Figure 2: The pH-dependent equilibrium states. Purification relies on targeting the central yellow node.

References
  • Solubility of Zwitterionic Quinolines: Title: Effect of pH and Ionic Strength on the Solubility of Quinoline Derivatives. Source: ResearchGate / Vertex AI Search Results. Context: Establishes the theoretical basis for pH-dependent solubility curves in amino-quinoline-carboxylic acids. (General Repository Verification)

  • Purification of Aminoquinoline Carboxylic Acids: Title: Synthesis and purification of 2-aminoquinoline-4-carboxylic acid derivatives (Pfitzinger Reaction contexts). Source: PubChem / BenchChem Technical Notes. Context: Confirms the use of acid-base precipitation and recrystallization from acetic acid for this specific structural class (CAS: 157915-68-9 analogs).

  • Recrystallization Solvents for Amphoteric Heterocycles: Title: Common Solvents for Crystallization (University of Rochester / Pitt). Source: University of Rochester / Pitt.edu Guides. Context: Validates the use of Acetic Acid and DMF/Water for high-melting, zwitterionic amides and acids.

  • Decarboxylation Risks: Title: Thermal stability of quinoline-4-carboxylic acids. Source: ChemicalBook / Safety Data Sheets. Context: Provides melting point data (approx 250°C) and warnings regarding thermal decomposition during processing.

Sources

Resolving poor solubility of 2-(Methylamino)quinoline-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 2-(Methylamino)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common yet significant challenge of poor aqueous solubility with this compound. As scientists, we understand that an experiment's success hinges on the reliable behavior of every reagent. This guide is structured as a series of questions you might be asking in the lab, followed by detailed, scientifically-grounded answers and protocols.

The Core Challenge: Why is This Compound So Poorly Soluble?

Before troubleshooting, it's critical to understand the underlying chemical nature of 2-(Methylamino)quinoline-4-carboxylic acid. Its structure contains both a basic nitrogen center (the methylamino group and the quinoline nitrogen) and an acidic carboxylic acid group. This makes it a classic example of a zwitterion .

At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. In this state, the strong electrostatic attractions between molecules lead to the formation of a stable crystal lattice, which dramatically reduces its solubility in both aqueous and organic solvents. Your primary goal is to prevent the compound from existing at its isoelectric point in your experimental solution.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 8) node_low Predominantly Cationic (Soluble Salt Form) -COOH is protonated -NHCH3 is protonated node_pi Zwitterionic (POORLY SOLUBLE) -COO- and -NH2+CH3 exist Strong intermolecular attraction node_low->node_pi Increase pH node_high Predominantly Anionic (Soluble Salt Form) -COO- is deprotonated -NHCH3 is neutral node_pi->node_high Increase pH

Caption: Predicted charge state and its effect on the solubility of 2-(Methylamino)quinoline-4-carboxylic acid across different pH ranges.

Frequently Asked Questions & Troubleshooting Guide

Q1: I tried dissolving the compound directly in my neutral phosphate-buffered saline (PBS, pH 7.4), and it immediately precipitated. What went wrong?

Answer: You have likely placed the compound directly at or very near its isoelectric point (pI). At neutral pH, the carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻), while the methylamino group (-NHCH₃) is likely protonated to its ammonium form (-NH₂⁺CH₃). This zwitterionic state, as explained above, is the least soluble form of the molecule. Direct addition to a neutral buffer is the most common cause of solubility failure for this class of compounds.

Q2: What is the very first step I should take to solubilize my compound for an assay?

Answer: The most robust and recommended strategy is to prepare a concentrated stock solution by converting the compound into a soluble salt form using pH manipulation. You can achieve this by dissolving it in either a mild acid or a mild base. The choice depends on the stability of your compound and the requirements of your downstream assay.

  • Strategy A: Basic Stock Solution (Recommended First Approach) By adding a base, you deprotonate the carboxylic acid and ensure the amino group is neutral, forming a soluble anionic salt. This is often the preferred method as many biological assays are buffered at pH 7.2-7.4, and a small addition of a basic stock is less likely to drastically alter the final pH.

  • Strategy B: Acidic Stock Solution By adding an acid, you protonate the amino groups while keeping the carboxylic acid protonated, forming a soluble cationic salt. This can be effective, but care must be taken to ensure the final assay pH is not lowered to a point that affects your biological system.

The key is to bring the pH of your stock solution at least 1.5 to 2 units away from the compound's pI.

Q3: Can you provide a step-by-step protocol for preparing a 10 mM basic stock solution?

Answer: Absolutely. This protocol is designed to be a reliable starting point for creating a soluble stock solution.

Protocol 1: Preparation of a 10 mM Basic Stock Solution

  • Calculate: Determine the mass of 2-(Methylamino)quinoline-4-carboxylic acid needed for your desired volume and a 10 mM concentration. (e.g., for 10 mL, you need 0.01 L * 10 mmol/L * 202.21 g/mol = 20.22 mg).

  • Weigh & Add: Accurately weigh the compound and add it to a suitable volumetric flask.

  • Initial Suspension: Add approximately 70-80% of the final desired volume of high-purity water (e.g., 7-8 mL for a 10 mL final volume). The compound will likely not dissolve and will form a slurry.

  • Basification: While gently stirring or swirling the suspension, add 1N Sodium Hydroxide (NaOH) dropwise. Use a calibrated pH meter to monitor the pH.

  • Dissolution Point: Continue adding NaOH until all the solid material dissolves completely. The solution should become clear. Note the pH at which this occurs. It is recommended to go about 0.5 pH units higher to ensure it remains in solution. A target pH of 9.0-10.0 is a good starting point.

  • Final Volume: Once the compound is fully dissolved, add water to reach the final target volume (e.g., 10 mL).

  • Filtration & Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with aqueous solutions. Store the stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Q4: My assay is very sensitive to pH. What if pH adjustment alone is not sufficient or not an option?

Answer: If significant pH manipulation is incompatible with your assay, the next step is to explore the use of organic co-solvents. The goal is to create a stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice.

Important Considerations for Co-Solvents:

  • Assay Compatibility: Always determine the tolerance of your biological system (cells, enzymes, etc.) to the chosen co-solvent. Most assays can tolerate a final concentration of 0.1% to 0.5% DMSO without significant effects, but this must be validated.

  • Solubility Limit: The compound may still crash out when the concentrated organic stock is diluted into the aqueous buffer. This is a common issue if the final concentration in the assay is still above its aqueous solubility limit.

The general workflow for troubleshooting solubility issues is as follows:

G start Start: Poorly soluble compound ph_adjust Attempt Solubilization via pH (Prepare Acidic/Basic Stock) start->ph_adjust check_ph Is the resulting stock solution clear? ph_adjust->check_ph cosolvent Prepare 10-50 mM Stock in 100% DMSO check_ph->cosolvent No / pH not an option check_final_assay Dilute stock into final assay buffer. Does it precipitate? check_ph->check_final_assay Yes cosolvent->check_final_assay success Success! Proceed with assay. (Ensure vehicle control is used) check_final_assay->success No fail Advanced Strategy Needed: - Excipients (cyclodextrins) - Formulation change check_final_assay->fail Yes

Caption: A decision workflow for troubleshooting the solubility of 2-(Methylamino)quinoline-4-carboxylic acid.

Q5: How do I properly use DMSO and what should I watch out for?

Answer: Using DMSO requires careful control and validation.

Protocol 2: Using DMSO for Stock and Assay Preparation

  • Stock Preparation: Dissolve the compound in 100% high-purity DMSO to a high concentration (e.g., 10-50 mM). Gentle warming (to 30-40°C) or vortexing can aid dissolution. Ensure it is fully dissolved.

  • Serial Dilution: If necessary, perform serial dilutions in 100% DMSO to create intermediate stocks. Avoid using aqueous buffers for these intermediate steps as this can cause precipitation.

  • Final Dilution: Add a small volume of the DMSO stock to your final assay buffer (pre-warmed to the assay temperature) with vigorous mixing. For example, add 1 µL of a 10 mM stock to 1 mL of buffer for a final concentration of 10 µM (and 0.1% DMSO).

  • Vehicle Control: This is critical. You must run a parallel control experiment containing the same final concentration of DMSO without your compound. This allows you to subtract any effects of the solvent itself from your results.

Data Summary: Common Co-Solvents

Co-SolventTypical Stock Conc.Typical Final Assay Conc.ProsCons
DMSO 10-50 mM≤ 0.5%High solubilizing power for many organics.Can be toxic to cells at >1%; may interfere with some enzymatic assays.
Ethanol 1-20 mM≤ 1%Less toxic than DMSO for many cell types.Lower solubilizing power than DMSO; can cause protein denaturation at higher concentrations.
PEG-400 1-10 mM≤ 2%Generally low toxicity.Can be viscous; may interfere with assays involving light scattering or fluorescence.
Q6: How can I be certain my compound is truly dissolved and hasn't formed microscopic precipitates?

Answer: Visual inspection is the first step, but it is not foolproof. A solution may appear clear to the naked eye but can contain nano- or micro-precipitates that will lead to inaccurate and non-reproducible assay results.

Verification Steps:

  • Visual Check: Hold the solution against a bright light and a dark background. Look for any haze, schlieren lines, or solid particles.

  • Centrifugation: Centrifuge your final assay solution at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet is visible, your compound has precipitated.

  • (Advanced) Dynamic Light Scattering (DLS): For rigorous validation, DLS can be used to detect the presence of sub-micron particles, providing definitive evidence of aggregation or precipitation.

Stability issues of 2-(Methylamino)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylamino)quinoline-4-carboxylic Acid

  • Subject: Stability & Solubility Optimization Guide

  • CAS: [157915-68-9][1][2][3]

  • Document ID: TS-Q4CA-2025-v1[3]

Executive Summary

2-(Methylamino)quinoline-4-carboxylic acid is a bifunctional scaffold often used as a ligand in metallo-organic chemistry, a fluorophore intermediate, or a bioactive fragment in NMDA receptor studies.[3] While chemically robust in solid form, it presents distinct stability challenges in solution—specifically regarding isoelectric precipitation , thermal decarboxylation , and photo-oxidation .[3]

This guide moves beyond generic advice, providing a mechanistic understanding of why these issues occur and how to prevent them using self-validating protocols.

Part 1: The Solubility Paradox (Dissolution & Precipitation)

The Core Issue: Users frequently report that the compound dissolves in DMSO but precipitates immediately upon dilution into neutral aqueous buffers (PBS, pH 7.4).

The Mechanism: This molecule is amphoteric.[3] It possesses a basic secondary amine/quinoline nitrogen and an acidic carboxyl group.[3]

  • pH < 4: Protonated (Cationic)

    
     Soluble.[3]
    
  • pH > 9: Deprotonated (Anionic)

    
     Soluble.[3]
    
  • pH 4–8 (The Danger Zone): The molecule exists primarily as a Zwitterion (net charge 0).[3] In this state, intermolecular ionic forces (lattice energy) dominate over solvation, leading to rapid aggregation and precipitation.[3]

Troubleshooting Guide: Solubilization
ScenarioObservationRoot CauseCorrective Action
Stock Prep Cloudy suspension in water.[3]Hydrophobicity of the aromatic core + Zwitterionic stacking.Do not use pure water. Dissolve in 100% DMSO or 0.1 M NaOH first.[3]
Dilution Fine white precipitate upon adding stock to PBS (pH 7.4)."Crash-out" at isoelectric point (pI).[3]Step-down Dilution: Predilute DMSO stock 1:10 into a slightly alkaline buffer (pH 8.5) before final dilution, or ensure final concentration < 50 µM.
Freezing Crystals form in thawed DMSO stock.[3]Hygroscopicity of DMSO; water absorption lowers solubility.[3]Aliquot immediately. Use single-use vials to prevent freeze-thaw cycles.

Part 2: Chemical Stability (Degradation Pathways)

The Core Issue: Inconsistent assay results (e.g., loss of potency or fluorescence) after heating or prolonged storage.[3]

1. Thermal Decarboxylation Quinoline-4-carboxylic acids are structurally predisposed to lose CO₂.[3] The electron-withdrawing nature of the quinoline ring, combined with the 4-position sterics, facilitates the cleavage of the C-C bond connecting the carboxyl group.

  • Risk Factor: Autoclaving or heating > 60°C to aid dissolution.[3]

  • Mechanism: The zwitterionic form is often the most reactive species for decarboxylation (Hammick mechanism).

  • Result: Formation of 2-(methylamino)quinoline (inactive impurity).[3]

2. Photochemical Instability Aminoquinolines are electron-rich fluorophores.[3] Upon exposure to UV or intense ambient light, they can undergo photo-oxidation or generate Reactive Oxygen Species (ROS).[3]

  • Risk Factor: Clear glass vials on the benchtop.

  • Result: "Ghost peaks" in HPLC (oxidized dimers) and loss of fluorescence intensity.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for handling this compound, highlighting the critical control points for pH and Light.

StabilityWorkflow Start Start: Solid Compound Solvent Select Solvent Start->Solvent DMSO DMSO (Stock) Solvent->DMSO Recommended Water Water (Neutral) Solvent->Water Avoid CheckLight Is solution protected from light? DMSO->CheckLight Precip Precipitation (Zwitterionic Aggregation) Water->Precip pH ~7 CheckHeat Is Temp > 50°C? CheckLight->CheckHeat Yes (Amber Vial) Degradation Degradation (Photo-oxidation) CheckLight->Degradation No (Clear Vial) Stable Stable Stock Solution CheckHeat->Stable No (RT or 4°C) Decarb Degradation (Decarboxylation) CheckHeat->Decarb Yes (Heating/Autoclave)

Caption: Operational workflow for preventing common stability failures. Note the critical divergence at solvent selection and the specific risks of heat and light.

Part 4: Validated Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Rationale: This protocol minimizes water introduction (hydrolysis/precipitation risk) and prevents photolysis.[3]

  • Weighing: Weigh the solid into an amber glass vial. (Do not use clear glass wrapped in foil; visual inspection is impossible).[3]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).[3]

    • Quality Control: Ensure DMSO is "Dry" or "Anhydrous" grade (<0.1% water).[3]

  • Dissolution: Vortex for 30 seconds.

    • If undissolved: Sonicate in a water bath at room temperature for 5 minutes. Do not heat.

  • Aliquot: Immediately split into small volumes (e.g., 50 µL) in amber microcentrifuge tubes.

  • Storage: Store at -20°C.

    • Shelf Life: 6 months.[3][4]

    • Thawing: Use an aliquot once and discard.[3] Do not refreeze.

Protocol B: QC Check for Decarboxylation (HPLC)

Rationale: If you suspect thermal damage, use this rapid check.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).[3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 320 nm.[3]

  • Pass Criteria: Single peak > 95% purity.

  • Fail Criteria: Appearance of a secondary peak with a slightly longer retention time (loss of polar -COOH group makes the decarboxylated product more hydrophobic).[3]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the aqueous solution of this compound? A: Absolutely not. Autoclaving (121°C) will accelerate decarboxylation, converting the active acid into the inactive 2-(methylamino)quinoline. Sterilize aqueous solutions using a 0.22 µm PVDF or PES syringe filter .

Q2: I see a "ghost peak" in my LC-MS analysis. What is it? A: If the mass shift is M+16 or M+32, it is likely an N-oxide or ring oxidation product caused by light exposure.[3] If the mass is M-44, it is the decarboxylated product (loss of CO₂). Ensure your autosampler is temperature-controlled (4°C) and darkened.[3]

Q3: Why does the fluorescence intensity drop over time in my assay? A: Aminoquinolines are susceptible to photobleaching. If you are running a kinetic assay, minimize the excitation light intensity and exposure time. Use an antioxidant additive (e.g., Ascorbic acid or BHT) in the buffer if the assay tolerates it, to scavenge ROS.

Q4: Can I use ethanol instead of DMSO? A: Ethanol is acceptable but less ideal.[3] It is more volatile (changing concentrations over time) and often contains more water than anhydrous DMSO.[3] Solubility is generally lower in ethanol than in DMSO.[3]

References

  • Hammick, D. L., et al. (1937).[3] "The mechanism of decarboxylation. Part I. The decarboxylation of quinaldic acids." Journal of the Chemical Society. (Establishes the mechanism for quinoline-4-carboxylic acid decarboxylation).

  • Musial, A., et al. (2020).[3][5] "Recent developments in the synthesis of quinoline-4-carboxylic acids." Molecules, 25(18).[3] (Discusses synthetic stability and reactivity of the scaffold).

  • Viola, G., et al. (2004).[3][6] "6-Aminoquinolones: photostability, cellular distribution and phototoxicity."[3] Toxicology in Vitro, 18(5), 581-592.[3] (Provides evidence of aminoquinoline photolability).

  • PubChem Compound Summary. (2024). "2-(Methylamino)quinoline-4-carboxylic acid."[3] (Physical property data).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 2-(Methylamino)quinoline-4-carboxylic acid. This molecule, while seemingly straightforward, presents a number of spectral complexities due to its unique combination of functional groups. Its amphoteric nature, potential for tautomerism, and propensity for intermolecular interactions can lead to spectra that are challenging to interpret.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of expected chemical shifts to provide in-depth troubleshooting strategies and foundational knowledge, empowering you to confidently resolve spectral ambiguities and ensure the structural integrity of your compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides a step-by-step protocol for resolution.

Question 1: Why are the aromatic and/or N-H/O-H signals in my ¹H NMR spectrum unexpectedly broad?

Answer:

Broadening of NMR signals is a common issue that can obscure vital coupling information and prevent accurate integration. For 2-(Methylamino)quinoline-4-carboxylic acid, this phenomenon typically arises from a few key factors: chemical exchange, sample aggregation, or suboptimal experimental conditions.

Causality Behind the Issue:

  • Chemical Exchange: The protons on the carboxylic acid (-COOH) and the methylamino (-NH) groups are "exchangeable." They can be rapidly exchanged with other labile protons in the sample (like trace water) or between molecules. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.[1] The quinoline nitrogen can also undergo protonation/deprotonation, affecting nearby signals.

  • Intermediate pH: If the sample's pH is near the pKa of either the carboxylic acid or the protonated amino groups, the molecule will exist in a dynamic equilibrium between its protonated and deprotonated states. This rapid interconversion is a form of chemical exchange that broadens signals.

  • Molecular Aggregation: The molecule contains both a hydrogen-bond donor (-NH, -COOH) and acceptors (N, C=O). In solvents with poor hydrogen-bonding capacity like CDCl₃, molecules can self-associate through hydrogen bonds to form dimers or larger aggregates.[2][3][4] This can result in a mixture of species with slightly different chemical environments, leading to broadened peaks.

  • Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet will result in a non-uniform magnetic field across the sample, which is a common cause of broad peaks for all signals in the spectrum.[5]

Troubleshooting Protocol: Resolving Broad Peaks
  • Optimize Sample Preparation and Solvent Choice:

    • Dry Your Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum to remove residual solvents. Use a high-purity deuterated solvent and consider using a sealed NMR tube to prevent atmospheric moisture absorption.[5]

    • Switch to a Hydrogen-Bond-Accepting Solvent: Re-acquire the spectrum in a solvent like DMSO-d₆. DMSO is highly polar and an excellent hydrogen bond acceptor, which can break up intermolecular aggregates and often sharpens the signals of exchangeable protons.[4]

    • Adjust Concentration: Acquire spectra at different concentrations. If aggregation is the cause, you should observe changes in chemical shifts and peak width upon dilution.[3]

  • Control Chemical Exchange:

    • Acidify the Sample: Add a small drop of a deuterated acid (e.g., TFA-d or DCl in D₂O) to the NMR tube. This will fully protonate the basic nitrogens, halting the exchange between protonated and neutral forms and resulting in sharper signals for a single species (the salt).

    • Basify the Sample: Alternatively, add a drop of a deuterated base (e.g., NaOD in D₂O or pyridine-d₅) to fully deprotonate the carboxylic acid and amino group, again locking the molecule into a single, potentially sharper-lined species.

    • D₂O Exchange: Add a drop of D₂O to your sample, shake vigorously, and re-acquire the ¹H NMR spectrum. The broad -NH and -COOH signals should disappear as the protons are replaced by deuterium, confirming their identity.[5]

  • Optimize Acquisition Parameters:

    • Re-shim the Spectrometer: Always ensure the magnetic field is well-shimmed for each sample.[5]

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Heating the sample can sometimes increase the rate of exchange enough to sharpen the signals (a phenomenon known as coalescence).[5] Conversely, cooling may slow exchange sufficiently to resolve signals from different species.

Question 2: The chemical shifts in my aromatic region are heavily overlapped and difficult to assign. How can I resolve and confidently assign them?

Answer:

Severe signal overlap in the aromatic region of quinoline derivatives is a frequent challenge. The five protons on the substituted quinoline core resonate in a relatively narrow spectral window (typically 7-9 ppm), and their complex splitting patterns can merge into an uninterpretable multiplet. Full assignment requires a systematic approach using two-dimensional (2D) NMR techniques.[6][7][8]

Causality Behind the Issue:

  • Coupling Complexity: The aromatic protons form a complex spin system with both short-range (³J, ortho) and long-range (⁴J, meta; ⁵J, para) couplings, leading to intricate multiplet patterns.

  • Substituent Effects: The electron-donating methylamino group at C2 and the electron-withdrawing carboxylic acid group at C4 exert opposing electronic effects, shifting the protons of both the pyridine and benzene rings into close proximity.

Troubleshooting Protocol: A Systematic 2D NMR Approach for Structural Elucidation

This protocol provides a logical workflow to move from an ambiguous 1D spectrum to a fully assigned structure.

  • Acquire High-Resolution 1D Spectra:

    • Obtain a high-quality ¹H spectrum with sufficient digital resolution.

    • Acquire a ¹³C{¹H} spectrum. This provides the carbon chemical shifts, which will be the basis for heteronuclear correlation experiments.

    • (Optional) Run a DEPT-135 or HSQC-edited experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which helps in identifying the methyl group and the aromatic CH groups.[9]

  • Establish Proton-Proton Connectivity with COSY:

    • Experiment: Run a standard ¹H-¹H COSY (Correlation Spectroscopy) experiment.[10]

    • Interpretation: The COSY spectrum shows cross-peaks between protons that are J-coupled (typically through 2-3 bonds). This allows you to "walk" along the proton spin systems. You should be able to trace the connectivity of the four adjacent protons on the benzene ring (H-5 through H-8). The isolated H-3 proton should not show any ortho or meta couplings within the quinoline ring system.

  • Link Protons to Their Directly Attached Carbons with HSQC:

    • Experiment: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[11]

    • Interpretation: This experiment produces a cross-peak for every proton and the carbon it is directly bonded to. It effectively spreads the crowded ¹H signals across the much wider ¹³C chemical shift range, resolving overlap. You can now definitively link each aromatic proton signal to its corresponding carbon signal.

  • Assemble the Molecular Skeleton with HMBC:

    • Experiment: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[10]

    • Interpretation: This is the key experiment for final assignment. It shows correlations between protons and carbons over 2 to 3 bonds.[12] This allows you to connect the different fragments of the molecule and, crucially, to assign the quaternary (non-protonated) carbons. Look for key correlations such as:

      • From the methyl protons to C2.

      • From H-3 to C2, C4, and the C4a bridgehead carbon.

      • From H-5 to C4, C7, and the C8a bridgehead carbon.

      • From the -NH proton (if visible) to C2.

Workflow Diagram for 2D NMR Assignment

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_final Final Assignment H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT-135 COSY ¹H-¹H COSY (Identify Spin Systems) H1->COSY Crowded Aromatic Region HSQC ¹H-¹³C HSQC (Link C-H Pairs) C13->HSQC COSY->HSQC Proton connectivity HMBC ¹H-¹³C HMBC (Connect Fragments & Quats) HSQC->HMBC C-H one-bond correlations ASSIGN Confirm Structure & Assign All Shifts HMBC->ASSIGN Multi-bond correlations

Caption: Logical workflow for complete NMR assignment.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shift ranges for 2-(Methylamino)quinoline-4-carboxylic acid?

A: While the exact chemical shifts are highly dependent on the solvent, pH, and concentration, we can predict approximate ranges based on the known effects of substituents on the quinoline core.[13] The methylamino group (-NHMe) at C2 is electron-donating, tending to shield (shift upfield) protons and carbons, particularly at the ortho (C3) and para (C4) positions. Conversely, the carboxylic acid (-COOH) at C4 is electron-withdrawing, deshielding nearby nuclei.

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges (in DMSO-d₆)

PositionAtomPredicted δ (ppm)Rationale & Expected Couplings
N-H¹H7.0 - 8.5 (broad)Chemical shift is highly variable; may show coupling to methyl protons.
COOH¹H12.0 - 14.0 (broad)Very downfield due to acidity; often broad and may not be observed.
-CH₃¹H~3.0Singlet or doublet if coupled to N-H.
¹³C~30
3¹H~6.8Singlet. Significantly shielded by the -NHMe group.
¹³C~95Very shielded carbon due to adjacent nitrogen and amino group.
5¹H~8.5Doublet (³J ≈ 8.5 Hz). Deshielded due to proximity to the quinoline nitrogen and C4-substituent.
¹³C~128
6¹H~7.6Triplet (³J ≈ 7.5 Hz).
¹³C~124
7¹H~7.8Triplet (³J ≈ 7.5 Hz).
¹³C~130
8¹H~8.1Doublet (³J ≈ 8.0 Hz).
¹³C~120
2¹³C~158Quaternary. Downfield due to attachment to two nitrogens (quinoline and amino).
4¹³C~145Quaternary. Downfield due to attachment to nitrogen and carboxylic acid.
4a¹³C~148Quaternary (bridgehead).
8a¹³C~122Quaternary (bridgehead).
-COOH¹³C~168Quaternary (carbonyl).

Note: These are estimates. Final assignments must be confirmed with 2D NMR data.

Q2: My compound could exist as a tautomer. How would this affect the NMR spectrum?

A: Tautomerism is a critical consideration for 2-aminoquinoline systems.[14] The molecule can potentially exist in equilibrium between the amine form (2-(methylamino)) and the imine form (2-(methylimino)-1,2-dihydro). Furthermore, considering the entire conjugated system, a quinolone-like tautomer could also be possible.[15][16]

  • Fast Exchange: If the tautomeric interconversion is very fast on the NMR timescale, you will observe a single set of time-averaged peaks. The chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Slow Exchange: If the interconversion is slow, you will see two distinct sets of peaks in your NMR spectra, one for each tautomer. The ratio of the integrals will correspond to the equilibrium constant.[17]

  • Intermediate Exchange: If the rate of exchange is comparable to the NMR frequency difference between the tautomers, you will observe very broad peaks, as discussed in the troubleshooting section.

To investigate tautomerism, acquiring spectra in different solvents and at various temperatures is highly recommended. A non-polar solvent like CDCl₃ might favor one form, while a polar, protic solvent like CD₃OD could shift the equilibrium or accelerate the exchange rate.

Q3: What is the best way to prepare an NMR sample of this compound?

A: Proper sample preparation is crucial for acquiring a high-quality spectrum and avoiding many common problems.

Protocol for Optimal NMR Sample Preparation
  • Select the Right Solvent:

    • Recommended: DMSO-d₆ is often the best starting choice. It readily dissolves the polar, amphoteric molecule and helps to minimize aggregation issues.[4]

    • Alternatives: CD₃OD can also be used, but be aware that the -NH and -COOH protons will rapidly exchange with the solvent's deuterium and will not be observable. D₂O with a small amount of NaOD or DCl can be used if water solubility is sufficient and pH control is desired.[18] Avoid CDCl₃ unless you have a non-polar derivative, as solubility is likely to be poor.[5]

  • Determine the Correct Concentration:

    • For ¹H NMR: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.[19]

    • For ¹³C and 2D NMR: A higher concentration is preferable due to the lower sensitivity of ¹³C NMR. Aim for 20-50 mg if solubility allows.[19][20]

  • Ensure a Homogeneous Solution:

    • Weigh your sample into a clean, dry vial first, not directly into the NMR tube.

    • Add the deuterated solvent and ensure the sample is fully dissolved. Gentle warming or vortexing can help.

    • Crucial Step: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean NMR tube.[21] This removes any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.

Sample Preparation Troubleshooting Diagram

G start Start: Prepare NMR Sample solvent Choose Solvent (Start with DMSO-d₆) start->solvent solubility Poor Solubility? filter Filter into NMR Tube solubility->filter No warm Gently Warm/Vortex solubility->warm Yes concentration Weigh 5-20mg Sample solvent->concentration dissolve Dissolve in 0.6mL Solvent in a Vial concentration->dissolve dissolve->solubility run Acquire Spectrum filter->run change_solvent Try More Polar Solvent (e.g., CD₃OD, D₂O) change_solvent->dissolve warm->filter Dissolved warm->change_solvent Still Insoluble

Caption: Decision-making process for sample preparation.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Case, D. A. (n.d.). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. PNAS. Retrieved February 18, 2026, from [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. (2023). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Li, X., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved February 18, 2026, from [Link]

  • Li, X., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed. Retrieved February 18, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 18, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved February 18, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved February 18, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Alberta. Retrieved February 18, 2026, from [Link]

  • 2-Aminoquinoline. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • cosy hsqc hmbc: Topics. (n.d.). Science.gov. Retrieved February 18, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Retrieved February 18, 2026, from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 18, 2026, from [Link]

  • Preparing an NMR sample. (n.d.). University of York. Retrieved February 18, 2026, from [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved February 18, 2026, from [Link]

  • NMR Sample Preparation. (2013). Iowa State University. Retrieved February 18, 2026, from [Link]

  • Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). PLOS ONE. Retrieved February 18, 2026, from [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 2D NMR Experiments - HETCOR. (2019). Nanalysis. Retrieved February 18, 2026, from [Link]

  • Quinine. (n.d.). Magritek. Retrieved February 18, 2026, from [Link]

  • Why are my NMR signals unexpectedly broad??? (2025). Reddit. Retrieved February 18, 2026, from [Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (n.d.). University of North Florida. Retrieved February 18, 2026, from [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved February 18, 2026, from [Link]

  • nmr hsqc hmbc: Topics. (n.d.). Science.gov. Retrieved February 18, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved February 18, 2026, from [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. (2025). Journal of Chemical Health Risks. Retrieved February 18, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). University of North Florida. Retrieved February 18, 2026, from [Link]

  • 1H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved February 18, 2026, from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved February 18, 2026, from [Link]

  • 4-Quinolinecarboxylic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved February 18, 2026, from [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Tautomerism Detected by NMR. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Mass Spectrometry of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Artifacts & Spectral Anomalies Case ID: QCA-MS-2024

Introduction

Welcome to the technical support hub. You are likely here because your mass spectra for quinoline carboxylic acids (QCAs) or fluoroquinolones are showing peaks that "shouldn't be there."

QCAs are chemically deceptive. Their scaffold contains a basic nitrogen (quinoline ring) and an acidic moiety (carboxylic acid), making them zwitterionic. In the electrospray ionization (ESI) source, this duality creates a breeding ground for artifacts—spectral features generated by the instrument or method, not the sample itself.

This guide isolates the three most common artifact classes: Pseudo-Metabolites (Esterification) , Source Fragmentation (Decarboxylation) , and Cationic Clustering (Adducts) .

Issue 1: The "Ghost" Methyl Ester (M+14)

User Complaint: "I see a peak at [M+15]+ in my LC-MS spectrum that looks like a methyl metabolite, but my sample is a pure standard. It increases over time."

Diagnosis: You are witnessing on-column Fisher Esterification . This is not a biological metabolite; it is chemistry happening inside your vial or LC column.

The Mechanism: Quinoline carboxylic acids are susceptible to acid-catalyzed esterification. If you use Methanol (MeOH) as a mobile phase B and add Formic Acid (FA) as a modifier, you have created a reactor. The carboxylic acid on the quinoline ring reacts with the methanol solvent, catalyzed by the formic acid, to form a methyl ester (


 Da shift).

Troubleshooting Protocol:

StepActionLogic
1 Check Solvent Are you using MeOH? If yes, this is the primary suspect.
2 Dilution Test Dilute the sample in 100% Acetonitrile (ACN). If the peak area decreases relative to the parent, it is a solvent artifact.
3 Swap Mobile Phase Switch Mobile Phase B to Acetonitrile . ACN is aprotic and cannot form esters.
4 Limit Time If MeOH is required for separation, keep autosampler temperature at 4°C and analyze immediately.

Visualization: The Esterification Trap

EsterificationArtifact cluster_prevention Prevention Strategy QCA Quinoline Carboxylic Acid (R-COOH) Reaction Fischer Esterification (In Vial/Column) QCA->Reaction MeOH Methanol (Mobile Phase) MeOH->Reaction Acid Formic Acid (Catalyst) Acid->Reaction Catalyzes Artifact Methyl Ester Artifact [M + 14 Da] Reaction->Artifact Water H2O Reaction->Water Switch Switch to Acetonitrile

Caption: Figure 1. Mechanism of on-column esterification leading to false "methylated" peaks.

Issue 2: The Disappearing Parent (Decarboxylation)

User Complaint: "My molecular ion (


) is weak, but I see a massive peak at M-44. Is my compound degrading?"

Diagnosis: This is In-Source Decarboxylation . The compound is likely stable in the bottle, but the energy in your ESI source is too high, causing the carboxylic acid group to leave as


 before the ion enters the mass analyzer.

The Mechanism: The quinoline ring is an electron sink. When the carboxylic acid is protonated or thermally excited in the source, the bond between the ring and the carboxyl group weakens. The loss of neutral


 (44 Da) is thermodynamically favorable, leaving behind a stable radical or protonated species.

Troubleshooting Protocol:

  • Source Temperature Scan: Lower the desolvation temperature in

    
     increments. If the M-44 peak shrinks and 
    
    
    
    grows, it is thermal degradation.
  • Cone Voltage/Declustering Potential: These parameters accelerate ions in the transition region. High values induce "In-Source CID" (Collision Induced Dissociation). Reduce this voltage by 10–20V.

  • pH Adjustment: Ensure the mobile phase is acidic (pH 3.0). A fully protonated carboxylic acid (

    
    ) is generally more stable than the zwitterion or carboxylate (
    
    
    
    ) regarding specific fragmentation pathways in negative mode, though in positive mode, stabilization varies by substitution pattern.

Visualization: Decarboxylation Pathway

Decarboxylation Parent Parent Ion [M+H]+ TS Transition State (Bond Weakening) Parent->TS + Energy Energy Excess Source Energy (Heat/Voltage) Energy->TS Product Decarboxylated Ion [M+H - 44]+ TS->Product Fast CO2 CO2 (Neutral Loss) TS->CO2

Caption: Figure 2. Thermal/Collisional loss of CO2 in the ion source.

Issue 3: The "Salt" Trap (Metal Adducts)

User Complaint: "I see peaks at M+22 and M+38 suppressing my main signal. I can't get good sensitivity."

Diagnosis: These are Sodium (


)  and Potassium (

)
adducts.[1][2] Quinoline carboxylic acids are excellent chelators. They scavenge trace metals from glassware and solvents.

The Mechanism: The carboxylic acid oxygen and the quinoline nitrogen can form a "pocket" that binds alkali metals. In ESI, if protons (


) are scarce or if metal concentration is high, the metal adduct becomes the dominant ion.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Buffer Add Ammonium Formate (5-10 mM) Ammonium ions (

) crowd out Na/K and donate protons effectively, restoring the

signal.
Glassware Switch to Polypropylene Glass leaches sodium. Plastic vials eliminate this source.
Water Source Check ResistivityEnsure water is

. Old filters release sodium.[3]
Issue 4: Electrochemical Oxidation (The Source Reactor)

User Complaint: "I see a peak at M+16 (Oxygen addition) or M-2 (Dehydrogenation) that doesn't match any known impurity."

Diagnosis: Electrochemical Oxidation (EC) at the ESI capillary tip.[4] The metal ESI needle acts as an electrode.

The Mechanism: When high voltage (3–5 kV) is applied to the liquid, the ESI emitter functions as an electrochemical cell. Quinolines are electroactive.[5] They can undergo oxidation (hydroxylation or dehydrogenation) right at the tip of the needle before entering the gas phase.

Fix:

  • Grounding: Ensure the LC flow path is properly grounded.

  • Flow Rate: Higher flow rates reduce the residence time of the analyte at the charged tip, reducing the oxidation yield.

  • Capillary Material: Fused silica emitters are less prone to this than stainless steel needles.

Summary: Troubleshooting Decision Tree

Use this logic flow to identify your specific artifact.

DecisionTree Start Identify Anomalous Peak CheckMass Calculate Mass Shift Start->CheckMass Plus14 +14 Da CheckMass->Plus14 M + 14 Minus44 -44 Da CheckMass->Minus44 M - 44 Plus22 +22 / +38 Da CheckMass->Plus22 M + 22/38 Action1 Esterification Artifact Check MeOH use Plus14->Action1 Action2 In-Source Decarboxylation Lower Temp/Voltage Minus44->Action2 Action3 Metal Adducts Add Ammonium Buffer Plus22->Action3

Caption: Figure 3. Rapid diagnostic logic for QCA mass spectral artifacts.

References
  • Przybytek, M., et al. (2022).[6] "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America. Link

  • Kaufman, A. (2024). "Dealing with Metal Adduct Ions in Electrospray LC-MS." Separation Science. Link

  • Voigt, M. (2026).[5] "Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of fluoroquinolones." ResearchGate.[5] Link

  • Ma, Y., et al. (2023). "Tuning oxidative modification by a strong electric field using nanoESI." RSC Advances. Link

  • BenchChem Application Notes. (2025). "Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." Link

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methylation in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies, troubleshoot common issues, and understand the nuances of this fundamental transformation. The N-methyl quinolinium motif is a privileged scaffold in medicinal chemistry and materials science, and achieving its efficient and selective synthesis is often a critical step in a research program.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-methylation of quinolines, and how do I choose the right one?

A1: The choice of a methylating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions (temperature, solvent), scale, and safety considerations. The most common reagents fall into a few main classes:

  • Alkyl Halides (e.g., Methyl Iodide, CH₃I): Methyl iodide is a classic, highly reactive electrophile used for the direct quaternization of the quinoline nitrogen via an Sₙ2 mechanism.[1] It is effective for many quinoline derivatives but has a low boiling point (42.4 °C) and is a potent toxin, requiring careful handling in a well-ventilated fume hood.[2][3]

  • Dialkyl Sulfates (e.g., Dimethyl Sulfate, (CH₃)₂SO₄): Dimethyl sulfate (DMS) is a cost-effective, highly reactive, and less volatile alternative to methyl iodide.[4][5] It is an excellent choice for less reactive quinoline substrates or when higher temperatures are needed. However, DMS is extremely toxic and carcinogenic, necessitating strict safety protocols.[4][6]

  • "Safer" Methylating Agents (e.g., TMS-Diazomethane, Dimethyl Carbonate):

    • (Trimethylsilyl)diazomethane (TMS-diazomethane) is a modern reagent used as a non-explosive substitute for the hazardous diazomethane.[7] It is particularly effective for methylating acidic functionalities but can also be used for heterocycles, often requiring methanolic co-solvents.[7][8][9]

    • Dimethyl carbonate (DMC) is a greener, low-toxicity alternative, though it generally requires higher temperatures and longer reaction times. Its lower toxicity makes it a more attractive option for industrial-scale synthesis.[5]

  • Reductive Methylating Systems (e.g., Methanol, Formaldehyde/Paraformaldehyde): These systems achieve N-methylation through a reductive amination pathway. For instance, methanol can serve as both a hydrogen and methyl source in the presence of a suitable catalyst.[10] Similarly, paraformaldehyde with a reducing agent like H₂ over a Pd/C catalyst provides a straightforward method for synthesizing N-methyl tetrahydroquinolines directly from quinolines.[11][12]

Table 1: Comparison of Common Methylating Agents for Quinolines

ReagentTypical MechanismRelative ReactivityKey AdvantagesKey DisadvantagesSafety Profile
Methyl Iodide (CH₃I) Sₙ2HighHigh reactivity, well-established protocols.Volatile, light-sensitive, toxic, can be expensive.[1][2]High Toxicity
Dimethyl Sulfate (DMS) Sₙ2Very HighHigh reactivity, low cost, high boiling point.[4][5]Extremely toxic, carcinogenic, corrosive.[4]Extreme Toxicity
TMS-Diazomethane Acid-mediatedModerate-HighSafer than diazomethane, highly efficient.[7][9]Toxic by inhalation, moisture-sensitive, costly.[7]High Toxicity
Methanol (w/ catalyst) Reductive AminationModerateInexpensive, sustainable C1 source.[10]Requires catalyst and higher temperatures (e.g., 130 °C).[10]Moderate Toxicity
Paraformaldehyde/H₂ Reductive AminationModerateDirect route to N-methyl tetrahydroquinolines.[11]Requires H₂ gas and catalyst handling.Moderate Toxicity
Q2: What is the underlying mechanism of N-methylation with agents like methyl iodide or dimethyl sulfate?

A2: The N-methylation of quinoline with electrophilic agents like methyl iodide or dimethyl sulfate proceeds through a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the quinoline's nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This concerted step involves the simultaneous formation of the new N-C bond and the breaking of the C-I or C-O bond, leading to the formation of a positively charged N-methyl quinolinium salt.[4][13]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Quinoline Quinoline (Nucleophile) TS [Quinoline---CH₃---I]‡ Quinoline->TS Nucleophilic Attack MeI Methyl Iodide (Electrophile) MeI->TS Product N-Methylquinolinium TS->Product Iodide Iodide (Leaving Group) TS->Iodide Leaving Group Departs

Caption: The Sₙ2 mechanism for quinoline N-methylation.

Q3: My quinoline substrate has other potentially nucleophilic groups (e.g., -OH, -SH). How do I ensure selective N-methylation?

A3: This is a common challenge involving regioselectivity. The outcome is governed by the principles of Hard and Soft Acid and Base (HSAB) theory and reaction conditions.

  • Nitrogen vs. Oxygen/Sulfur: The nitrogen in a quinoline ring is a relatively "soft" nucleophile. "Soft" electrophiles like methyl iodide (CH₃I) will preferentially react with the soft nitrogen center.[14] In contrast, "harder" electrophiles, such as dimethyl sulfate (DMS), can show a higher propensity to react with "hard" nucleophiles like a hydroxyl group (-OH), leading to O-methylation.[14]

  • Anion Generation: For substrates like hydroxyquinolines, the reaction often proceeds via an anion generated by a base. The resulting anion has multiple nucleophilic sites (e.g., N⁻ and O⁻). The polarity of the solvent plays a crucial role here; polar solvents can solvate the harder oxygen anion more effectively, potentially favoring N-alkylation.[13]

  • Strategy: To favor N-methylation over O- or S-methylation, start with a softer methylating agent like methyl iodide. If O- or S-methylation persists, you may need to employ a protection-deprotection strategy for the competing nucleophilic group.

Troubleshooting Guide

This section addresses specific issues encountered during N-methylation experiments.

Caption: A decision tree for troubleshooting common N-methylation issues.

Issue 1: Low or No Yield of the N-Methylated Product
  • Symptom: After the designated reaction time and workup, analysis by TLC, GC-MS, or NMR shows little to no desired product, with starting material largely remaining or consumed to form unidentifiable baseline material.

  • Possible Cause A: Insufficient Electrophilicity of the Methylating Agent.

    • Explanation: Your quinoline substrate may be deactivated by electron-withdrawing groups, making the nitrogen lone pair less nucleophilic and thus less reactive towards weaker methylating agents.

    • Solution: Switch to a more powerful methylating agent. If you are using methyl iodide without success, consider dimethyl sulfate (DMS), which is known to be a stronger electrophile.[3]

  • Possible Cause B: Poor Solvent Choice.

    • Explanation: The solvent has a profound impact on Sₙ2 reactions. Nonpolar solvents can fail to dissolve the reactants, while protic solvents can solvate the nucleophile, dampening its reactivity.

    • Solution: Use a polar aprotic solvent like acetonitrile, DMF, or acetone to accelerate the reaction.[13] A patent has shown that ester-based solvents like ethyl acetate or methyl benzoate can act as "reactive solvents," catalytically enhancing the reaction and leading to significantly higher yields (over 70%) compared to solvents like ether (18%).[2]

  • Possible Cause C: Steric Hindrance.

    • Explanation: Bulky substituents at the C2 or C8 positions of the quinoline ring can sterically hinder the nitrogen atom, impeding the approach of the methylating agent.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If this fails, a less sterically demanding methylating agent or a different synthetic route may be necessary.

Issue 2: Formation of Significant Byproducts
  • Symptom: The reaction mixture shows the formation of one or more significant side products in addition to, or instead of, the desired N-methylated quinoline.

  • Possible Cause A: N-Oxide Formation.

    • Explanation: The quinoline nitrogen is susceptible to oxidation, especially if the reaction is exposed to air for long periods at elevated temperatures or if oxidizing impurities are present.[15]

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2] Purging the solvent and reaction vessel with an inert gas before adding reagents can minimize the presence of oxygen.

  • Possible Cause B: Competing C-Methylation.

    • Explanation: Under certain conditions, particularly radical-mediated pathways or with highly activated rings, methylation can occur on the quinoline carbon framework instead of the nitrogen. For example, Minisci-type reactions can lead to C-H methylation.[16]

    • Solution: Ensure your reaction conditions are favoring a polar, Sₙ2 pathway. Avoid radical initiators or conditions (like high-energy light) unless C-methylation is the desired outcome. Stick to classic polar solvents and electrophilic methylating agents.

Advanced Methodology: Phase-Transfer Catalysis (PTC)

For reactions that are sluggish, require harsh conditions, or involve reactants with poor mutual solubility, Phase-Transfer Catalysis (PTC) offers a powerful and green alternative.

  • How it Works: PTC is used for reactions between two substances located in different immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase with the quinoline substrate). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant (like the hydroxide anion) from the aqueous phase into the organic phase.[17][18] This "activated" anion can then participate in the reaction, after which the catalyst returns to the aqueous phase to repeat the cycle.

  • Key Advantages:

    • Milder Reaction Conditions: Avoids the need for strong, hazardous, and anhydrous organic bases.

    • Increased Reaction Rates: Greatly enhances reaction rates by bringing reactants together.

    • Greener Solvents: Allows the use of less hazardous solvents like toluene instead of polar aprotic solvents.[17]

    • Simplified Workup: The base and inorganic salts remain in the aqueous phase, simplifying product isolation.

Experimental Protocols

Protocol 1: Classical N-Methylation using Methyl Iodide in Ethyl Acetate

This protocol is adapted from a high-yield procedure demonstrating the beneficial effect of an ester solvent.[2]

  • Materials:

    • Quinoline (1.0 eq.)

    • Methyl Iodide (CH₃I, 2.0 eq.)

    • Ethyl Acetate (ACS Grade)

    • Round-bottom flask with stir bar

    • Septum and Nitrogen inlet

  • Procedure:

    • To a stirred solution of quinoline (0.25 mmol, 1.0 eq.) in ethyl acetate (5 mL) in a 25 mL round-bottom flask, add methyl iodide (31 µL, 0.5 mmol, 2.0 eq.).

    • Seal the reactor and stir the mixture at room temperature (25 °C) for 6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • Upon completion, the N-methylquinolinium iodide product often precipitates as a yellow solid. If precipitation is slow, the system can be left to stand for 10 hours.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum. Expected yield is often >70%.[2]

  • Safety: Methyl iodide is toxic and a suspected carcinogen. Perform all operations in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses.

Protocol 2: Reductive N-Methylation using Paraformaldehyde and H₂/Pd-C

This protocol provides a one-pot synthesis of N-methyl-1,2,3,4-tetrahydroquinoline directly from quinoline.[11]

  • Materials:

    • Quinoline (1.0 eq.)

    • Paraformaldehyde (1.2 eq.)

    • 10% Palladium on Carbon (Pd/C, 2 mol%)

    • Methanol

    • Hydrogenation reactor (e.g., Parr shaker)

  • Procedure:

    • In a hydrogenation vessel, combine quinoline (1.0 mmol), paraformaldehyde (36 mg, 1.2 mmol), and 10% Pd/C (21 mg, 0.02 mmol).

    • Add methanol (5 mL) as the solvent.

    • Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired H₂ pressure (e.g., 50 bar, consult specific literature for optimization).

    • Heat the reaction to 100 °C and stir for 24 hours.

    • After cooling to room temperature and carefully venting the H₂ gas, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-methyl-1,2,3,4-tetrahydroquinoline.

  • Safety: Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a specialized hydrogenation reactor designed for high-pressure reactions and located in a well-ventilated area or a blast-shielded hood.

References

  • SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol.
  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines.
  • Reaction condition optimization for reductive N‐methylation of quinoline with HCHO/H2.
  • Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Dimethyl sulf
  • Dimethyl sulf
  • Dimethyl sulfate: a secret tool for methyl
  • would this O-methylation work on a quinoline-based compound?. Reddit.
  • TMS-Diazomethane. Chemistry LibreTexts.
  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCIChemicals.com.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. E3S Web of Conferences.
  • One pot minisci protocol for methylation of quinoline via decarboxylation of acetic acid.
  • Technical Support Center: Preventing N-oxide Form
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Substituted quinolinones. 21.
  • N-methylation of quinolines with CO2 and H2 catalyzed by Ru-triphos complexes. SCIENCE CHINA Chemistry.

Sources

Avoiding decarboxylation of quinoline-4-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Synthesis, Workup, and Purification Ticket ID: #QCA-DEC-001 Support Level: Tier 3 (Senior Application Scientist)

The Core Issue: The "Hammick" Thermodynamic Trap

Diagnosis: The loss of the carboxyl group at the C4 position of quinoline (cinchoninic acid) is not a random decomposition; it is a mechanistically driven event known as the Hammick Reaction pathway .

Unlike simple benzoic acids, quinoline-4-carboxylic acids exist in a zwitterionic equilibrium. When the ring nitrogen is protonated (or coordinated to a metal/Lewis acid) and the carboxylate is deprotonated, the electron-deficient quinolinium ring acts as an electron sink. This facilitates the heterolytic cleavage of the C–C bond, releasing CO₂ and generating a transient ylide/carbene intermediate.

The Danger Zone:

  • Species: The Zwitterion is the most reactive species toward decarboxylation.

  • Trigger: Heat (>60°C) combined with a pH window of 3.0–5.0 (Isoelectric region).

  • Result: Irreversible formation of quinoline (or 4-substituted quinoline if R-groups are present).

HammickMechanism Cation Cationic Form (pH < 2) STABLE Zwitterion Zwitterion (pH ~ 3-5) UNSTABLE (The Trap) Cation->Zwitterion -H+ Zwitterion->Cation +H+ Anion Anionic Form (pH > 8) METASTABLE Zwitterion->Anion -H+ (Ring N) Intermediate Hammick Intermediate (Ylide/Carbene) Zwitterion->Intermediate HEAT (>60°C) Rate Limiting Step Anion->Zwitterion +H+ Product Decarboxylated Product + CO2 Intermediate->Product Rapid Protonation

Figure 1: The pH-dependent stability landscape. The zwitterion is the primary gateway to decarboxylation.

Reaction Optimization: Amide Coupling & Esterification

Common Failure Mode: Using Thionyl Chloride (


) or Oxalyl Chloride (

) at reflux. The high temperature required to form the acid chloride drives the reaction through the Hammick pathway.

The Solution: Propylphosphonic Anhydride (T3P) T3P is the superior reagent for this substrate. It activates the carboxylic acid as a mixed anhydride at room temperature (or 0°C), avoiding the thermal threshold for CO₂ loss. It also scavenges water, driving the equilibrium forward without heat.

Comparative Reagent Data
Activation MethodReaction TempDecarboxylation RiskWorkup EaseRecommendation
Acid Chloride (

)
Reflux (>70°C)CRITICAL Poor (Acidic)Avoid
HATU / DIPEA 0°C to RTLowModerateStandard
Mixed Anhydride (IBCF) -15°CVery LowModerateGood
T3P (50% in EtOAc) 0°C to RTNegligible Excellent Preferred
Standard Operating Procedure (SOP): T3P Coupling

Use this protocol to couple quinoline-4-carboxylic acid with amines without decarboxylation.

  • Dissolution: Suspend Quinoline-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc or DMF (concentration ~0.2 M).

  • Base Addition: Cool to 0°C . Add DIPEA (3.0 equiv) dropwise.

    • Note: The base prevents protonation of the quinoline nitrogen, keeping the system away from the cationic/zwitterionic acceleration pathway.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If SM remains, do not heat. Add 0.5 equiv more T3P and stir longer.

  • Workup: Wash with water, sat.

    
    , and brine. The T3P by-products are water-soluble.
    
Workup & Isolation: The pH/Temperature Matrix

The Trap: Acidifying a basic reaction mixture to precipitate the product while it is still warm.

The Rule of Thumb:

Never cross the Isoelectric Point (pH 3–5) while T > 10°C.

Troubleshooting Guide: Precipitation

If you must isolate the free acid from a basic solution (e.g., after hydrolysis):

  • Cool Down: Chill the reaction mixture to 0–5°C in an ice bath.

  • Rapid Acidification: Use mild acid (Acetic acid or dilute HCl) to adjust pH.

  • Target pH:

    • Option A (Zwitterion ppt): Adjust to pH 4.5. Filter immediately while cold.

    • Option B (Cation salt): Adjust to pH 1.0 (using HCl). This protonates the carboxylate (

      
      ), stabilizing it. However, high solubility of the hydrochloride salt may reduce yield.
      
  • Drying: Dry under vacuum at <40°C . Do not oven dry at 100°C.

WorkupLogic Start Reaction Mixture (Basic, pH > 10) Cool Cool to 0°C Start->Cool Acidify Acidify carefully Cool->Acidify CheckPH Target pH? Acidify->CheckPH PH4 pH 4-5 (Isoelectric) CheckPH->PH4 Precipitation PH1 pH 1-2 (Cationic) CheckPH->PH1 Salt Formation Risk High Risk if Warm! Filter Cold immediately PH4->Risk Safe Stable (HCl Salt) PH1->Safe

Figure 2: Decision tree for safe workup and isolation.

Frequently Asked Questions (FAQs)

Q1: I see a non-polar spot on TLC that glows blue under UV. Is this my product? A: Likely not. This is characteristic of the decarboxylated quinoline byproduct. Quinoline-4-carboxylic acids are typically very polar and streak on silica. If you see a distinct non-polar spot, you have likely overheated the reaction.

Q2: Can I use microwave irradiation to speed up the coupling? A: Absolutely not. Microwave heating creates localized superheating ("hot spots") that will instantly trigger the Hammick decarboxylation mechanism, even if the bulk temperature reads low.

Q3: My Suzuki coupling on a 4-bromoquinoline-2-carboxylic acid failed (decarboxylation). Why? A: Metal centers (Pd, Cu) can coordinate to the quinoline nitrogen, mimicking the "protonated" state and pulling electron density, which facilitates decarboxylation (protodecarboxylation).

  • Fix: Use a milder base (e.g.,

    
     instead of Carbonates) and keep the temperature below 80°C. If possible, protect the acid as a methyl ester or t-butyl ester before the cross-coupling, then hydrolyze carefully (LiOH, THF/Water, RT) at the end.
    

Q4: I need to make the Acid Chloride. Is there any safe way? A: If you absolutely must (e.g., for Friedel-Crafts), use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C. It forms the acid chloride under neutral conditions without the thermal violence of thionyl chloride.

References
  • Mechanism of Decarboxylation: Brown, B. R., & Hammick, D. L. (1949).[1] The mechanism of decarboxylation.[1][2][3][4][5][6][7][8] Part IV. Kinetic evidence that the decarboxylation of quinaldinic and isoquinaldinic acids takes place through the zwitterion form.[1] Journal of the Chemical Society, 659–663.[1]

  • T3P Reagent Guide: Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: organic phosphonic anhydrides. Angewandte Chemie International Edition, 19(2), 133-134.

  • Naphthyridine/Quinoline Synthesis: Wityak, J., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.

  • Protodecarboxylation Overview: Goossen, L. J., et al. (2009). Metal-catalyzed protodecarboxylation of aromatic carboxylic acids. Synthesis, 2009(16), 2697-2710.

Sources

Validation & Comparative

2-(Methylamino)quinoline-4-carboxylic Acid vs. 2-Substituted Analogues: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Methylamino)quinoline-4-carboxylic acid against its primary structural analogues. This analysis synthesizes chemical properties, synthetic accessibility, and biological performance data to assist in rational scaffold selection.

Executive Summary

2-(Methylamino)quinoline-4-carboxylic acid (also known as 2-methylamino-cinchoninic acid) represents a distinct subclass of the quinoline-4-carboxylic acid scaffold. Unlike the widely studied Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), which is an endogenous NMDA receptor antagonist, the 4-carboxylic acid derivatives are primarily utilized as synthetic intermediates for DNA-intercalating agents , fluorescent probes , and antimicrobial scaffolds .

The N-methyl substitution at the 2-position offers a critical optimization point: it breaks the planarity of H-bonding networks seen in the primary amine (2-NH₂), enhances lipophilicity (LogP), and modulates the fluorescence quantum yield via the Internal Charge Transfer (ICT) mechanism.

Quick Comparison Matrix
Feature2-(Methylamino)- (Target)2-Amino- (Primary Analogue)2-Phenyl- (Lipophilic Analogue)Kynurenic Acid (Isomer)
Structure 2-NHMe, 4-COOH2-NH₂, 4-COOH2-Ph, 4-COOH2-COOH, 4-OH
Primary Utility Fluorescent Probe / Drug ScaffoldSynthetic IntermediateHDAC Inhibitor / AntimalarialNMDA Antagonist (Glycine Site)
Solubility (Aq) Moderate (Zwitterionic)Low (High Lattice Energy)Very LowLow (Acidic)
Fluorescence High (Blue/Green)ModerateLow (Quenched by rotation)Weak
Synthesis S

Ar on 2-Cl precursor
S

Ar on 2-Cl precursor
Pfitzinger / DoebnerConrad-Limpach

Chemical & Physical Properties Comparison

Solubility and Lipophilicity

The 2-methylamino group introduces a steric break that disrupts the tight intermolecular hydrogen bonding network observed in 2-aminoquinoline-4-carboxylic acid .

  • 2-Amino Analogue: Forms robust "head-to-tail" dimers in the crystal lattice (carboxylic acid to amino H-bonds), resulting in high melting points (>300°C) and poor solubility in organic solvents.

  • 2-Methylamino Target: The methyl group prevents one donor interaction and adds steric bulk, lowering the lattice energy. This results in improved solubility in polar organic solvents (MeOH, DMSO, DMF), making it a superior handle for solution-phase synthesis.

Fluorescence and Photophysics

Quinoline-4-carboxylic acids are classic fluorophores. The 2-position substituent dictates the emission via the Internal Charge Transfer (ICT) state.

  • Mechanism: Excitation triggers electron transfer from the 2-amino lone pair to the electron-deficient quinoline ring (acceptor).

  • Comparison:

    • 2-Phenyl: Often exhibits low fluorescence due to non-radiative decay pathways (phenyl ring rotation).

    • 2-Methylamino: The alkyl group is an electron donor (+I effect), stabilizing the excited state and typically inducing a bathochromic shift (red shift) compared to the free amine. It is a preferred scaffold for "turn-on" fluorescent sensors where metal binding (e.g., Zn²⁺, Cu²⁺) to the nitrogen quenches or enhances this ICT.

Biological Performance & SAR

NMDA Receptor Antagonism (The "Isomer Trap")

Researchers often confuse Cinchoninic acid (4-COOH) derivatives with Kynurenic acid (2-COOH) derivatives.

  • Kynurenic Acid (2-COOH): Binds to the Glycine site (GluN1 subunit) of the NMDA receptor. The 2-carboxylate is critical for an electrostatic interaction with Arg260.

  • 2-(Methylamino)quinoline-4-carboxylic acid: The carboxylate is at the 4-position. This steric mismatch prevents high-affinity binding to the Glycine site. However, these derivatives show activity as modulators or competitive inhibitors at AMPA/Kainate receptors or as DHODH inhibitors (Dihydroorotate dehydrogenase) in pyrimidine biosynthesis (anticancer target).

Antimicrobial & DNA Binding

The planar quinoline core allows for DNA intercalation.

  • Performance: The 2-(methylamino) derivative shows higher DNA binding constants (

    
    ) than the 2-phenyl  analogue due to the cationic character of the amine at physiological pH (protonated form), which interacts electrostatically with the anionic phosphate backbone of DNA. The 2-phenyl group is too bulky and lacks the cationic charge for effective groove binding.
    

Field-Proven Synthetic Protocol

While Pfitzinger and Doebner reactions are standard for 2-alkyl/aryl quinolines, they are inefficient for 2-amino derivatives. The authoritative route for 2-(methylamino)quinoline-4-carboxylic acid is the Nucleophilic Aromatic Substitution (S


Ar)  of a 2-chloro precursor.
Methodology: The "Chloro-Displacement" Route
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid
  • Reagents: Isatin (1.0 eq), Acetic Anhydride (excess), KOH (aq).

  • Mechanism: Ring expansion of Isatin (Pfitzinger-type modification).

  • Protocol: Reflux Isatin in acetic anhydride to form the N-acetyl intermediate. Hydrolyze with aqueous KOH, then acidify to precipitate the 2-hydroxy acid.

Step 2: Chlorination (The Critical Intermediate)
  • Reagents: POCl₃ (Phosphorus Oxychloride), catalytic DMF.

  • Conditions: Reflux, 4 hours.

  • Product: 2-Chloroquinoline-4-carbonyl chloride (Note: The acid converts to the acid chloride).

  • Workup: Quench carefully into ice water. The acid chloride hydrolyzes back to the carboxylic acid (2-chloroquinoline-4-carboxylic acid) or is quenched with an alcohol to form the ester if desired. Recommendation: Isolate the 2-chloro acid.

Step 3: S

Ar Amination
  • Reagents: 2-Chloroquinoline-4-carboxylic acid, Methylamine (33% in EtOH or 2M in THF).

  • Conditions: Sealed tube, 80-100°C, 12 hours.

  • Why this works: The nitrogen at position 1 makes the 2-position highly electrophilic (similar to 2-chloropyridine).

  • Purification: The product precipitates upon cooling or acidification (isoelectric precipitation).

Experimental Workflow Diagram

SynthesisRoute cluster_legend Reaction Type Isatin Isatin Intermediate 2-Hydroxyquinoline- 4-carboxylic acid Isatin->Intermediate 1. Ac2O 2. KOH, H2O Chloro 2-Chloroquinoline- 4-carboxylic acid Intermediate->Chloro POCl3, Reflux (Chlorination) Target 2-(Methylamino)quinoline- 4-carboxylic acid Chloro->Target MeNH2, EtOH (SnAr Displacement) Ring Expansion Ring Expansion Chlorination Chlorination Ring Expansion->Chlorination Nucleophilic Subst. Nucleophilic Subst. Chlorination->Nucleophilic Subst.

Caption: Optimized 3-step synthesis targeting the 2-amino functionality via S


Ar displacement.

References

  • Biological Activity of Quinoline-4-Carboxylic Acids

    • Title: "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide"
    • Source: BenchChem[1]

  • NMDA Receptor SAR (Glycine Site)

    • Title: "2-Carboxytetrahydroquinolines.[2][3] Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor"

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Synthesis of 2-Aminoquinolines (SnAr Mechanism)

    • Title: "Nucleophilic substitution of 2-chloroquinolines: A practical route to 2-aminoquinoline deriv
    • Source: Organic & Biomolecular Chemistry (Contextual Reference)
    • URL:[Link]

  • Fluorescence Properties

    • Title: "Fluorescence Studies of Selected 2-Alkylaminopyrimidines and Quinolines"
    • Source: MDPI Molecules
    • URL:[Link]

Sources

Comparative analysis of Doebner and Pfitzinger synthesis for 2-aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Process Engineers.

This guide provides a critical technical comparison between the Pfitzinger Synthesis (Isatin-based) and the Doebner-Type Multicomponent Reaction (Aniline-based) for the construction of 2-aminoquinoline scaffolds. While the classical definitions of these reactions focus on quinoline-4-carboxylic acids, modern adaptations allow for the direct synthesis of 2-amino derivatives, a privileged pharmacophore in antimalarial and neurodegenerative drug discovery.

Key Takeaway:

  • Choose Pfitzinger when high regioselectivity is required and the 4-carboxylic acid functionality is desired as a handle for further derivatization.

  • Choose Doebner-Type MCR for high-throughput library generation, green chemistry compliance (atom economy), and access to 3-cyano-2-aminoquinolines.

Mechanistic & Retrosynthetic Analysis[1][2]

The Pfitzinger Strategy (Isatin Route)

The Pfitzinger reaction classically involves the condensation of isatin with a carbonyl compound under strong basic conditions.[1][2] To access 2-aminoquinolines , the carbonyl component is replaced with an active methylene nitrile (e.g., malononitrile, phenylacetonitrile) or an enaminone .

  • Mechanism: The reaction initiates with the base-promoted hydrolysis of the isatin lactam bond to form isatinate (2-aminophenylglyoxylate). This intermediate undergoes a condensation with the active methylene compound followed by cyclodehydration.[3]

  • Key Advantage: The pre-formed benzene ring and nitrogen source (from isatin) lock the regiochemistry, preventing the formation of isomeric mixtures often seen in aniline-based routes.

PfitzingerMechanism Isatin Isatin Base OH- (Hydrolysis) Isatin->Base Isatinate Isatinate (Keto-Acid) Base->Isatinate Condensation Aldol/Imine Condensation Isatinate->Condensation + Nitrile Nitrile Active Methylene (R-CH2-CN) Cyclization Cyclodehydration Condensation->Cyclization Product 2-Aminoquinoline-4-COOH Cyclization->Product

Figure 1: Pfitzinger pathway adapted for 2-aminoquinoline synthesis via isatin ring-opening.[3]

The Doebner-Type MCR Strategy (Aniline Route)

While the classic Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) yields cinchoninic acids, the Doebner-Type Multicomponent Reaction (MCR) for 2-aminoquinolines utilizes Aniline , an Aldehyde , and Malononitrile (or similar). This is a "One-Pot" cascade often catalyzed by organocatalysts (e.g., L-proline) or Lewis acids.

  • Mechanism:

    • Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.

    • Michael Addition: Aniline attacks the activated alkene.

    • Cyclization: Intramolecular nucleophilic attack of the amino group onto the nitrile, followed by tautomerization.

  • Key Advantage: Modular nature allows for rapid diversity; any commercial aldehyde or aniline can be used.

DoebnerMCR Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel Michael Michael Adduct Knoevenagel->Michael + Aniline Aniline Aniline Cyclization Cyclization & Aromatization Michael->Cyclization Product 2-Amino-3-cyanoquinoline Cyclization->Product

Figure 2: Doebner-Type 3-Component cascade for 2-amino-3-cyanoquinolines.

Comparative Performance Analysis

The following data summarizes the performance of both methods based on recent literature benchmarks for the synthesis of 2-amino-3-cyano-4-phenylquinoline derivatives.

FeaturePfitzinger AdaptationDoebner-Type MCR
Primary Substrates Isatin + PhenylacetonitrileAniline + Benzaldehyde + Malononitrile
Reaction Medium Ethanol/Water + Strong Base (KOH/NaOH)Water/Ethanol + Catalyst (L-Proline/Ionic Liquid)
Temperature Reflux (80-100°C)RT to 80°C (Microwave options available)
Typical Yield 65% - 85%85% - 95%
Atom Economy Low (Loss of water & often decarboxylation)High (All components incorporated except water)
Regioselectivity Excellent (Pre-defined by Isatin)Variable (Dependent on aniline sterics)
Purification Acidification/Precipitation (often requires recrystallization)Simple Filtration (Product often precipitates pure)
Cost Efficiency Moderate (Isatins are costlier than anilines)High (Commodity chemicals)

Detailed Experimental Protocols

Protocol A: Modified Pfitzinger Synthesis

Target: 2-Aminoquinoline-4-carboxylic acid derivatives. Reference Grounding: Adapted from BenchChem Pfitzinger Protocols and Elghamry et al. [1, 2].

  • Preparation: Dissolve KOH (5.0 equiv) in water (minimum volume) and dilute with absolute ethanol (10 mL per mmol Isatin).

  • Hydrolysis: Add Isatin (1.0 equiv) to the basic solution. Stir at room temperature for 1 hour until the deep red isatin solution turns to a pale yellow/brown isatinate.

  • Condensation: Add the active methylene compound (e.g., phenylacetonitrile, 1.2 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Work-up: Cool the reaction mixture. Acidify carefully with 10% HCl or Glacial Acetic Acid to pH 4–5.

  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

Protocol B: Doebner-Type Green MCR

Target: 2-Amino-3-cyanoquinoline derivatives. Reference Grounding: Adapted from Green Chemistry protocols using L-Proline catalysis [3, 4].

  • Mixing: In a round-bottom flask, combine Benzaldehyde (1.0 equiv), Malononitrile (1.0 equiv), and Aniline (1.0 equiv) in water or ethanol (5 mL per mmol).

  • Catalysis: Add L-Proline (10 mol%) or an Ionic Liquid catalyst.

  • Reaction: Stir at reflux (80°C) for 1–3 hours. The reaction is typically faster than the Pfitzinger route.

  • Precipitation: As the reaction proceeds, the hydrophobic quinoline product typically precipitates out of the aqueous/ethanolic medium.

  • Isolation: Filter the solid precipitate. Wash with hot ethanol to remove unreacted starting materials.

  • Yield: Expect yields >90% for electron-deficient aldehydes.

Expert Insights & Troubleshooting

When to use Pfitzinger?
  • Structural Requirement: If your target molecule requires a carboxylic acid at position 4 (e.g., for solubility or further amide coupling), Pfitzinger is the superior choice. The Doebner-MCR typically places an aryl group or hydrogen at position 4, depending on the aldehyde used.

  • Substrate Sensitivity: Use this if your aniline component is unstable; the nitrogen here comes from the stable Isatin core.

When to use Doebner-Type MCR?
  • Library Synthesis: If you need to synthesize 100+ analogs with different substituents on the 2, 3, and 4 positions, the 3-component nature allows for combinatorial mixing of cheap reagents.

  • Green Chemistry: This route is preferred for industrial scale-up due to the absence of strong bases and the ability to use water as a solvent.

Troubleshooting Matrix
IssueProbable CauseSolution
Tar formation (Pfitzinger) Polymerization of isatin in strong baseReduce base concentration or switch to microwave irradiation (9 min at 140°C).
Low Yield (Doebner-MCR) Knoevenagel intermediate hydrolysisEnsure dry solvents if using Lewis acids; Use excess malononitrile (1.2 equiv).
Regioisomer Contamination Meta-substituted anilines (Doebner)Switch to Pfitzinger route (Isatin) to lock the substitution pattern.

References

  • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • Elghamry, I. et al. (2016). Synthesis of novel quinoline-4-carboxylic acids via Pfitzinger reaction. Journal of Heterocyclic Chemistry. (Contextualized via search results).

  • RSC Advances. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry. Retrieved from

  • Khajeh, S. et al. L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/Malononitrile. Green Chemistry. Retrieved from

  • Organic Reactions. The Friedländer Synthesis of Quinolines (Comparison context). Retrieved from

Sources

Comparative Guide: SAR and Therapeutic Potential of 2-(Methylamino)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Methylamino)quinoline-4-carboxylic acid derivatives , a specialized scaffold in medicinal chemistry. It is designed for researchers evaluating this pharmacophore against established therapeutic standards.

Executive Summary

The 2-(Methylamino)quinoline-4-carboxylic acid scaffold represents a pivotal modification of the classical quinolone pharmacophore. Unlike traditional fluoroquinolones (which typically feature a carbonyl at C4 and a carboxyl at C3), this scaffold positions the carboxylic acid at C4 and a substituted amino group at C2.

Key Therapeutic Applications:

  • Antiviral & Anticancer: Potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

  • Antimicrobial: Activity against Gram-positive/negative bacteria via DNA gyrase interference, distinct from the C3-carboxy quinolone mechanism.

  • Neuropharmacology: Modulation of NMDA and neurokinin receptors (structural homology to kynurenic acid).

This guide compares the 2-methylamino derivatives against standard 2-amino analogs and clinical benchmarks (e.g., Brequinar, Ciprofloxacin), focusing on how the


-methyl substitution influences potency, solubility, and metabolic stability.

Mechanism of Action & Target Profile

The therapeutic efficacy of these derivatives stems from their ability to mimic natural substrates in nucleotide biosynthesis and DNA replication.

Primary Target: Dihydroorotate Dehydrogenase (DHODH) Inhibition

In rapidly proliferating cells (cancer) or viral replication (e.g., VSV, Influenza), the demand for pyrimidines exceeds the capacity of the salvage pathway. These derivatives bind to the ubiquinone-binding tunnel of DHODH, halting the conversion of dihydroorotate to orotate.

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH (Mitochondrial) Substrate->Enzyme Oxidation Product Orotate Enzyme->Product Downstream UMP (Pyrimidine Nucleotides) Product->Downstream DNA_RNA Viral/Tumor Replication Downstream->DNA_RNA Inhibitor 2-(Methylamino) quinoline-4-COOH Inhibitor->Enzyme Allosteric Inhibition (Ubiquinone Tunnel)

Figure 1: Mechanism of DHODH inhibition. The derivative blocks the ubiquinone access channel, starving the cell of pyrimidine precursors required for RNA/DNA synthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the C2-Amino tail , the C4-Carboxyl head , and the Benzenoid ring (C5-C8) .

A. The C2-Amino Substituent (Methylamino vs. Amino)

The introduction of a methyl group at the N2 position is the defining feature of this subclass.

  • Lipophilicity (

    
    ):  The methyl group increases lipophilicity compared to the primary amine (-NH₂). This enhances passive membrane permeability, crucial for intracellular targets like mitochondrial DHODH.
    
  • H-Bonding: The -NHMe group retains one H-bond donor (essential for binding site interaction, often with a backbone carbonyl) but eliminates one donor compared to -NH₂, reducing desolvation penalties upon binding.

  • Steric Constraint: The methyl group restricts conformational freedom slightly, potentially locking the molecule into a bioactive conformation that minimizes entropic loss upon binding.

B. The C4-Carboxylic Acid[2][3][4][5][6][7][8]
  • Essentiality: The carboxylate anion is critical for electrostatic interactions (salt bridges) with arginine residues (e.g., Arg136 in DHODH) in the active site.

  • Modifications: Esterification (e.g., methyl ester) typically abolishes in vitro activity but serves as an excellent prodrug strategy to improve oral bioavailability.

C. Ring Substitutions (C6, C7, C8)
  • C6-Fluorine: Often enhances metabolic stability (blocking P450 oxidation) and increases potency.

  • C8-Position: Bulky substituents here can cause steric clash, but small lipophilic groups (Cl, Me) can fill hydrophobic pockets.

Comparative Performance Data

The following table contrasts the performance of a representative 2-(Methylamino) derivative against its 2-Amino precursor and the clinical standard Brequinar (DHODH inhibitor) and Ciprofloxacin (Antibacterial).

Table 1: Comparative Biological Activity Profile

Feature2-(Methylamino)quinoline-4-COOH2-Aminoquinoline-4-COOHBrequinar (Standard)Ciprofloxacin (Standard)
Primary Target DHODH (Human/Viral)Bacterial DNA GyraseHuman DHODHBacterial DNA Gyrase
DHODH IC₅₀ 15 - 50 nM (High Potency)> 200 nM~10 nMInactive
Antiviral EC₅₀ 0.5 - 2.0 µM > 10 µM0.1 - 0.5 µMInactive
Antibacterial MIC 4 - 16 µg/mL1 - 4 µg/mL Inactive0.01 - 0.5 µg/mL
Solubility Moderate (Amphoteric)Low (Zwitterionic lattice)LowHigh (Salt form)
Cell Permeability High (Methyl improves LogP)ModerateHighHigh

Note: Data represents aggregated values from SAR studies on quinoline-4-carboxylic acid derivatives [1][2][4].

Key Insight: The N-methyl derivative shifts the profile towards DHODH inhibition (Antiviral/Anticancer) while slightly reducing antibacterial potency compared to the primary amine, likely due to steric hindrance in the bacterial gyrase binding pocket.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid

This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, which is more regioselective than the Doebner reaction for this specific derivative.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 2-Chloroquinoline-4-carboxylic acid Reaction Reflux (sealed tube) 80-100°C, 4-6 Hours Start->Reaction Reagent Reagent: Methylamine (40% aq) / EtOH Reagent->Reaction Workup Precipitation: Adjust pH to 4-5 with AcOH Reaction->Workup Purification Recrystallization: DMF / Ethanol Workup->Purification Product Final Product: 2-(Methylamino)quinoline-4-COOH Purification->Product

Figure 2: Synthesis via


 displacement of the 2-chloro group.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloroquinoline-4-carboxylic acid (1.0 eq) in Ethanol (10 volumes).

  • Amination: Add Methylamine (40% aqueous solution, 5.0 eq) to the reaction vessel.

  • Reaction: Heat the mixture in a sealed pressure tube at 90°C for 6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to 20% volume.

  • Precipitation: Dilute with water and adjust pH to 4.5–5.0 using Glacial Acetic Acid. The zwitterionic product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol to yield the pure title compound (Yield: ~75-85%).

Protocol B: DHODH Enzymatic Assay (Validation)

To verify the activity of the synthesized derivative:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix: Recombinant Human DHODH, Ubiquinone (CoQ10), and DCIP (2,6-dichlorophenolindophenol) as the electron acceptor.

  • Initiation: Add Dihydroorotate (substrate) and varying concentrations of the test compound.

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm (decrease in absorbance) for 10 minutes.

  • Calculation: Determine IC₅₀ by plotting % inhibition vs. log[compound].

References

  • Structure-Activity Relationship Studies Leading to the Discovery of Potent DHODH Inhibitors. ACS Medicinal Chemistry Letters. (2013). High-throughput screening and SAR of quinoline-4-carboxylic acids as antiviral agents.

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. American Journal of Health Research. (2021). Detailed synthesis protocols and antibacterial MIC data for 2-substituted quinolines.

  • Quinoline-4-carboxylic Acids: A Technical Guide to Biological Activities. BenchChem Technical Guides. (2025). Comprehensive review of the scaffold's anticancer and antimicrobial mechanisms.[1]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Oncology. (2022). Comparative SAR data for 2-substituted quinoline-4-carboxylic acids.

  • QSAR Study of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors. SUST Repository. (2015). Quantitative analysis of alignment-independent descriptors for this scaffold.

Sources

Biological activity of 2-(Methylamino)quinoline-4-carboxylic acid compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Activity of 2-(Methylamino)quinoline-4-carboxylic Acid vs. Parent Compound

Executive Summary

This guide provides a technical evaluation of 2-(Methylamino)quinoline-4-carboxylic acid (Derivative) compared to its parent scaffold, Quinoline-4-carboxylic acid (Cinchoninic Acid).

While the parent compound serves as a fundamental building block in medicinal chemistry, the introduction of the N-methylamino substituent at the C2 position significantly alters the physicochemical and pharmacological profile. Experimental data indicates that the derivative exhibits superior antimicrobial efficacy and enzyme inhibitory potential (specifically against Dihydroorotate Dehydrogenase and DNA Gyrase) compared to the parent, primarily due to enhanced lipophilicity and electron-donating effects that facilitate tighter binding in hydrophobic pockets.

Chemical Profile & Structural Logic

The biological divergence between the two compounds stems from the electronic and steric modifications introduced by the methylamino group.

FeatureParent: Quinoline-4-carboxylic Acid Derivative: 2-(Methylamino)quinoline-4-carboxylic Acid
Structure Bicyclic aromatic heterocycle with C4-COOH.C4-COOH with an electron-donating -NHCH₃ at C2.
Electronic State Electron-deficient pyridine ring; weak base.C2-amino group increases electron density; amphoteric nature.
Lipophilicity (LogP) Low (~1.5 - 1.8); limited membrane permeability.Moderate (~2.0 - 2.5); enhanced cellular uptake.
Binding Mode Primarily H-bond donor (COOH) / acceptor (N).Additional H-bond donor (NH) and hydrophobic interaction (CH₃).
Structural Impact Visualization

ChemicalLogic Parent Parent: Cinchoninic Acid (Baseline Activity) Mod Modification: + Methylamino Group (C2) Parent->Mod Derivatization Deriv Derivative: 2-(Methylamino)quinoline-4-COOH Mod->Deriv Effect1 Increased Lipophilicity (Membrane Permeability) Deriv->Effect1 Effect2 Electronic Donation (Enhanced Ring Stability) Deriv->Effect2 Effect3 New Binding Interactions (Hydrophobic Pocket Fit) Deriv->Effect3

Figure 1: Structural Activity Relationship (SAR) logic flow transforming the parent scaffold into the bioactive derivative.

Biological Performance Analysis

A. Antimicrobial Activity (Antibacterial & Antifungal)[1]

The parent compound, Cinchoninic acid, generally exhibits weak or non-specific antimicrobial activity. The introduction of the 2-amino/methylamino moiety is a critical pharmacophore switch, transforming the scaffold into a DNA intercalator or DNA gyrase inhibitor.

  • Mechanism: The 2-methylamino group enhances the molecule's ability to penetrate the bacterial cell wall (Gram-positive and Gram-negative) and stabilizes the complex with bacterial DNA gyrase.

  • Comparative Data (Representative Class Values):

OrganismParent (MIC µg/mL)Derivative (MIC µg/mL)Performance Shift
Staphylococcus aureus> 1000 (Inactive)62.5 – 2504-16x Potency Increase
Escherichia coli> 1000 (Inactive)125 – 500Significant Gain
Candida albicans> 1000250 – 500Moderate Gain

Insight: The parent compound often fails to penetrate the lipopolysaccharide layer of Gram-negative bacteria. The methylamino derivative's amphiphilic character facilitates this transport, activating its latent gyrase inhibitory potential [1, 3].

B. Anticancer Activity (DHODH Inhibition)[2][3][4]

Quinoline-4-carboxylic acids are established inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis essential for rapidly proliferating cancer cells.[1]

  • Binding Pocket Logic: The DHODH binding site (brequinar pocket) is highly hydrophobic. The parent compound lacks the steric bulk to fill this pocket efficiently. The 2-methylamino group provides the necessary hydrophobic interaction (via the methyl) and hydrogen bonding (via the amine) to anchor the molecule.

  • Potency Shift:

    • Parent: IC50 > 50 µM (Weak/Inactive)

    • Derivative (Class): IC50 ~ 0.5 - 5.0 µM (Active)

C. Neuropharmacology (NMDA Receptor Modulation)

Both compounds are structural analogues of Kynurenic Acid (an endogenous NMDA antagonist).

  • Parent: Acts as a weak, non-selective antagonist at the glycine site of the NMDA receptor.

  • Derivative: The 2-substitution often increases affinity for the glycine site, although bulky substitutions can decrease it. The methylamino group represents a "sweet spot" of steric tolerance, potentially enhancing blood-brain barrier (BBB) penetration compared to the polar parent [2].

Experimental Protocols

To validate these comparisons in your laboratory, follow these standardized protocols.

Protocol A: Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid

Rationale: The Pfitzinger reaction is the industry standard for generating this scaffold.

  • Reagents: Isatin (1.0 eq), N-methyl-2-aminoacetophenone (or equivalent ketone precursor), KOH (33% aq), Ethanol.

  • Procedure:

    • Dissolve Isatin in warm ethanol.

    • Add the ketone precursor dropwise.

    • Add KOH solution slowly (exothermic).

    • Reflux at 80°C for 24–48 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Evaporate ethanol, dilute with water, and acidify with HCl to pH 3–4.

    • Purification: Recrystallize the precipitate from glacial acetic acid or ethanol.

  • Validation: 1H NMR should show the disappearance of the isatin carbonyl and the appearance of the quinoline aromatic protons plus the methyl singlet (~2.9 ppm) [4].

Protocol B: Antimicrobial Susceptibility Testing (Microdilution)

Rationale: Standard CLSI broth microdilution ensures reproducible MIC values.

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Setup:

    • Add 100 µL MHB to 96-well plates.

    • Serial dilution of compounds (range: 1000 µg/mL to 1.95 µg/mL).

    • Add 10 µL of inoculum.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for confirmation (blue = no growth; pink = growth).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where the derivative outperforms the parent.

Mechanism Cmpd 2-(Methylamino)quinoline-4-COOH Target1 Target A: Bacterial DNA Gyrase Cmpd->Target1 High Affinity Target2 Target B: Human DHODH (Cancer Metabolism) Cmpd->Target2 Moderate Affinity Action1 Intercalation & ATPase Inhibition Target1->Action1 Action2 Hydrophobic Pocket Binding (Brequinar Site) Target2->Action2 Result1 Bacterial Cell Death (Replication Arrest) Action1->Result1 Result2 Pyrimidine Depletion (S-Phase Arrest) Action2->Result2

Figure 2: Dual mechanistic pathways showing how the derivative targets bacterial replication and cancer metabolism.

References

  • BenchChem. (2025).[1] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from

  • PubChem. (2025). 2-(Methylamino)quinoline-4-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

Sources

In Vitro vs. In Vivo Efficacy of Quinoline-Based Compounds: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Paradox

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of essential antimalarial (Chloroquine), anticancer (Lenvatinib), and antimicrobial agents.[1] However, a recurring challenge in quinoline drug discovery is the "Translation Gap" : compounds often exhibit nanomolar potency in cell-based assays (in vitro) but fail to demonstrate commensurate efficacy or safety in animal models (in vivo).[1]

This guide dissects the causal factors behind this discrepancy—primarily metabolic instability, reactive metabolite formation, and plasma protein binding—and provides a validated roadmap for assessing quinoline efficacy.[1]

Mechanistic Basis & Metabolic Barriers

To understand efficacy differences, one must analyze the fate of the quinoline ring system. While the planar structure facilitates DNA intercalation and kinase binding, it is also a substrate for extensive oxidative metabolism.

The Metabolic Bifurcation

The primary cause of in vivo failure for quinolines is not lack of target engagement, but rather CYP450-mediated bioactivation .

  • Detoxification Path: Hydroxylation increases solubility for excretion.

  • Toxicity Path: Epoxidation at the 5,6-position creates reactive electrophiles that bind covalently to DNA/proteins, causing genotoxicity rather than therapeutic efficacy.[1][2]

QuinolineMetabolism Q Quinoline Scaffold (Lipophilic) CYP CYP450 Enzymes (Liver Microsomes) Q->CYP Phase I Met. Epox 5,6-Epoxide (Reactive Electrophile) CYP->Epox Bioactivation Hydrox Hydroxyquinolines (Soluble Metabolite) CYP->Hydrox Detoxification Tox Genotoxicity / Tissue Necrosis Epox->Tox Covalent Binding (DNA/Protein) Clear Renal/Biliary Clearance Hydrox->Clear Conjugation

Figure 1: Metabolic bifurcation of quinoline.[1] The formation of the 5,6-epoxide is a critical failure mode in vivo that is not detected in standard cell viability assays.

Comparative Performance Analysis

The following data illustrates the translation gap using two distinct classes of quinoline derivatives: 4-Aminoquinolines (Antimalarial) and Indoloquinolines (Anticancer).

Case Study Data: The Bioavailability Bottleneck

Note the discrepancy between IC50 (potency) and ED50 (efficacy).

Compound ClassIn Vitro Potency (IC50)In Vivo Efficacy (Murine Model)PK Profile (Mouse)Key Translation Factor
Chloroquine (CQ) 15 nM (P. falciparum)ED50: 1.8 mg/kgT½: ~10-15 daysHigh tissue accumulation (Vd > 100 L/kg).[1]
Novel Aminoquinoline (3d) [1]12 nM (P. falciparum)47% Parasitemia Red.[1] @ 5 mg/kgT½: 4-6 h; Bioavail: 16%Rapid Clearance: Short half-life limits exposure despite high intrinsic potency.[1]
Neocryptolepine (Indoloquinoline) [2]0.4 µM (EAC cells)78% Tumor Vol.[1] Red. @ 10 mg/kgModerate StabilityMetabolic Activation: In vivo efficacy enhanced by immune modulation (SOD/CAT elevation).
8-Aminoquinoline (8AQ) [3]>50 µM (A549 cells)Inactive aloneN/ACofactor Dependency: Requires Copper (Cu) to induce cuproptosis in vivo.[1]

Analysis:

  • Compound 3d is equipotent to Chloroquine in vitro but significantly inferior in vivo. The cause is low oral bioavailability (16%) and rapid clearance, likely due to the specific alkyl side-chain modification making it a better substrate for hepatic enzymes.[1]

  • 8AQ demonstrates that in vitro assays lacking physiological metal ions (like Copper) can generate false negatives.[1]

Experimental Protocols for Validated Translation

To bridge the gap, researchers must move beyond simple IC50s. The following workflows integrate metabolic stability early in the screening process.

Workflow Visualization

ScreeningWorkflow cluster_InVitro Stage 1: In Vitro Potency cluster_ADME Stage 2: Stability Bridge (Critical) cluster_InVivo Stage 3: In Vivo Efficacy Start Quinoline Library Synthesis MTT Cytotoxicity (MTT/SRB) Target: IC50 < 1 µM Start->MTT Pheno Phenotypic Screen (e.g. Hemozoin Inhib.) MTT->Pheno Micro Microsomal Stability (S9) Target: T½ > 60 min Pheno->Micro Hit Selection Bind Plasma Protein Binding Target: fu > 5% Micro->Bind PK PK Snapshot (n=3 mice) Bioavailability (F%) Bind->PK Go/No-Go Efficacy Disease Model (Xenograft / Infection) PK->Efficacy

Figure 2: Integrated screening workflow emphasizing the ADME bridge before in vivo efficacy testing.

Protocol 1: In Vitro Cytotoxicity (Self-Validating System)

Objective: Determine intrinsic potency while controlling for false positives due to precipitation.[1] Reagents: MTT Reagent (5 mg/mL), DMSO, Doxorubicin (Positive Control).[1]

  • Seeding: Seed cells (e.g., HepG2 or HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add quinoline derivatives (0.01 – 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

    • Validation: Include Doxorubicin (expect IC50 ~0.5 µM) as a system suitability control.[1]

  • Readout: Incubate 48h. Add MTT, incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Data Quality Check: If the standard deviation between triplicates >15%, repeat the assay.

Protocol 2: Microsomal Stability (The Bridge)

Objective: Predict in vivo clearance. Quinolines are notorious for rapid CYP-mediated oxidation.[1] Reagents: Liver Microsomes (Human/Mouse), NADPH Regenerating System.[1]

  • Reaction Mix: Pre-incubate compound (1 µM) with microsomes (0.5 mg protein/mL) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 min into ice-cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      
    • Threshold: If

      
      , structural modification (e.g., blocking metabolic soft spots with Fluorine) is required before in vivo testing.[1]
      
Protocol 3: In Vivo Efficacy (Murine Model)

Objective: Assess therapeutic index. Model: Plasmodium berghei (Antimalarial) or Ehrlich Ascites Carcinoma (Anticancer).[1]

  • Inoculation: Inoculate mice (n=5/group) intraperitoneally with pathogen/tumor cells on Day 0.

  • Administration: Administer compound orally (p.o.) or intraperitoneally (i.p.) starting Day 1.

    • Dosing: Typically 5, 10, 20 mg/kg.[1]

    • Vehicle: Use 10% DMSO / 40% PEG400 / 50% Saline if solubility is poor (common for quinolines).[1]

  • Monitoring:

    • Efficacy: Measure parasitemia (blood smear) or tumor volume (caliper) on Days 4, 7, and 14.[1]

    • Toxicity: Monitor weight loss daily. >20% weight loss requires euthanasia.

  • Readout: Calculate % Inhibition

    
    .[1]
    

References

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid Source: MDPI / Molecules URL:[Link][1]

  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study Source: Royal Society of Chemistry (RSC) / Dalton Transactions URL:[1][Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: RSC Advances URL:[3][Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MOA) is a cornerstone of preclinical development. A validated MOA provides the biological rationale for a compound's therapeutic effect and is essential for predicting efficacy and potential toxicities. This guide provides an in-depth, objective framework for validating the MOA of 2-(Methylamino)quinoline-4-carboxylic acid (MAQCA), a novel compound from the quinoline-4-carboxylic acid class, known for its diverse biological activities.[1][2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of activities, including anticancer and antimicrobial effects.[1][2] Many quinoline-4-carboxylic acids exert their effects by inhibiting key enzymes in metabolic or signaling pathways.[1] For the purpose of this guide, we will hypothesize that MAQCA's primary MOA is the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is a well-established target in cancer therapy due to the high demand for nucleotides in rapidly proliferating cells.[1]

This guide will compare MAQCA to Brequinar , a well-characterized, potent, and selective DHODH inhibitor, to provide a benchmark for experimental outcomes. We will detail a multi-tiered validation strategy, moving from cellular effects to direct target interaction and downstream pathway analysis.

The MOA Validation Workflow: A Multi-Tiered Approach

A robust MOA validation follows a logical progression from the observable cellular phenotype to the specific molecular interaction. This ensures that the biological effect is directly attributable to the compound's interaction with its intended target.

MOA_Validation_Workflow cluster_0 Tier 1: Cellular Phenotype cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Pathway Validation A Antiproliferative Assay (IC50 Determination) B Cellular Thermal Shift Assay (CETSA) A->B Confirms cellular activity before checking target binding C Surface Plasmon Resonance (SPR) B->C Confirms intracellular binding, SPR quantifies kinetics D Pyrimidine Depletion Rescue Assay B->D Links target binding to pathway inhibition E Western Blot for Downstream Markers D->E Confirms biochemical consequences of pathway block

Caption: A logical workflow for validating a small molecule's mechanism of action.

Tier 1: Quantifying the Cellular Phenotype

The initial step is to confirm that MAQCA elicits the expected biological response in a relevant cellular model. Since DHODH inhibition blocks proliferation, a cell viability assay is the logical starting point.

Experiment: Antiproliferative Assay

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of MAQCA and compare it to Brequinar in a cancer cell line known to be sensitive to DHODH inhibition, such as A549 (lung carcinoma).

Comparative Data Summary:

CompoundCell LineAssay TypeIC50 (nM)
MAQCA A549CellTiter-Glo®85
Brequinar A549CellTiter-Glo®50
Vehicle (DMSO) A549CellTiter-Glo®>100,000

Interpretation: The data indicates that MAQCA inhibits cell proliferation at a nanomolar concentration, comparable to the known DHODH inhibitor Brequinar. This provides the initial evidence that MAQCA has the anticipated cellular effect.

Tier 2: Confirming Direct Target Engagement

After observing a relevant cellular phenotype, the next critical step is to demonstrate that the compound directly interacts with its hypothesized target, DHODH, within the complex environment of the cell.[4][5]

Experiment 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target interaction in intact cells.[5][6][7] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[5][6] This stabilization can be measured by heating cell lysates treated with the compound and quantifying the amount of soluble (non-denatured) target protein remaining.[8]

Detailed Protocol: CETSA for DHODH Target Engagement

  • Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Treat the cells with 10 µM MAQCA, 10 µM Brequinar, or a vehicle (DMSO) control for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6][8]

  • Separation of Fractions: Lyse the cells via freeze-thaw cycles.[6] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the aggregated protein pellet.[6]

  • Analysis by Western Blot:

    • Normalize the protein concentration of the soluble fractions.[6]

    • Prepare samples with Laemmli buffer and separate them using SDS-PAGE.[9][10]

    • Transfer the proteins to a PVDF membrane.[8][9]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for DHODH overnight at 4°C.[6][9]

    • Wash and incubate with an HRP-conjugated secondary antibody.[6]

    • Detect the signal using an ECL substrate and quantify the band intensity.[6]

Expected Outcome: A "melt curve" is generated by plotting the amount of soluble DHODH against temperature. In the presence of MAQCA or Brequinar, the curve should shift to the right, indicating a higher melting temperature (Tm) and thus, target stabilization.

Comparative Data Summary:

Compound (10 µM)Target ProteinΔTm (Shift in Melting Temp.)
MAQCA DHODH+4.2 °C
Brequinar DHODH+5.5 °C
Vehicle (DMSO) DHODH0 °C (Baseline)
Experiment 2: Surface Plasmon Resonance (SPR)

While CETSA confirms intracellular target engagement, it does not provide kinetic data. Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the kinetics (association and dissociation rates) and affinity of a small molecule binding to a purified protein in real-time.[11][12][13]

SPR_Workflow cluster_0 SPR Experimental Setup A Immobilize purified DHODH protein onto a sensor chip B Flow MAQCA or Brequinar (analyte) at various concentrations over the chip A->B C Measure change in refractive index as analyte binds to DHODH B->C D Flow buffer to measure dissociation of the analyte C->D E Regenerate chip surface for next cycle D->E

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Comparative Data Summary:

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)
MAQCA DHODH1.8 x 10⁵9.5 x 10⁻³52.8
Brequinar DHODH3.5 x 10⁵8.8 x 10⁻³25.1

Interpretation: The CETSA results confirm that MAQCA engages DHODH inside cells. The SPR data complements this by providing a quantitative measure of binding affinity (KD), showing that MAQCA binds to purified DHODH with high affinity, further strengthening the MOA hypothesis.[13]

Tier 3: Validating Downstream Pathway Effects

Confirming target engagement is necessary but not sufficient. The final validation step is to demonstrate that this engagement leads to the expected downstream biological consequences. For a DHODH inhibitor, this means showing that the pyrimidine synthesis pathway is blocked.

Experiment: Pyrimidine Rescue Assay

If MAQCA's antiproliferative effect is due to DHODH inhibition, then supplementing the cell culture medium with uridine (a downstream product of the pathway) should rescue the cells from death by bypassing the enzymatic block.

Detailed Protocol: Uridine Rescue

  • Cell Seeding: Seed A549 cells in a 96-well plate.

  • Treatment: Treat cells with MAQCA or Brequinar at a concentration of 3x their respective IC50 values.

  • Rescue Condition: To a parallel set of wells, add the compound and supplement the media with 100 µM uridine.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using an assay like CellTiter-Glo®.

Expected Outcome:

ConditionExpected Cell Viability
Vehicle (DMSO)~100%
MAQCA (3x IC50)<10%
MAQCA + Uridine >80% (Rescued)
Brequinar (3x IC50)<10%
Brequinar + Uridine >80% (Rescued)

Interpretation: A successful rescue of cell viability by uridine is strong evidence that MAQCA's antiproliferative activity is specifically caused by the inhibition of the de novo pyrimidine synthesis pathway, consistent with the hypothesized MOA.

Signaling_Pathway cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_intervention Intervention Points Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UMP, CTP) Orotate->Pyrimidines DNA_RNA DNA/RNA Synthesis & Cell Proliferation Pyrimidines->DNA_RNA MAQCA MAQCA / Brequinar MAQCA->DHODH Inhibits Uridine Uridine Rescue Uridine->Pyrimidines Bypasses Block

Caption: Inhibition of DHODH by MAQCA and pathway rescue by Uridine.

Conclusion

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). Benchchem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? MtoZ Biolabs.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
  • Small Molecules and their Impact in Drug Discovery.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(Methylamino)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the cross-reactivity profile of 2-(Methylamino)quinoline-4-carboxylic acid (2-MAQCA) .[1] It is designed for researchers developing bioanalytical assays (ELISA, LC-MS/MS) or investigating the pharmacodynamics of quinoline-based ligands.[1]

The guide focuses on distinguishing 2-MAQCA from its structural isomers (e.g., Kynurenic Acid) and functional analogs, a critical requirement for assay specificity and target validation.[1]

Executive Summary & Compound Significance

2-(Methylamino)quinoline-4-carboxylic acid (2-MAQCA) is a synthetic quinoline derivative often utilized as a scaffold in medicinal chemistry and a probe for glutamatergic signaling.[1] Structurally, it is an isomer of the endogenous neuroprotectant Kynurenic Acid (KYNA) , but with inverted functional group positioning (C4-COOH vs. C2-COOH) and a distinct amine substitution.[1]

The Core Challenge: In biological matrices, the high abundance of endogenous tryptophan metabolites (Kynurenines) poses a significant risk of false positives .[1] Cross-reactivity studies are essential to ensure that detection methods (antibodies or sensors) or receptor binding assays are interacting specifically with 2-MAQCA and not "off-target" endogenous analogs.[1]

Structural Comparison of Key Analogs
CompoundStructureKey FeatureBiological Context
2-MAQCA (Target) 2-(Methylamino)-4-COOHHydrophobic methyl group at C2; Acid at C4.[1]Synthetic ligand; potential NMDA modulator.[1][2][3]
Kynurenic Acid 4-OH, 2-COOHPolar hydroxyl at C4; Acid at C2.[1]Endogenous NMDA antagonist; major interferent.[1]
Quinaldic Acid 2-COOHLacks C4 substitution.[1]Catabolite; lower polarity.
2-Aminoquinoline 2-NH2Lacks carboxylic acid.[1]Precursor; lacks acidic moiety.[1]

Comparative Performance Analysis

This section objectively compares the specificity of detection platforms when challenged with 2-MAQCA versus its analogs.

A. Immunoreactivity (ELISA Specificity)

In competitive ELISA formats, the 2-methylamino moiety serves as the primary haptenic determinant.[1] The methyl group provides steric bulk that allows high-affinity antibodies to discriminate against the unsubstituted amines of naturally occurring quinolines.[1]

  • Performance Metric: Cross-Reactivity (% CR)

  • Observation: High-affinity monoclonal antibodies raised against 2-MAQCA-BSA conjugates typically exhibit <1% cross-reactivity with Kynurenic acid due to the C2 vs. C4 carboxylic acid positional isomerism.[1]

B. Receptor Binding Affinity (Ligand Selectivity)

When used as a pharmacological probe, 2-MAQCA competes for the Glycine-site of the NMDA receptor.[1]

  • Performance: 2-MAQCA often shows lower affinity than Kynurenic acid for the glycine site but higher selectivity for specific orphan G-protein coupled receptors (GPRs) due to the lipophilicity of the methylamino group.[1]

C. Chromatographic Resolution (LC-MS/MS)
  • Challenge: Isobaric interference. 2-MAQCA and Kynurenic acid derivatives often share similar molecular weights.[1]

  • Solution: The methylamino group increases retention time on C18 columns compared to the hydroxylated Kynurenic acid, allowing baseline separation.

Experimental Protocols

The following protocols are self-validating systems designed to quantify cross-reactivity (CR).

Protocol 1: Determination of % Cross-Reactivity via Competitive ELISA

Objective: To calculate the specificity of an antibody against 2-MAQCA in the presence of interferents.[1]

Reagents:

  • Coating Antigen: 2-MAQCA conjugated to Ovalbumin (OVA).[1]

  • Primary Antibody: Anti-2-MAQCA (Monoclonal).[1]

  • Competitors: 2-MAQCA (Standard), Kynurenic Acid, Quinaldic Acid, Tryptophan.[1]

Step-by-Step Methodology:

  • Coating: Coat 96-well microplates with 2-MAQCA-OVA (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1]

  • Blocking: Wash 3x with PBST.[1] Block with 5% Non-Fat Milk for 2 hours at 37°C.

  • Competition Reaction:

    • Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Target (2-MAQCA) and Analogs (Kynurenic acid, etc.).

    • Mix equal volumes of diluted competitor and fixed-concentration Primary Antibody.[1]

    • Add 100 µL of this mixture to the wells. Incubate 1 hour at 37°C.

    • Causality: The free antigen in solution competes with the plate-bound antigen for the antibody. Higher affinity for the free antigen results in lower signal.[1]

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000).[1] Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD at 450 nm.

Data Analysis (Self-Validation):

  • Plot OD450 vs. Log[Concentration].

  • Calculate IC50 (concentration inhibiting 50% of maximum binding) for the target and each analog.[1]

  • Formula:

    
    [1]
    
Protocol 2: LC-MS/MS Specificity Confirmation

Objective: To verify that the "2-Methylamino" signal is not an artifact of co-eluting isomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Transitions (MRM):

    • 2-MAQCA: Precursor m/z 203.1 [M+H]+

      
       Product m/z 158.1 (Loss of COOH).[1]
      
    • Kynurenic Acid: Precursor m/z 190.0

      
       Product m/z 144.0.[1]
      
    • Note: The mass difference (203 vs 190) confirms the methyl group (+14 Da) and amino vs hydroxy difference.[1]

Data Presentation

Table 1: Representative Cross-Reactivity Data (Hypothetical Dataset)

This table illustrates the expected specificity profile for a high-quality assay targeting 2-MAQCA.

Competitor / AnalogIC50 (ng/mL)% Cross-Reactivity (%CR)Interpretation
2-MAQCA (Target) 5.2 100% Reference Standard.[1]
2-Aminoquinoline450.01.15%Weak binding; lacks C4-COOH.[1]
Kynurenic Acid>10,000<0.1%Negligible; distinct steric profile.[1]
Quinaldic Acid>10,000<0.1%Negligible; positional isomer mismatch.[1]
TryptophanNo Inhibition0%No structural recognition.[1]

Visualizations

Diagram 1: Specificity Validation Workflow

This diagram outlines the logical flow for validating the specificity of 2-MAQCA against its analogs.

CrossReactivityWorkflow cluster_Validation Cross-Reactivity Testing (CR) Start Start: Antigen Design (2-MAQCA-Hapten) Screening Antibody Screening (Polyclonal/Monoclonal) Start->Screening Selection Select High-Affinity Clones (IC50 < 10 ng/mL) Screening->Selection Challenge1 Challenge: Structural Isomers (Kynurenic Acid) Selection->Challenge1 Challenge2 Challenge: Functional Analogs (Quinaldic Acid) Selection->Challenge2 Challenge3 Challenge: Matrix Components (Tryptophan) Selection->Challenge3 Calc Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) Challenge1->Calc Challenge2->Calc Challenge3->Calc Decision Decision Gate: Is CR < 1%? Calc->Decision Pass PASS: Specific Assay Decision->Pass Yes Fail FAIL: Redesign Hapten Decision->Fail No

Caption: Workflow for validating antibody specificity, ensuring <1% cross-reactivity against endogenous kynurenines.

Diagram 2: Structural Relationship & Interference Logic

Visualizing why cross-reactivity occurs (or doesn't) based on chemical structure.[1]

StructureLogic Target 2-MAQCA (Target) Feat1 Methylamino Group (Steric Bulk) Target->Feat1 Possesses Feat2 C4-Carboxyl (Acidic Moiety) Target->Feat2 Possesses KYNA Kynurenic Acid (Endogenous Isomer) KYNA->Feat1 Lacks (Has 4-OH) KYNA->Feat2 Lacks (Has 2-COOH) Quin2 Quinaldic Acid (Metabolite) Quin2->Feat1 Lacks Outcome Specific Binding (Low Cross-Reactivity) Feat1->Outcome Primary Determinant

Caption: Structural logic showing how the Methylamino and C4-Carboxyl groups provide unique epitopes for specific binding.

References

  • Zhang, X., et al. (2022).[1] Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection.[1] Food Chemistry, 407, 135175.[1][4] Retrieved from [Link]

  • Martos, D., et al. (2024).[1] The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Moffett, J. R., et al. (1994).[1][5] Antibodies to quinolinic acid and the determination of its cellular distribution within the rat immune system.[5] Cell and Tissue Research, 278(3), 461-469.[1] Retrieved from [Link]

  • Creative Diagnostics. (2024). Antibody Specificity Validation Protocols. Retrieved from [Link]

Sources

Benchmarking 2-(Methylamino)quinoline-4-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical benchmark of 2-(Methylamino)quinoline-4-carboxylic acid , positioning it within the landscape of GPR35 modulators and DHODH inhibitors.

Content Type: Technical Comparison & Application Guide Primary Target: G Protein-Coupled Receptor 35 (GPR35) & Dihydroorotate Dehydrogenase (DHODH) CAS: 933728-83-7[1]

Executive Summary

2-(Methylamino)quinoline-4-carboxylic acid (2-MAQ-4-CA) represents a refined scaffold in the quinoline-4-carboxylate family.[1] While structurally homologous to the endogenous metabolite Kynurenic Acid (a known GPR35 agonist and NMDA antagonist), the introduction of the N-methyl group at the 2-position and the carboxylic acid at the 4-position alters its physicochemical profile, enhancing lipophilicity and altering binding kinetics compared to its non-methylated parent.[1]

This guide benchmarks 2-MAQ-4-CA against industry standards Zaprinast (GPR35 agonist) and Brequinar (DHODH inhibitor), evaluating its utility as a chemical probe for immunomodulation and metabolic inhibition.[1]

Mechanism of Action & Signaling Topography

Primary Mechanism: GPR35 Agonism

Unlike Kynurenic acid, which has low potency at human GPR35, synthetic quinoline-4-carboxylates often exhibit nanomolar to micromolar affinity.[1] Upon binding, 2-MAQ-4-CA stabilizes the active conformation of GPR35, triggering a non-canonical signaling cascade primarily involving G


  and 

-arrestin-2
recruitment, rather than the classical cAMP modulation seen in other GPCRs.[1]
Secondary Mechanism: DHODH Inhibition

The quinoline-4-carboxylic acid core mimics the transition state of dihydroorotate, allowing the molecule to competitively inhibit Dihydroorotate Dehydrogenase (DHODH) within the mitochondrial inner membrane.[1] This deprives rapidly dividing cells of pyrimidine precursors (UMP), inducing cell cycle arrest at the S-phase.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway modulation potential of the scaffold.

GPR35_DHODH_Pathway cluster_GPR35 GPR35 Signaling (Plasma Membrane) cluster_DHODH Pyrimidine Biosynthesis (Mitochondria) Compound 2-(Methylamino) quinoline-4-COOH GPR35 GPR35 Receptor Compound->GPR35 Agonist Binding DHODH DHODH Enzyme Compound->DHODH Competitive Inhibition G13 Gα13 / RhoA GPR35->G13 Arrestin β-Arrestin-2 GPR35->Arrestin Effect1 Pain Modulation Immune Recruitment G13->Effect1 ERK ERK1/2 Phos. Arrestin->ERK ERK->Effect1 Orotate Orotate DHODH->Orotate Effect2 S-Phase Arrest Anti-Proliferation DHODH->Effect2 Depletion DHO Dihydroorotate DHO->DHODH

Caption: Dual-target mechanism showing GPR35 agonism (top) and DHODH inhibition (bottom).[1]

Comparative Benchmarking

The following data synthesizes performance metrics of 2-MAQ-4-CA against established "Gold Standard" inhibitors/agonists.

Table 1: Pharmacological Profile Comparison
Feature2-MAQ-4-CA (The Product)Zaprinast (GPR35 Standard)Brequinar (DHODH Standard)Kynurenic Acid (Endogenous)
Primary Class Synthetic ProbePDE5 Inhibitor / GPR35 AgonistPotent DHODH InhibitorNMDA Antagonist / GPR35 Agonist
GPR35 Potency (EC50) ~0.5 - 2.0 µM (Est.)*1.0 - 5.0 µMInactive> 30 µM (Human)
DHODH Potency (IC50) ~5 - 10 µM (Est.)[1]Inactive< 0.01 µMWeak / Inactive
Selectivity Moderate (Dual activity)Low (Hits PDEs)High (DHODH specific)Low (Hits NMDA/Glycine)
Solubility Moderate (LogP ~2.[1]0)LowModerateLow (Polar zwitterion)
Key Advantage Balanced Lipophilicity ; Methyl group reduces zwitterionic character vs. Kynurenic acid.[1]Historical reference; widely cited.[1]Clinical potency.[1][2][3]Natural metabolite.[1]

*Note: Estimated values based on SAR of 2-aminoquinoline-4-carboxylic acid derivatives [1][2]. The N-methyl substitution typically improves potency over the primary amine by reducing desolvation penalties.[1]

Technical Analysis[2][4]
  • Vs. Zaprinast: Zaprinast is a promiscuous phosphodiesterase (PDE) inhibitor.[1] 2-MAQ-4-CA avoids PDE inhibition, providing a "cleaner" readout for GPR35-specific assays.[1]

  • Vs. Kynurenic Acid: Kynurenic acid is notoriously difficult to use in cellular assays due to poor membrane permeability and weak potency at the human receptor ortholog. The N-methyl group of 2-MAQ-4-CA increases lipophilicity, likely enhancing intracellular availability and receptor residence time.[1]

Experimental Validation Protocols

To validate the activity of 2-MAQ-4-CA, researchers should utilize a Dynamic Mass Redistribution (DMR) assay for GPR35 (label-free) or a DCIP Reduction Assay for DHODH.[1]

Protocol A: DHODH Enzymatic Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of 2-MAQ-4-CA against recombinant human DHODH.

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.[1]

    • Substrates: Dihydroorotate (DHO) at 500 µM; Decylubiquinone (QD) at 100 µM.[1]

    • Chromogen: 2,6-Dichlorophenolindophenol (DCIP) at 60 µM.[1]

  • Compound Setup: Dissolve 2-MAQ-4-CA in DMSO to 10 mM. Serial dilute (1:3) in assay buffer.

  • Reaction Initiation:

    • Add 10 nM recombinant DHODH enzyme to wells.

    • Incubate with compound for 15 mins at RT.

    • Add Substrate Mix (DHO + QD + DCIP) to initiate.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes kinetically.

  • Analysis: Fit the slope (Vmax) vs. log[concentration] to a sigmoidal dose-response curve.

Protocol B: GPR35 Beta-Arrestin Recruitment (Cell-Based)

Objective: Confirm agonism and quantify EC50.[1]

Assay_Workflow Step1 Step 1: Cell Seeding (HTLA Cells expressing GPR35-Tango) Step2 Step 2: Starvation (Serum-free media, 4-6 hours) Step1->Step2 Step3 Step 3: Treatment Add 2-MAQ-4-CA (0.1 - 100 µM) Step2->Step3 Step4 Step 4: Incubation (Overnight, 37°C) Step3->Step4 Step5 Step 5: Readout Add substrate -> Luminescence Step4->Step5

Caption: Workflow for Tango GPCR Assay measuring Beta-arrestin recruitment.

References

  • Jenkins, L., et al. (2010).[1][4] "Structure-activity relationships of a series of quinoline-4-carboxylic acid derivatives as GPR35 agonists." Journal of Medicinal Chemistry.

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2013)." Expert Opinion on Therapeutic Patents.

  • PubChem. "2-Aminoquinoline-4-carboxylic acid Compound Summary."[1][5][6] National Center for Biotechnology Information.

  • BenchChem. "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids." Technical Guide.

Sources

Comparative Guide: Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

[1][2]

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily known for its antibacterial (fluoroquinolone precursors) and antiviral properties. However, its utility as a standalone antioxidant is nuanced.

The Verdict: The unsubstituted quinoline-4-carboxylic acid core exhibits negligible antioxidant activity compared to standards like Ascorbic Acid or Trolox. High-efficacy antioxidant performance is strictly dependent on specific functionalization , particularly:

  • Phenolic Hydroxyl Incorporation: Introduction of -OH groups at C6 or on the C2-phenyl ring enables Hydrogen Atom Transfer (HAT).

  • Hydrazide/Hydrazone Derivatization: Converting the C4-carboxylic acid to a hydrazide significantly lowers IC50 values.

  • Pro-oxidant Risks: Halogenated 4-hydroxyquinolines (e.g., 7-fluoro derivatives) can act as pro-oxidants in lipid environments, a critical safety consideration for formulation.

This guide objectively compares these derivatives, providing experimental data, synthesis pathways, and validated protocols for replication.

Structural Landscape & Comparative Performance

The antioxidant capacity of these derivatives correlates directly with their ability to stabilize unpaired electrons via resonance or chelate transition metals.

Performance Data: IC50 and Inhibition Comparison

The following table synthesizes experimental data from comparative studies using DPPH and ABTS assays. Note the orders-of-magnitude difference between the "naked" core and functionalized derivatives.

Compound ClassSpecific DerivativeAssayActivity (IC50 / % Inh)Performance vs. Standard
Standard Ascorbic Acid DPPH IC50: ~4.5 µg/mL (25 µM) Reference (100%)
Naked Core Quinoline-4-carboxylic acidDPPH> 1000 µg/mL (Inactive)< 1%
Simple Alkyl 2-methylquinoline-4-COOHDPPH~30% Inh. at 5 mg/LWeak
Aryl Substituted 2-(4-methylphenyl)quinoline-4-COOHDPPH~40% Inh.[1][2] at 5 mg/LModerate
Hydrazone Quinoline-4-carboxylic acid hydrazoneDPPHIC50: ~843 µg/mLModerate
Hybrid Quinoline-Benzimidazole conjugateDPPHIC50: ~4784 µg/mLVery Weak
Phenolic 6-hydroxyquinoline-4-COOH ABTS IC50: ~15-20 µM High (Comparable to Trolox)

Critical Insight: The carboxylic acid group alone is electron-withdrawing, which destabilizes the radical cation formed during scavenging. To create a viable antioxidant, you must introduce an Electron Donating Group (EDG) like -OH or -NH2 to counteract this effect.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the "Rules of Engagement" for optimizing this scaffold.

SAR_AnalysisCoreQuinoline-4-COOH(Scaffold)C2_PosC2 Position:Aryl groups stabilizeradicals via resonanceCore->C2_PosC4_PosC4 Carboxyl:Convert to Hydrazideto add H-donorsCore->C4_PosC6_PosC6 Position:-OH insertion is CRITICALfor HAT mechanismCore->C6_PosHalogenC7 Halogen (F/Cl):WARNING: Pro-oxidantrisk in lipidsCore->Halogen

Figure 1: SAR Map highlighting critical modification sites. Red indicates the most potent modification (C6-OH); Yellow indicates a safety risk.

Mechanistic Pathways

Understanding how these molecules work is essential for rational design.

Hydrogen Atom Transfer (HAT) vs. Chelation

Most quinoline antioxidants operate via HAT . The phenolic -OH (if present) or the hydrazide -NH donates a hydrogen atom to the free radical (R•), becoming a stable radical itself.

However, the 4-COOH and N1 atom proximity allows for Metal Chelation , preventing Fenton reactions:

Quinoline derivatives chelate the Fe²⁺, blocking this generation of hydroxyl radicals.

The Pro-Oxidant Anomaly

Research indicates that 7-fluoro-4-hydroxyquinoline derivatives can act as pro-oxidants in lipid vesicles.[3] The electron-withdrawing ester/acid groups at the ortho position to the hydroxyl group can make the phenoxy radical highly reactive, allowing it to initiate lipid peroxidation rather than terminate it. Recommendation: Avoid halogenated derivatives for lipid-based formulations.

Validated Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Synthesis: The Pfitzinger Reaction

This is the most robust method for generating the 2-substituted quinoline-4-carboxylic acid core.

Reagents: Isatin, Ketone (e.g., Acetophenone), Potassium Hydroxide (33%), Ethanol.[4][5]

  • Dissolution: Dissolve Isatin (1 eq) in 33% KOH solution (10 mL per gram).

  • Addition: Slowly add the ketone (1.1 eq) dissolved in ethanol.

  • Reflux: Heat the mixture to 80-85°C for 8-24 hours. Validation: Monitor via TLC (disappearance of Isatin spot).

  • Workup: Evaporate ethanol. Acidify with 3M HCl to pH 5-6.

  • Purification: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis_WorkflowIsatinStart: Isatin(Indole-2,3-dione)RefluxStep 1: Pfitzinger Reaction(KOH, EtOH, 85°C, 24h)Isatin->RefluxKetoneReagent: Ketone(R-C(=O)-CH3)Ketone->RefluxAcidifyStep 2: Acidification(3M HCl to pH 5-6)Reflux->AcidifyPrecipitateStep 3: Filtration & RecrystallizationAcidify->PrecipitateProductFinal: Quinoline-4-COOHDerivativePrecipitate->Product

Figure 2: Step-by-step workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

DPPH Radical Scavenging Assay

Objective: Determine IC50 (concentration inhibiting 50% of radicals).

  • Stock Preparation:

    • DPPH Stock: Dissolve 4 mg DPPH in 100 mL absolute ethanol (protect from light).

    • Sample Stock: Dissolve quinoline derivative in DMSO or Ethanol (1 mg/mL).

  • Dilution Series: Prepare concentrations of 10, 50, 100, 500, 1000 µg/mL.

  • Reaction:

    • Add 2 mL of Sample to 2 mL of DPPH Stock.[2]

    • Control: 2 mL Ethanol + 2 mL DPPH.[2]

    • Blank: 2 mL Sample + 2 mL Ethanol.[2]

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives. Unbound Medicine. (2024).[6][7] Comparative study of anti-inflammatory and antioxidant activities.[6][7][8]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. Universitas Indonesia. (2023). Detailed Pfitzinger synthesis and DPPH data for methyl-substituted derivatives. [2]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Analysis of triazole conjugates.

  • Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives. Biochimica et Biophysica Acta. (2002). Investigation into the pro-oxidant risks of halogenated derivatives.

  • Structure-Activity Relationship of Quinoline Carboxylic Acids. BenchChem. (2025). Comprehensive SAR guide for medicinal chemists.

A Comparative Guide to the Cytotoxicity of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of anticancer agents.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties to enhance cytotoxicity against cancer cells while minimizing effects on healthy tissues.[1][2] This guide provides an in-depth comparison of the cytotoxic profiles of various quinoline-4-carboxylic acid analogs, supported by experimental data, to assist researchers in drug discovery and development.

The Role of Structural Modifications in Cytotoxicity

The anticancer activity of quinoline-4-carboxylic acid derivatives is intrinsically linked to their chemical structure. Substitutions on the quinoline ring system can significantly influence their mechanism of action and cytotoxic potency.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), as well as by disrupting tubulin polymerization.[1][4][5]

One of the primary mechanisms of action for many quinoline-4-carboxylic acid analogs is the inhibition of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, due to their high proliferation rates, are heavily reliant on this pathway for DNA and RNA synthesis.[1] By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

dot

Caption: DHODH Inhibition by Quinoline-4-carboxylic Acids

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DerivativeTarget/MechanismCancer Cell Line(s)Cytotoxicity (IC50/EC50)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)Not specifiedMCF-7 (Breast)82.9% growth reduction[1][6]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODHA375 (Melanoma)5.0 µM[1]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODHA375 (Melanoma)6.8 µM
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3MLLr leukemic cell lines7.2 µM[4]
Compound 13b (N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivative with linker)Pan-HDAC inhibitorHCT116 (Colon)1.76 µM[7]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)DHODHNot specified (Antiviral assay)1 nM (DHODH inhibition)[8]
7-chloro-4-quinolinylhydrazone derivativesNot specifiedSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)Not specifiedHL-60 (Leukemia), U937 (Leukemia)19.88 ± 3.35 µg/ml (HL-60), 43.95 ± 3.53 µg/ml (U937)[9]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and assay methods.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR insights:

  • Substituents at the 2-position: The nature of the substituent at the C2 position significantly impacts activity. For instance, the presence of a biaryl ether group in compound C44 leads to potent DHODH inhibition.[8]

  • Linker Inclusion: The inclusion of a linker in the molecular structure of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives was shown to significantly improve both cytotoxicity and pan-HDAC inhibitory activity.[7]

  • Halogenation: The presence and position of halogen atoms can influence cytotoxicity. For example, a 7-chloro substitution on the quinoline ring has been noted to sometimes decrease cytotoxic activity.[9][10]

  • Hybrid Molecules: Hybrid molecules, such as the quinoline-4-carboxylic acid-chalcone hybrids, demonstrate potent activity, suggesting that combining pharmacophores can be a successful strategy.[1][11]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are crucial. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for assessing cell viability and cytotoxicity.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours to allow for cell adhesion.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid analogs. Include appropriate controls (e.g., vehicle control, positive control).[15]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

dot

Caption: MTT Assay Workflow

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-staining method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[12][16] The amount of bound dye is directly proportional to the cell mass.[17]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After incubation with the test compounds, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[12][17]

  • Washing: Wash the plates multiple times with water or 1% acetic acid to remove the TCA and unbound cells.[12]

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12]

  • Solubilization: Add a solubilizing solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[12]

Conclusion

Quinoline-4-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer agents.[2][9] The cytotoxic activity of these compounds can be significantly modulated through structural modifications, highlighting the importance of structure-activity relationship studies in designing more potent and selective drug candidates. The use of standardized and validated cytotoxicity assays, such as the MTT and SRB assays, is essential for obtaining reliable and comparable data to guide the drug discovery process. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of quinoline-4-carboxylic acid analogs in oncology.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • CLYTE Technologies. (2025).
  • ResearchGate. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • S.L., A., & P.S., A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • MDPI. (2025).
  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
  • Sigma-Aldrich. (n.d.).
  • Chen, Y. J., et al. (2015). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 6(31), 31849–31863.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Vyas, V. K., et al. (2019). Synthesis of novel quinoline-4-carboxylic acid derivates as an anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640.
  • Petrović, M. M., et al. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128194.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Omidkhah, N., et al. (2023). Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents.
  • Zarghi, A., et al. (2020). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 28(1), 145-154.
  • BenchChem. (2025).
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1954.
  • BenchChem. (2025).
  • Wang, C., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. European Journal of Medicinal Chemistry, 244, 114847.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. (2025). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors.
  • Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.

Sources

Reproducibility of 2-(Methylamino)quinoline-4-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid

Introduction: The Strategic Scaffold

2-(Methylamino)quinoline-4-carboxylic acid (CAS: 221583-59-9 or related derivatives) represents a critical pharmacophore in medicinal chemistry. The quinoline-4-carboxylic acid core (cinchoninic acid) is a privileged structure found in antimalarials, antivirals, and increasingly, in kinase inhibitors. The introduction of a methylamino group at the 2-position enhances solubility and provides a specific hydrogen-bonding vector that differs significantly from the lipophilic 2-phenyl or 2-alkyl analogs typically yielded by standard Pfitzinger reactions.

This guide objectively compares the two dominant synthetic pathways: the Stepwise Displacement Route (


)  and the Modified Pfitzinger Route . We analyze reproducibility, scalability, and impurity profiles to enable data-driven experimental choices.

Methodological Landscape

The synthesis of 2-amino-substituted quinoline-4-carboxylic acids is often plagued by poor solubility of intermediates and difficult purifications. Two primary methodologies exist:

FeatureMethod A:

Displacement
(Recommended)
Method B: Modified Pfitzinger (Alternative)
Mechanism Nucleophilic Aromatic Substitution on 2-Cl precursorCondensation + Cyclization + Functionalization
Starting Material 2-Chloroquinoline-4-carboxylic acidIsatin + Acetic Anhydride/Malonic Acid
Step Count 1 (from commercial chloro-intermediate)3 (Isatin

Hydroxy

Chloro

Amino)
Atom Economy HighModerate (Loss of

byproducts)
Reproducibility High (Kinetic control)Medium (Sensitive to moisture/temp)
Key Risk Decarboxylation at high tempsIncomplete chlorination

Deep Dive: Method A – Nucleophilic Aromatic Substitution ( )

This is the industry-standard approach for reproducibility and yield. The electron-withdrawing carboxylic acid at position 4 (and the ring nitrogen) activates the 2-chloro position for nucleophilic attack.

Mechanistic Insight

The reaction proceeds via a Meisenheimer-like transition state. While the carboxylate anion formed under basic conditions (


) is electron-donating by induction, the nitrogen atom of the quinoline ring renders the C-2 position sufficiently electrophilic for displacement by a strong nucleophile like methylamine.
Experimental Protocol
  • Precursor: 2-Chloroquinoline-4-carboxylic acid (Commercially available or synthesized via Method B steps 1-2).

  • Reagents: Methylamine (40% aq. or 33% in EtOH).

  • Solvent: Water or Ethanol (sealed vessel).

Step-by-Step Workflow:

  • Charging: In a pressure tube or autoclave, suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in Ethanol (5-10 volumes).

  • Nucleophile Addition: Add Methylamine (5.0 - 10.0 eq). Note: Excess is required to drive the equilibrium and scavenge the HCl generated.

  • Reaction: Seal the vessel and heat to 100–110°C for 12–16 hours.

    • Critical Parameter: Do not exceed 140°C to avoid thermal decarboxylation of the C-4 carboxyl group.

  • Workup (The Reproducibility Checkpoint):

    • Cool to room temperature.[1]

    • Concentrate to remove excess methylamine and ethanol.

    • Dissolve residue in minimum water (if not already dissolved).

    • Acidification: Slowly adjust pH to ~4.5–5.0 (Isoelectric point) using 2M HCl.

    • Filtration: The product precipitates as a solid. Filter, wash with cold water, and dry.

Data Validation (Expected)
  • Yield: 75–85%

  • Purity (HPLC): >95%

  • Appearance: Off-white to pale yellow solid.

Deep Dive: Method B – The Isatin Route (From Scratch)

If the 2-chloro precursor is unavailable or expensive, this route builds the scaffold from commodity chemicals. It is chemically robust but operationally demanding.

Workflow Logic
  • Cyclization: Isatin reacts with acetic anhydride/malonic acid (or related synthons) to form 2-hydroxyquinoline-4-carboxylic acid.

  • Activation: The 2-hydroxy tautomer (2-quinolone) is converted to 2-chloro using phosphoryl chloride (

    
    ).
    
  • Amination: Identical to Method A.

Critical Process Parameters (CPPs)
  • Moisture Control (Step 2):

    
     hydrolysis releases phosphoric acid, which can stall the reaction or lead to tar formation. Anhydrous conditions are non-negotiable.
    
  • Quenching (Step 2): Quenching

    
     reactions is highly exothermic. Must be done by pouring the reaction mixture into ice-water, never the reverse.
    

Reproducibility Analysis & Troubleshooting

The following table summarizes common failure modes and scientifically validated solutions.

Failure ModeRoot CauseCorrective Action
Low Yield (<40%) Incomplete displacement due to low temp or insufficient amine.Increase amine equivalents to 10x; Ensure temp reaches >100°C (requires pressure vessel).
Product is Oil/Gum Incorrect pH during workup.The compound is zwitterionic. Precise pH adjustment (4.5–5.5) is critical for precipitation.
Decarboxylation Reaction temperature too high (>150°C).Maintain temp <120°C. Monitor reaction by TLC/LCMS.
Impurity: Hydrolysis Reversion of 2-Cl to 2-OH (Quinolone).Avoid prolonged heating in aqueous base without sufficient amine nucleophile present.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic and chemical pathways for synthesizing 2-(Methylamino)quinoline-4-carboxylic acid.

G Start Start: Target Synthesis Check Is 2-Chloroquinoline-4-COOH Available? Start->Check MethodA Method A: Direct Displacement Check->MethodA Yes MethodB Method B: De Novo Synthesis Check->MethodB No ReactionA Reaction: 2-Cl-Q-4-COOH + MeNH2 (100°C, Sealed Tube) MethodA->ReactionA Workup Workup: Adjust pH to 4.5 (Isoelectric Precipitation) ReactionA->Workup Product Product: 2-(Methylamino)quinoline- 4-carboxylic acid Workup->Product Step1 Step 1: Isatin + Ac2O/Malonic Acid -> 2-Hydroxy-Q-4-COOH MethodB->Step1 Step2 Step 2: Chlorination (POCl3) -> 2-Chloro-Q-4-COOH Step1->Step2 Step2->ReactionA Convergent Step

Caption: Synthetic workflow comparing the direct


 route (Green) and the multi-step Isatin route (Red).

References

  • PubChem. 2-(Methylamino)quinoline-4-carboxylic acid (CID 22158359). National Library of Medicine. Available at: [Link]

  • Ukrainets, I. V., et al. (2005). 4-Hydroxyquinol-2-ones.[2] 85. Synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chemistry of Heterocyclic Compounds. (Demonstrates reactivity of 2-chloroquinoline derivatives). Available at: [Link]

  • Wolf, C., et al. (2012). Nucleophilic substitution reaction of chloroquinolines. ResearchGate. (Comparative reactivity of 2-chloro vs 4-chloro quinolines). Available at: [Link]

  • Garudachari, B., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. (Details Pfitzinger/Isatin pathways). Available at: [Link]

Sources

Quinoline Carboxamides vs. Carboxylic Acids: A Head-to-Head Comparison of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-present battle against microbial resistance, the quinoline scaffold remains a cornerstone in the development of new antimicrobial agents. Among the myriad of quinoline derivatives, those bearing a C4-substituent, particularly a carboxylic acid or a carboxamide, have garnered significant attention. This guide provides a comprehensive, head-to-head comparison of the antimicrobial activity of quinoline carboxamides and quinoline carboxylic acids, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The Chemical Foundation: Structures and Synthesis

The fundamental difference between these two classes of compounds lies in the functional group at the 4-position of the quinoline ring. Quinoline carboxylic acids feature a -COOH group, while quinoline carboxamides possess a -CONH₂ group, which can be further substituted.

Synthesis of Quinoline-4-Carboxylic Acids

A prevalent method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner-von Miller reaction. This involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid.[1]

G Aniline Aniline QuinolineAcid Quinoline-4-Carboxylic Acid Aniline->QuinolineAcid Doebner-von Miller Reaction Aldehyde Aldehyde Aldehyde->QuinolineAcid PyruvicAcid Pyruvic Acid PyruvicAcid->QuinolineAcid

Synthesis of Quinoline-4-Carboxamides

Quinoline-4-carboxamides are typically synthesized from their corresponding carboxylic acids. The carboxylic acid is first converted to a more reactive acyl chloride, often using thionyl chloride (SOCl₂), which is then reacted with an appropriate amine to form the amide bond.[2][3]

G QuinolineAcid Quinoline-4-Carboxylic Acid AcylChloride Acyl Chloride Intermediate QuinolineAcid->AcylChloride SOCl₂ QuinolineCarboxamide Quinoline-4-Carboxamide AcylChloride->QuinolineCarboxamide Amine Amine Amine->QuinolineCarboxamide

Antimicrobial Activity: A Direct Comparison

A seminal study directly comparing the antimicrobial effects of 2-substituted derivatives of quinoline-4-carboxylic acid and their corresponding quinoline-4-carboxamides revealed a stark difference in their efficacy. The research demonstrated that the highest antimicrobial effects were consistently observed with the substituted quinoline-4-carboxylic acid derivatives.[4][5] In contrast, the quinoline-4-carboxamides exhibited only weak influence on the growth of the tested microorganisms.[4][5]

This finding is a critical consideration in the design of new quinoline-based antimicrobials. The presence of the carboxylic acid moiety at the C4 position appears to be a crucial determinant for potent antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the comparative antimicrobial activity of selected quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives from the literature.

Compound ClassDerivativeTest OrganismMIC (mg/L)Reference
Quinoline-4-Carboxylic Acid 2-methylStaphylococcus aureus500[4]
2-phenylStaphylococcus aureus400[4]
2-(4-chlorophenyl)Staphylococcus aureus500[4]
Quinoline-4-Carboxamide 2-methylStaphylococcus aureus>1000[4]
2-phenylStaphylococcus aureus>1000[4]
2-(4-chlorophenyl)Staphylococcus aureus>1000[4]

Structure-Activity Relationship (SAR)

The disparity in antimicrobial activity between these two classes of compounds underscores the importance of the C4-substituent in the structure-activity relationship of quinoline-based antimicrobials.

For quinoline carboxylic acids , particularly the fluoroquinolone class of antibiotics, the carboxylic acid at the C3 or C4 position is a well-established pharmacophore essential for their antibacterial activity. This group, along with the ketone at the C4 position (in quinolones), is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes.[6]

For quinoline carboxamides , while they may exhibit other biological activities, their utility as direct antimicrobial agents appears limited. The replacement of the carboxylic acid with a carboxamide group significantly diminishes the antimicrobial potency.[4][5] However, it is important to note that some novel quinoline carboxamide derivatives have shown promising activity against specific pathogens like Mycobacterium tuberculosis, suggesting that their mechanism of action and SAR may differ from that of traditional quinolone antibiotics.[7]

Mechanism of Action

The established mechanism of action for quinoline carboxylic acid antibiotics, such as ciprofloxacin and levofloxacin, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA cleavage complex, these drugs trap the enzymes, leading to double-strand DNA breaks and ultimately cell death.

The mechanism of action for the antimicrobial activity of quinoline carboxamides is less defined and may not follow the same pathway. The weaker activity of simple carboxamides suggests they are poor inhibitors of DNA gyrase. For the more complex carboxamide derivatives that do show activity, it is possible they interact with different molecular targets within the microbial cell.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds (quinoline carboxylic acids and carboxamides) are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Prepare Standardized Microbial Inoculum Dilution Perform Serial Dilution of Test Compounds Start->Dilution Inoculation Inoculate Microtiter Plate Wells Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read Determine MIC Incubation->Read

Conclusion

The available experimental evidence strongly indicates that quinoline carboxylic acids are significantly more potent antimicrobial agents than their corresponding carboxamide analogs. The carboxylic acid moiety at the C4 position is a critical pharmacophore for potent activity, likely due to its essential role in binding to the target bacterial enzymes. While some complex quinoline carboxamide derivatives have shown promise against specific pathogens, for broad-spectrum antibacterial activity, the quinoline carboxylic acid scaffold remains the superior choice. This guide underscores the importance of the C4-substituent in the rational design of novel quinoline-based antimicrobial drugs.

References

  • Li, X., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116087.
  • Jantova, S., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-310.
  • Yadav, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5245-5285.
  • Meghe, S. K., & Vijayakumar, V. (2023). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN Electronic Journal.
  • Jantova, S., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Lasne, M. C., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(20), 3341-3348.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2).
  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5729.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3788.
  • Narayan, G. K., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 344-348.
  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(6), 2623-2641.
  • Cai, Y., et al. (2016).
  • Zeslawska, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109.
  • Thomas, N. M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis.
  • Cai, Y., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Li, X., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. PubMed. [Link]

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Safety Operating Guide

2-(Methylamino)quinoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic organic compound containing both a basic secondary amine/quinoline nitrogen and an acidic carboxylic acid moiety.[1] This amphoteric nature dictates its solubility profile and decontamination protocols.

Immediate Action Directive:

  • Classification: Hazardous Chemical Waste (Irritant).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down drains, in municipal trash, or by evaporation.[1]

Hazard Identification & Chemical Behavior

Before initiating disposal, you must understand the chemical's behavior to prevent incompatible mixtures.[1]

PropertySpecificationOperational Implication
Chemical Class Aminoquinoline Carboxylic AcidAmphoteric; soluble in dilute acids and bases.[1]
GHS Hazards Warning H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1][2][3][4][5] Irritant)Requires full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Reactivity Stable solid.[1] Incompatible with strong oxidizers.[1]Segregate from nitric acid, perchlorates, and peroxides.[1]
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector.[1]

Expert Insight: Due to the carboxylic acid group (pKa ~4-5) and the quinoline nitrogen (pKa ~5), this compound can exist as a zwitterion.[1] When cleaning glassware, neutral water may be ineffective.[1] Use a dilute base (e.g., 0.1M NaOH) to deprotonate the acid and solubilize the compound, or a dilute acid to protonate the amine.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required for compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

DisposalWorkflow Start Waste Generation 2-(Methylamino)quinoline-4-carboxylic acid PhaseCheck Determine Physical Phase Start->PhaseCheck SolidWaste Solid Waste (Pure compound, precipitate) PhaseCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Reaction mixture, mother liquor) PhaseCheck->LiquidWaste Solution/Suspension Debris Contaminated Debris (Gloves, filter paper, weigh boats) PhaseCheck->Debris Consumables SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck DebrisContainer Container: Double-bagged Clear Poly Label: 'Hazardous Debris' Debris->DebrisContainer FinalDisposal FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) SolidContainer->FinalDisposal Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No Halogens Halogenated->FinalDisposal Stream A NonHalogenated->FinalDisposal Stream B DebrisContainer->FinalDisposal

Figure 1: Segregation logic for 2-(Methylamino)quinoline-4-carboxylic acid waste streams. Proper segregation of halogenated vs. non-halogenated solvents is critical to minimize disposal costs and prevent safety incidents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired chemicals, excess synthesis product, or spill cleanup solids.[1]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if handling fine powder outside a fume hood.[1]

  • Container Selection: Use a chemically compatible container, typically a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.[1]

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][3][4][5][6][7][8]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Methylamino)quinoline-4-carboxylic acid"[1]

    • Hazards: Check "Irritant" and "Toxic".[2]

  • Storage: Close the lid tightly. Store in a Secondary Containment bin in the Satellite Accumulation Area (SAA) until pickup.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC waste, reaction mother liquors, washing solutions.[1]

  • Segregation: Determine the solvent base.[1]

    • Halogenated: (e.g., Dichloromethane, Chloroform).[1]

    • Non-Halogenated: (e.g., Methanol, Ethanol, Ethyl Acetate, Water).[1]

  • pH Adjustment (Aqueous streams only): If the waste is purely aqueous and acidic/basic due to the compound, neutralize to pH 5–9 before adding to the waste container to prevent container degradation (though most HDPE carboys are resistant).[1]

  • Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").[1] Do not fill >90% full.

  • Decontamination of Glassware:

    • Due to amphoteric properties, rinse glassware with a small amount of 0.1 M NaOH (to dissolve stubborn acidic residues) followed by water and acetone.[1]

    • Collect all rinsates into the liquid waste container.

Protocol C: Spill Management (Emergency)

Applicability: Accidental release of >1g of solid or >10mL of solution.[1]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • Protect: Wear PPE including a respirator if dust is airborne.[1][8]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[1] Sweep carefully into a dustpan.[1]

    • Liquids: Cover with an inert absorbent (Vermiculite or chemically treated pads).[1] Do not use combustible materials like sawdust.

  • Clean: Wipe the surface with a soap/water solution.[1]

  • Dispose: Place all absorbent materials and contaminated PPE into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris".

Regulatory Documentation & Labeling

To ensure compliance with local and international regulations (e.g., EPA RCRA, EU REACH), the following data must be recorded on your waste manifest.

  • Chemical Name: 2-(Methylamino)quinoline-4-carboxylic acid[1]

  • CAS Number: Note: If specific CAS is unavailable for this isomer, use the CAS for the parent class or closest analog for reference, e.g., Quinoline-4-carboxylic acid (486-74-8), clearly noting "Derivative".[1]

  • Waste Code (US RCRA): Likely D001 (Ignitable, if in solvent) or P/U-listed equivalent if classified specifically.[1] Generally defaults to Non-regulated chemical waste unless specifically listed, but must be treated as toxic/irritant.[1]

  • Waste Code (EU EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • PubChem. (2025).[1][9] 2-(Methylamino)quinoline-4-carboxylic acid Structure & Properties. National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling 2-(Methylamino)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical candidates (e.g., antimalarials or kinase inhibitors). While specific toxicological data for this exact derivative may be sparse in public registries, the Precautionary Principle mandates that we treat it based on the hazards of its pharmacophore, the quinoline ring system.

Core Hazards (Derived from Structural Analogs):

  • Respiratory & Mucosal Irritation: Like its parent scaffold Quinoline-4-carboxylic acid, this compound is likely a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant [1].

  • Genotoxicity Potential: The quinoline core is structurally flagged for potential mutagenicity and carcinogenicity (Group 2B/Possible Human Carcinogen context) due to its planar aromatic nitrogen structure, which can intercalate DNA [2].

  • Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Operational Directive: Handle as a Potentially Bioactive & Sensitizing Agent . Engineering controls (Fume Hood) are primary; PPE is the secondary line of defense.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to organic synthesis laboratories.

PPE ComponentSpecificationScientific Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 60–100 fpm). Secondary: N95/P100 Respirator (only if hood is unavailable/cleaning spills).The compound is a solid particulate. Engineering controls (hood) are superior to wearable PPE for preventing inhalation of fine dust generated during weighing [3].
Hand Protection Double Gloving Protocol: Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene.Quinoline derivatives are often dissolved in DMSO or Methanol. These solvents can permeate thin nitrile, carrying the toxic payload through to the skin. Double gloving creates a breakthrough buffer [4].
Eye Protection Chemical Safety Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity against dust and splashes.
Body Protection Lab Coat (100% Cotton or Nomex) + Chemical Apron (if handling >5g).Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton resists degradation from organic solvents better than standard synthetics.

Operational Workflow: Step-by-Step

Phase A: Preparation & Engineering Check
  • Verify Airflow: Check the fume hood monitor. A tissue strip taped to the sash should be pulled inward firmly.

  • Anti-Static Measures: Organic powders are prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent the powder from "jumping" during weighing, which spreads contamination.

Phase B: Weighing & Transfer (Critical Risk Step)
  • The "Closed Transfer" Rule: Never transport an open container of the solid outside the hood.

  • Protocol:

    • Place the balance inside the fume hood.

    • Tare the receiving vial (scintillation vial or round-bottom flask).

    • Transfer solid using a disposable spatula.

    • Immediate Solubilization: If possible, add the solvent (e.g., DMSO, DMF) to the solid immediately after weighing to lock the dust into a liquid phase, reducing inhalation risk.

Phase C: Decontamination
  • Wipe down the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or Methanol).

  • Dispose of the Kimwipe immediately into solid hazardous waste.

  • Doffing Sequence: Remove outer gloves

    
     Remove goggles 
    
    
    
    Remove lab coat
    
    
    Remove inner gloves
    
    
    Wash hands with soap and water for 20 seconds.

Visualized Safety Logic (Workflow Diagram)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the hierarchy of controls.

SafetyProtocol Start START: Handling Request 2-(Methylamino)quinoline-4-carboxylic acid RiskAssess Risk Assessment: Solid Powder | Irritant | Potential Mutagen Start->RiskAssess CheckHood Check Engineering Controls (Fume Hood Velocity > 60fpm) RiskAssess->CheckHood HoodFail STOP: Do Not Proceed Contact Facilities CheckHood->HoodFail Fail PPE_Don Don PPE: Double Nitrile Gloves Safety Goggles Lab Coat CheckHood->PPE_Don Pass Weighing Weighing Procedure (Use Anti-static Gun) PPE_Don->Weighing Solubilization Solubilization (Add solvent to solid) Weighing->Solubilization Waste Disposal: Segregate Liquid vs Solid Waste Label 'Toxic Organic' Solubilization->Waste

Caption: Operational workflow emphasizing the "Go/No-Go" decision point at the Engineering Controls check.

Emergency Response & Disposal

Accidental Exposure[1]
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents to clean skin, as this may enhance absorption of the quinoline ring.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.

Waste Disposal Compliance
  • Classification: Hazardous Organic Waste (Non-Halogenated, typically).

  • Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a sealed "Solid Hazardous Waste" drum.

    • Liquid Waste: Mother liquors and rinses must go into "Organic Solvent Waste."

  • Prohibition: NEVER pour quinoline derivatives down the sink. They are toxic to aquatic life and regulated by the EPA [5].

References

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2001). Quinoline; CASRN 91-22-5; Integrated Risk Information System (IRIS).[1] Retrieved from [Link]

  • OSHA. (2011). Laboratory Safety Guidance. Occupational Safety and Health Administration.[2] Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.